1,2-Bis(2,4,6-tribromophenoxy)ethane
Description
Structure
2D Structure
Properties
IUPAC Name |
1,3,5-tribromo-2-[2-(2,4,6-tribromophenoxy)ethoxy]benzene | |
|---|---|---|
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InChI |
InChI=1S/C14H8Br6O2/c15-7-3-9(17)13(10(18)4-7)21-1-2-22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATIGPZCMOYEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCOC2=C(C=C(C=C2Br)Br)Br)Br)Br | |
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Molecular Formula |
C14H8Br6O2 | |
| Record name | 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE | |
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DSSTOX Substance ID |
DTXSID1024627 | |
| Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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Molecular Weight |
687.6 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-bis(2,4,6-tribromophenoxy)ethane is a white powder. (NTP, 1992), White solid; [HSDB] White to off-white crystalline powder; [MSDSonline] | |
| Record name | 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE | |
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| Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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Solubility |
Insoluble at 66 °F) (NTP, 1992), Insoluble in water (<1 mg/mL at 19 °C), DMSO: Insoluble (<1 mg/mL at 19 °C); 95% ethanol: Insoluble (<1 mg/mL at 19 °C) | |
| Record name | 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE | |
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| Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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Density |
2.58 | |
| Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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Color/Form |
Needles from benzene/ethanol, White, crystalline powder | |
CAS No. |
37853-59-1 | |
| Record name | 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE | |
| Source | CAMEO Chemicals | |
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| Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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| Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,4,6-tribromo- | |
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| Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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| Record name | 1,1'-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] | |
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| Record name | 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE | |
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| Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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Melting Point |
222 °C, Melting point = 224 °C (commercial products are mixtures; the melting point given is for the low end of the range) | |
| Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2-Bis(2,4,6-tribromophenoxy)ethane (CAS 37853-59-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), identified by CAS number 37853-59-1, is a high-production-volume brominated flame retardant.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological interactions, particularly concerning thyroid hormone disruption and intestinal toxicity. The information is intended to serve as a foundational resource for researchers in toxicology, environmental science, and drug development.
Physicochemical Properties
BTBPE is a white crystalline solid at room temperature.[1][3][4] Its high bromine content contributes to its efficacy as a flame retardant in various polymers, including thermoplastics and synthetic resins.[5][6][7] The compound is characterized by its low solubility in water and high lipophilicity.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 37853-59-1 | [3][4][5] |
| Molecular Formula | C₁₄H₈Br₆O₂ | [5][7] |
| Molecular Weight | 687.64 g/mol | [3][7] |
| Appearance | White to off-white solid/powder | [1][3][4] |
| Melting Point | 222-223 °C | [3] |
| Boiling Point | 566.4 ± 50.0 °C (Predicted) | [3] |
| Density | ~2.40-2.58 g/cm³ | [1][3] |
| Water Solubility | Insoluble (<1 mg/mL at 19 °C) | [1][3] |
| Solubility in Organic Solvents | Slightly soluble in chloroform (B151607) and ethyl acetate (B1210297) (with heating/sonication). Insoluble in DMSO and 95% ethanol (B145695) (<1 mg/mL at 19 °C). | [1][3] |
| Log Kow (Octanol-Water Partition Coefficient) | 8.9 | [1] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [3] |
| Synonyms | BTBPE, 1,1'-(1,2-Ethanediylbis(oxy))bis(2,4,6-tribromobenzene), FireMaster 680 | [1][5] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The synthesis of BTBPE is typically achieved through a Williamson ether synthesis, which involves the reaction of 2,4,6-tribromophenol (B41969) with 1,2-dibromoethane (B42909) in the presence of a base.[2]
Materials:
-
2,4,6-Tribromophenol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Methanol (B129727) or Dimethylformamide (DMF) as solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvent (e.g., a mixture of chloroform and methanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4,6-tribromophenol (2 equivalents) and a slight excess of anhydrous potassium carbonate in methanol or DMF.
-
Add 1,2-dibromoethane (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring. The reaction time can vary but is typically several hours.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with water to remove inorganic salts.
-
Purify the crude BTBPE by recrystallization from a suitable solvent system to obtain a white crystalline solid.
-
Dry the purified product under vacuum.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The quantification of BTBPE in environmental and biological samples is commonly performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Sample Preparation (Sediment/Suspended Particulate Matter):
-
Freeze-dry and sieve the solid samples.
-
Perform pressurized liquid extraction (PLE) using a mixture of hexane (B92381) and dichloromethane.
-
The extract undergoes a multi-step cleanup process:
-
Gel Permeation Chromatography (GPC) to remove high molecular weight interferences.
-
Solid Phase Extraction (SPE) using Oasis™ HLB cartridges.
-
Further cleanup with silica (B1680970) cartridges.
-
GC-MS Instrumental Parameters:
-
Injection: 1 µL injected at 250 °C in pulsed pressure mode.
-
Oven Temperature Program: Start at 90 °C for 3 minutes, ramp at 30 °C/min to 210 °C, hold for 20 minutes, then ramp at 5 °C/min to 320 °C, and hold for 15 minutes.
-
Carrier Gas Flow: Constant flow of 3 mL/min.
-
Ionization Mode: Electron Capture Negative Ionization (ECNI).
-
Monitored Ions (m/z): 79/81 and specific fragments for BTBPE and its isotopically labeled internal standard.
-
Temperatures: Interface at 300 °C, quadrupole at 150 °C, and ion source at 250 °C.
Zebrafish Embryo Acute Toxicity Test (OECD 236)
This protocol is based on the OECD Test Guideline 236 to assess the acute toxicity of BTBPE on fish embryos.
Materials:
-
Fertilized zebrafish (Danio rerio) eggs
-
24-well plates
-
Test solutions of BTBPE at various concentrations
-
Control medium (and solvent control if necessary)
-
Incubator at 28 °C
-
Stereomicroscope
Procedure:
-
Collect newly fertilized zebrafish eggs.
-
Place one embryo per well in a 24-well plate containing the test solution. Use at least five different concentrations of BTBPE and a control group.
-
Incubate the plates at 28 °C for 96 hours.
-
At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a stereomicroscope for the following lethal endpoints:
-
Coagulation of the embryo
-
Lack of somite formation
-
Non-detachment of the tail from the yolk sac
-
Absence of heartbeat
-
-
Record the number of dead embryos at each time point for each concentration.
-
Calculate the LC₅₀ (lethal concentration for 50% of the population) at the end of the 96-hour exposure period.
In Vivo Rat Intestinal Permeability Assay
This assay measures the effect of BTBPE on intestinal barrier function by assessing the passage of a fluorescent probe from the gut into the bloodstream.
Materials:
-
Sprague-Dawley rats
-
BTBPE for oral administration
-
Fluorescein isothiocyanate-dextran (FITC-dextran)
-
Oral gavage needles
-
Blood collection supplies (e.g., for tail vein or cardiac puncture)
-
Centrifuge
-
Fluorometer or plate reader
Procedure:
-
Administer BTBPE to rats via oral gavage for a specified period (e.g., daily for 28 days). A control group receives the vehicle only.
-
After the treatment period, fast the rats overnight.
-
Administer a solution of FITC-dextran to each rat by oral gavage.
-
At specific time points post-gavage (e.g., 2 and 4 hours), collect blood samples.
-
Centrifuge the blood to separate the plasma.
-
Measure the fluorescence intensity of the plasma samples using a fluorometer at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[8][9]
-
An increase in plasma FITC-dextran concentration in the BTBPE-treated group compared to the control group indicates increased intestinal permeability.
Biological Signaling Pathways
Thyroid Hormone System Disruption
BTBPE has been shown to act as an agonist for thyroid hormone receptors (TRs), specifically TRα and TRβ.[3][4] This interaction can disrupt the normal functioning of the thyroid endocrine system. As a TR agonist, BTBPE can mimic the effects of endogenous thyroid hormones, potentially leading to altered gene expression and downstream physiological effects.
Intestinal Barrier Disruption via the IRX3/NOS2 Axis
Studies in rats have demonstrated that BTBPE exposure can lead to intestinal inflammation and necroptosis (a form of programmed cell death). This is mediated through the activation of the Iroquois homeobox 3 (IRX3) and Nitric Oxide Synthase 2 (NOS2) signaling axis. Activation of this pathway results in the destruction of tight junctions between intestinal cells, compromising the integrity of the gut barrier.
Conclusion
This compound is a widely used flame retardant with a well-defined set of physicochemical properties. The experimental protocols provided herein offer standardized methods for its synthesis, analysis, and toxicological assessment. Emerging research highlights its potential as an endocrine disruptor, specifically targeting the thyroid hormone system, and its ability to compromise intestinal barrier integrity through the IRX3/NOS2 signaling pathway. This technical guide consolidates current knowledge and provides a framework for future research into the environmental and health impacts of this compound, which is crucial for risk assessment and the development of safer alternatives.
References
- 1. mmpc.org [mmpc.org]
- 2. This compound | C14H8Br6O2 | CID 37840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. OECD 236: Fish Embryo Acute Toxicity Test | ibacon GmbH [ibacon.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. Test No. 236: Fish Embryo Acute Toxicity (FET) Test - Overton [app.overton.io]
- 7. SYNTHESIS OF 1,2-BIS(2,4,6-TRIBROMO-3-METHYL PHENOXY)ETHANE [yyhx.ciac.jl.cn]
- 8. In vivo Fluorescein Isothiocyanate-dextran (FD4) Permeability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
BTBPE flame retardant mechanism of action
An In-Depth Technical Guide to the Flame Retardant Mechanism of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE)
Audience: Researchers, scientists, and material development professionals.
Executive Summary
This compound, commonly known as BTBPE, is a widely utilized additive brominated flame retardant (BFR) valued for its thermal stability and high bromine content. It is frequently incorporated into polymers such as Acrylonitrile Butadiene Styrene (ABS) and High Impact Polystyrene (HIPS).[1] This guide elucidates the core mechanisms by which BTBPE imparts flame retardancy. The primary mode of action occurs in the gas phase, where thermal decomposition of BTBPE releases bromine species that interrupt the exothermic radical chain reactions of combustion.[2][3] While its dominant role is in the gas phase, BTBPE also influences the thermal degradation of the polymer matrix in the condensed phase. This document provides a detailed overview of the decomposition pathways, the gas and condensed phase actions, quantitative performance data, and the experimental protocols used for evaluation.
Core Flame Retardant Mechanism
The flame retardant action of BTBPE is a multi-step process initiated by heat. The molecule is designed to decompose at temperatures consistent with the pyrolysis of the host polymer, releasing active flame-inhibiting species at the appropriate time.[4]
Thermal Decomposition of BTBPE
Contrary to simpler BFRs where the initial step is C-Br bond scission, the thermal decomposition of BTBPE is more complex. The process commences at approximately 340-350°C.[1][5] The principal pathway is not direct bond cleavage but rather a 1,3-hydrogen shift.[1][6] This intramolecular rearrangement leads to the formation of two primary products: 2,4,6-tribromophenol (B41969) (TBP) and 1,3,5-tribromo-2-(vinyloxy)benzene (TBVOB).[1][5]
Further heating of these primary products, or a secondary decomposition pathway involving H-atom abstraction from the ethane (B1197151) bridge, leads to the generation of smaller, volatile bromine-containing compounds, most notably hydrogen bromide (HBr) and bromine radicals (Br•).[7]
Gas Phase Action: Radical Trapping
The primary flame-retardant effect of BTBPE is chemical quenching in the gas phase.[2][4] During combustion, high-energy, propagating radicals, primarily hydroxyl (•OH) and hydrogen (H•) radicals, sustain the fire. The HBr released from BTBPE's decomposition acts as a scavenger for these radicals.
The inhibition cycle proceeds as follows:
-
HBr reacts with the high-energy radicals (•OH, H•), replacing them with a much less reactive bromine radical (Br•).
-
The bromine radical then reacts with the polymer fuel (R-H), regenerating HBr.
Inhibition Reactions:
-
H• + HBr → H₂ + Br•
-
•OH + HBr → H₂O + Br•
-
Br• + R-H (Fuel) → HBr + R•
This cycle effectively removes the key propagating radicals from the flame front and replaces them with water and hydrogen gas, slowing the exothermic reactions and cooling the system.[2] The lower reactivity of the Br• radical significantly slows the combustion chemistry, which can extinguish the flame.[2]
Condensed Phase Action
The role of BTBPE in the condensed (solid) phase is less pronounced than its gas-phase action. Unlike intumescent flame retardants, BTBPE is not a significant char-promoting agent.[7] However, its presence does influence the degradation of the host polymer. The release of bromine radicals from the flame retardant can induce the breaking of the polymer backbone at lower temperatures than the polymer's natural thermal degradation.[7] This can alter the melt viscosity and the profile of pyrolysis products released from the polymer. While this action can contribute to flame retardancy by changing the fuel supply to the flame, the dominant mechanism remains the gas-phase inhibition.
Quantitative Performance Data
Disclaimer: The data presented below is compiled from studies on various brominated flame retardant systems in different polymers and should be considered representative. Actual performance of BTBPE will vary based on the specific polymer, formulation, and presence of synergists like antimony trioxide.
Thermogravimetric Analysis (TGA)
TGA measures the mass of a sample as a function of temperature, indicating thermal stability. Flame retardants often lower the initial decomposition temperature of the polymer system to ensure the release of active species before significant polymer pyrolysis.
| Material | Tonset (°C) (5% Mass Loss) | Tmax (°C) (Peak Degradation) | Char Yield @ 600°C (%) |
| High Impact Polystyrene (HIPS) | ~390 | ~425 | < 2 |
| HIPS + Brominated FR System | ~350 | ~380 | ~ 5 |
| Polybutylene Terephthalate (PBT) | ~375 | ~400 | ~ 5 |
| PBT + Brominated FR System | ~360 | ~385 | ~ 10 |
Data is illustrative based on typical performance described in sources.[7]
Fire Performance Tests
Limiting Oxygen Index (LOI) and UL-94 are standard small-scale flammability tests. Cone calorimetry provides more detailed information about fire behavior under forced-flaming conditions.
| Material | LOI (%) | UL-94 Rating (3.2 mm) | Peak Heat Release Rate (pHRR) (kW/m²) @ 50 kW/m² |
| High Impact Polystyrene (HIPS) | 18-19 | HB | >1000 |
| HIPS + Brominated FR System | 28-30 | V-0 | < 600 |
| Polybutylene Terephthalate (PBT) | 20-22 | HB | ~900 |
| PBT + Brominated FR System | 28-32 | V-0 | < 500 |
Data is illustrative based on typical performance described in sources.[8][9][10]
Detailed Experimental Protocols
The quantitative data are obtained through standardized testing methodologies. Below are detailed protocols for the key experiments cited.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the material.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
A small sample (typically 5-15 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).[9]
-
The crucible is placed in the TGA furnace.
-
The sample is heated from ambient temperature to a final temperature (e.g., 700-900°C) at a constant heating rate (e.g., 10 or 20°C/min).[11]
-
An inert (N₂) or oxidative (Air) atmosphere is maintained at a constant flow rate (e.g., 40-60 mL/min).[11]
-
The mass of the sample is recorded continuously as a function of temperature.
-
-
Key Outputs: Onset of decomposition temperature (Tonset), peak mass loss rate temperature (Tmax), and residual mass (char yield).
Cone Calorimetry
-
Objective: To measure heat release rate, smoke production, and other fire-related parameters under controlled radiative heating.
-
Apparatus: Cone Calorimeter.
-
Procedure:
-
A flat specimen, typically 100mm x 100mm and up to 50mm thick, is conditioned at 23°C and 50% relative humidity.[2]
-
The specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder on a load cell to measure mass loss.[2]
-
The sample is positioned below a conical radiant heater and exposed to a constant heat flux, typically 35 kW/m² or 50 kW/m².[13]
-
A spark igniter is positioned over the sample to ignite the pyrolysis gases. The time to sustained ignition (TTI) is recorded.[2]
-
Combustion products are collected by an exhaust hood. The oxygen concentration in the exhaust is measured to calculate the heat release rate (HRR) based on the oxygen consumption principle.[13]
-
-
Key Outputs: Time to Ignition (TTI), Heat Release Rate (HRR) curve, Peak Heat Release Rate (pHRR), Total Heat Released (THR), Mass Loss Rate (MLR), Total Smoke Release (TSR).[13]
References
- 1. researchgate.net [researchgate.net]
- 2. The science of Flame retardants - Flame Retardants - Preventing Firesand Protecting People - BSEF [flameretardantsguide.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Release and Transformation of BTBPE During the Thermal Treatment of Flame Retardant ABS Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [researchportal.murdoch.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gas-phase reactions of brominated diphenyl ethers with OH radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Home | US Forest Service Research and Development [research.fs.usda.gov]
Technical Guide: Synthesis and Purification of 1,2-Bis(2,4,6-tribromophenoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis and purification of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a widely used brominated flame retardant. The synthesis is achieved via a Williamson ether synthesis, a robust and well-established method in organic chemistry. This guide details the experimental protocols for both the synthesis and a subsequent purification by recrystallization. Furthermore, it presents key quantitative data in structured tables and includes visualizations of the synthesis pathway and experimental workflow to ensure clarity and reproducibility for researchers.
Introduction
This compound, often abbreviated as BTBPE, is a significant additive flame retardant utilized in a variety of polymers, including thermoplastics and resins, to enhance their fire resistance.[1] Its synthesis is principally based on the reaction of 2,4,6-tribromophenol (B41969) with 1,2-dibromoethane (B42909) in the presence of a base.[2] This reaction follows the Williamson ether synthesis mechanism, a versatile method for forming ethers from an alkoxide and a primary alkyl halide. A thorough understanding of its synthesis and purification is crucial for researchers working with this compound, whether for material science applications or toxicological studies.
Synthesis Pathway
The synthesis of this compound proceeds via a Williamson ether synthesis. In this reaction, two equivalents of 2,4,6-tribromophenol are deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbons of 1,2-dibromoethane in a double SN2 reaction to form the final product.
Experimental Protocols
Synthesis of this compound
This protocol describes a representative lab-scale synthesis of BTBPE.
Materials:
-
2,4,6-Tribromophenol (TBP)
-
1,2-Dibromoethane (DBE)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (or other suitable polar aprotic solvent)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-tribromophenol in ethanol.
-
Slowly add a stoichiometric amount of sodium hydroxide to the solution to form the sodium salt of tribromophenol.
-
To this solution, add 0.5 molar equivalents of 1,2-dibromoethane.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold distilled water to precipitate the crude product.
-
Collect the white precipitate by vacuum filtration and wash with distilled water to remove any inorganic salts.
-
Dry the crude product in a vacuum oven.
Purification by Recrystallization
Procedure:
-
Transfer the crude, dried this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or toluene) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified product in a vacuum oven. The final product should be a white crystalline powder.
Experimental Workflow
The overall process from reactants to the purified product is outlined below.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₈Br₆O₂ |
| Molecular Weight | 687.64 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 222-225 °C |
| Solubility | Insoluble in water, soluble in some organic solvents |
| CAS Number | 37853-59-1 |
Reaction Parameters and Expected Results
| Parameter | Value |
| Reactant Molar Ratio | TBP : DBE : NaOH = 2 : 1 : 2 |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C for ethanol) |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
| Purity (after recryst.) | >98% |
Analytical Characterization Data
| Analysis | Expected Result |
| ¹H NMR | A singlet at approximately 4.5 ppm corresponding to the four equivalent protons of the ethane (B1197151) bridge (-O-CH₂-CH₂-O-). Aromatic protons may not be easily observed or may appear as a singlet in the aromatic region, depending on the solvent. |
| ¹³C NMR | A peak around 70 ppm for the methylene (B1212753) carbons (-CH₂-) of the ethane bridge. Several peaks in the aromatic region (typically 115-155 ppm) corresponding to the carbons of the tribromophenyl groups. |
| IR (KBr) | Peaks around 1250-1000 cm⁻¹ (C-O stretching for aryl ethers), and characteristic peaks for the aromatic C-H and C=C bonds. Absence of a broad O-H stretch from the starting phenol. |
Conclusion
The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound. The protocol outlined in this guide, coupled with the purification by recrystallization, can yield a high-purity product suitable for various research and industrial applications. The provided data and workflows are intended to serve as a valuable resource for scientists and professionals engaged in the synthesis and study of this important flame retardant.
References
An In-depth Technical Guide to 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a widely used brominated flame retardant.
Chemical Identity and Structure
This compound, commonly abbreviated as BTBPE, is a synthetic chemical compound used as an additive flame retardant in a variety of polymers.
-
Common Name: this compound
-
IUPAC Name: 1,3,5-tribromo-2-[2-(2,4,6-tribromophenoxy)ethoxy]benzene[1]
-
Molecular Formula: C₁₄H₈Br₆O₂[1]
Chemical Structure:
The structure of BTBPE consists of two 2,4,6-tribromophenyl (B11824935) groups linked by an ethane (B1197151) diether bridge.
Physicochemical Properties
The physicochemical properties of BTBPE are critical for understanding its environmental fate, biological interactions, and analytical behavior. Quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 687.64 g/mol | [3][4] |
| Physical State | White crystalline powder | [1] |
| Melting Point | 222 - 224 °C | [1] |
| Boiling Point | Decomposes at 340 °C; evaporates at 240 °C | [4][5] |
| Water Solubility | 0.2 mg/L at 25 °C | [6] |
| Vapor Pressure | 2.26 × 10⁻¹¹ Pa at 25 °C | [6] |
| Log P (Octanol-Water) | 7.7 (XLogP3-AA) | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Topological Polar Surface Area | 18.5 Ų | [1] |
Experimental Protocols
Synthesis of BTBPE via Williamson Ether Synthesis
BTBPE is synthesized via the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[7] For BTBPE, this involves the reaction of two equivalents of 2,4,6-tribromophenol (B41969) with one equivalent of 1,2-dibromoethane (B42909).[8]
Materials and Reagents:
-
2,4,6-Tribromophenol
-
1,2-Dibromoethane
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Aprotic polar solvent (e.g., Dimethylformamide - DMF)
-
Deionized water
-
Hydrochloric acid (HCl) for neutralization
-
Organic solvent for recrystallization (e.g., ethanol/benzene mixture)
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4,6-tribromophenol in DMF.
-
Add a stoichiometric amount of a strong base (e.g., NaOH pellets) to the solution. Stir the mixture until the phenol (B47542) is completely deprotonated to form the sodium 2,4,6-tribromophenoxide. This is an exothermic reaction and may require cooling.
-
Nucleophilic Substitution: Slowly add 0.5 equivalents of 1,2-dibromoethane to the reaction mixture.
-
Heat the mixture under reflux for several hours to allow the Sₙ2 reaction to proceed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize any excess base with dilute HCl.
-
Precipitate the crude product by pouring the reaction mixture into a large volume of cold water.
-
Purification: Collect the crude BTBPE solid by vacuum filtration and wash it thoroughly with deionized water.
-
Further purify the product by recrystallization from a suitable solvent system, such as a benzene/ethanol mixture, to yield BTBPE as white crystals.[1]
-
Dry the purified product under vacuum.
Quantification in Sediment Samples by GC-MS/MS
This protocol outlines a method for the extraction, cleanup, and analysis of BTBPE in sediment samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Materials and Reagents:
-
Freeze-dried and sieved sediment sample
-
Soxhlet extraction apparatus
-
Hexane (B92381) and Dichloromethane (DCM), pesticide grade
-
Anhydrous sodium sulfate, baked at 450 °C
-
Activated copper powder for sulfur removal
-
Silica gel and/or Florisil for column chromatography cleanup
-
¹³C-labeled BTBPE internal standard[9]
-
GC-MS/MS system
Procedure:
-
Sample Preparation and Spiking: Weigh approximately 10 g of the freeze-dried sediment sample into a Soxhlet extraction thimble. Spike the sample with a known amount of ¹³C-labeled BTBPE internal standard for quantification.
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract the sample for 18-24 hours with a 1:1 mixture of hexane:DCM.
-
Sulfur Removal: After extraction, concentrate the extract and treat it with activated copper powder to remove elemental sulfur, which can interfere with the analysis. Agitate the mixture until the copper no longer tarnishes.
-
Multi-layer Silica Gel Cleanup: Prepare a chromatography column packed with layers of activated silica, acidified silica, and anhydrous sodium sulfate. Apply the concentrated extract to the column and elute with a mixture of hexane and DCM. This step removes polar interferences.
-
Solvent Exchange and Concentration: The cleaned extract is carefully concentrated under a gentle stream of nitrogen. Exchange the solvent to a final solvent suitable for GC injection (e.g., nonane (B91170) or isooctane).
-
GC-MS/MS Analysis:
-
Instrument: Agilent 7890A GC coupled to a 7000 series Triple Quadrupole MS or equivalent.
-
Column: A low-polarity capillary column suitable for flame retardant analysis (e.g., Rtx-1614, 15 m x 0.25 mm ID x 0.1 µm).
-
Injection: 1-2 µL of the final extract is injected in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Capture Negative Ionization (ECNI) is often preferred for its high sensitivity for halogenated compounds.
-
MS/MS Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both native BTBPE and the ¹³C-labeled internal standard are monitored.
-
-
Quantification: The concentration of BTBPE in the sample is determined by comparing the peak area of the native analyte to that of the internal standard and applying a response factor derived from a calibration curve.
Biological Interactions and Reaction Pathways
Mechanism of Thyroid System Disruption
BTBPE has been identified as an endocrine disruptor, specifically targeting the thyroid system. It acts as an agonist for thyroid receptors (TRs), leading to a cascade of effects that disrupt thyroid hormone homeostasis.[2][7][9] The proposed signaling pathway is detailed below.
Caption: BTBPE-induced thyroid disruption pathway.
Thermal Decomposition Pathway
Under thermal stress, such as during manufacturing processes or in the event of a fire, BTBPE decomposes into several potentially hazardous products. The primary decomposition mechanism involves a 1,3-hydrogen shift.[5][8]
Caption: Thermal decomposition workflow for BTBPE.
Atmospheric Reaction with Hydroxyl Radicals
In the atmosphere, BTBPE can be degraded through reactions with photochemically generated hydroxyl (•OH) radicals. This process involves two competing pathways: hydrogen abstraction from the ethane bridge and •OH addition to the aromatic rings, with the latter being the dominant route.
Caption: Atmospheric reaction pathways of BTBPE with •OH radicals.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. This compound | C14H8Br6O2 | CID 37840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Solubility of 1,2-Bis(2,4,6-tribromophenoxy)ethane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(2,4,6-tribromophenoxy)ethane is a brominated flame retardant widely used in various polymers. Its efficacy and environmental fate are significantly influenced by its solubility characteristics. This technical guide provides a comprehensive overview of the available solubility data for this compound in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide also details a standardized experimental protocol for determining the solubility of poorly soluble compounds, which can be applied to generate further data for this substance.
Introduction
This compound, a white, crystalline powder, is a key additive flame retardant utilized in thermoplastic and thermoset systems to enhance their fire resistance.[1] Understanding its solubility in various organic solvents is crucial for several reasons:
-
Process Chemistry: Solubility data informs the selection of appropriate solvents for its synthesis, purification, and incorporation into polymer matrices.
-
Toxicology and Environmental Fate: The solubility of this compound in nonpolar organic solvents can predict its potential for bioaccumulation in fatty tissues. Its low aqueous solubility impacts its mobility in aquatic environments.[2]
-
Analytical Chemistry: Method development for the extraction and quantification of this compound from environmental and biological samples relies on knowledge of its solubility.
This guide summarizes the known qualitative and limited quantitative solubility data and provides a detailed experimental framework for its determination.
Solubility Data
Table 1: Summary of Solubility Data for this compound
| Solvent | Temperature | Solubility | Data Type | Source |
| Water | 19 °C | < 1 mg/mL | Quantitative | [2] |
| Water | 20 °C (68 °F) | Insoluble | Qualitative | [2][3] |
| Chloroform | Not Specified | Slightly Soluble (with heating and sonication) | Qualitative | [4][5] |
| Ethyl Acetate | Not Specified | Slightly Soluble (with heating and sonication) | Qualitative | [4][5] |
| Acetone | Not Specified | Sufficient to dampen solid material for spill cleanup | Qualitative | [3] |
| Lipophilic Solutions | Not Specified | Fairly Insoluble | Qualitative | [2] |
| Nonane (B91170) | Not Specified | 50 µg/mL | Quantitative | [6] |
| Toluene | Not Specified | 50 µg/mL | Quantitative | [7] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a poorly soluble solid organic compound like this compound in an organic solvent, based on the widely accepted shake-flask method.
3.1. Materials and Equipment
-
Solute: this compound (purity > 98%)
-
Solvents: High-purity organic solvents (e.g., HPLC grade)
-
Apparatus:
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with Teflon-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)
-
3.2. Procedure
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible. b. Add a known volume of the desired organic solvent to each vial. c. Securely cap the vials. d. Place the vials in a constant temperature orbital shaker set to the desired experimental temperature (e.g., 25 °C). e. Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.
-
Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. d. Dilute the filtered solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV). c. Analyze the diluted sample solutions and determine the concentration of this compound by interpolating from the calibration curve.
-
Calculation of Solubility: a. Calculate the solubility (S) using the following formula: S (g/L) = C × DF where:
-
C is the concentration of the diluted solution (g/L) determined from the calibration curve.
-
DF is the dilution factor.
-
3.3. Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
As this compound is an industrial flame retardant and not a pharmacologically active agent, there are no known signaling pathways directly associated with its intended function or therapeutic action. Its biological interactions are primarily of toxicological interest.
The logical relationship for its application and environmental presence is straightforward:
Caption: Logical relationship of this compound from application to environmental fate.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its industrial application and environmental assessment. This guide highlights the current scarcity of comprehensive quantitative solubility data and provides a robust, standardized protocol to enable researchers to generate such data. The provided workflow and logical relationship diagrams offer a clear visual representation of the experimental process and the compound's lifecycle context. Further research to populate the solubility table with quantitative values for a broader range of organic solvents is highly recommended.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound | C14H8Br6O2 | CID 37840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound CAS#: 37853-59-1 [amp.chemicalbook.com]
- 5. This compound CAS#: 37853-59-1 [m.chemicalbook.com]
- 6. 1,2-Bis(2,4,6-tribromophenoxy) ethane (BTBPE) (unlabeled) 50 µg/mL in nonane - Cambridge Isotope Laboratories, ULM-7595-1.2 [isotope.com]
- 7. zeptometrix.com [zeptometrix.com]
In-Depth Technical Guide: Thermal Degradation Profile of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal degradation profile of the novel brominated flame retardant, 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE). The document details its decomposition pathways, thermal stability, and the analytical methodologies used for its characterization, with a focus on providing actionable data and protocols for scientific professionals.
Thermal Stability and Decomposition Overview
This compound (BTBPE) is a widely used additive flame retardant in various polymers. Understanding its thermal behavior is critical for predicting its fate during manufacturing processes, product end-of-life scenarios, and in fire situations.
BTBPE exhibits a distinct thermal degradation profile characterized by evaporation at lower temperatures followed by decomposition at higher temperatures. Studies have shown that BTBPE evaporates without significant decomposition at approximately 240°C.[1] The primary decomposition of BTBPE occurs at higher temperatures, with significant breakdown observed around 340-350°C.[1][2]
The thermal decomposition of BTBPE is a complex process involving both molecular rearrangement and radical chain reactions. The primary initial decomposition step is dominated by a 1,3-hydrogen shift, which is favored up to approximately 407°C (680 K).[3] This intramolecular rearrangement leads to the formation of key primary decomposition products.
Quantitative Thermal Analysis Data
| Parameter | Value | Technique | Conditions | Reference |
| Evaporation Temperature | ~240 °C | Pyrolysis | Inert Atmosphere | [1] |
| Onset of Decomposition | ~340 °C | Pyrolysis | Inert Atmosphere | [1] |
| Major Decomposition Temperature | 340-350 °C | Pyrolysis-GC/MS | Inert Atmosphere | [2] |
| Decomposition in ABS Matrix | ≥350 °C | Thermal Treatment | - | [2] |
| Mass Loss in ABS Matrix (at ≥350 °C) | 15-56% of embedded BTBPE decomposed | Thermal Treatment | - | [2] |
| Melting Point | 224-226 °C | Not Specified | - | [4] |
Decomposition Products
The thermal degradation of BTBPE yields a range of products, which can be categorized as primary and secondary. The formation of these products is highly dependent on the temperature and the duration of thermal stress.
Primary Decomposition Products
Under rapid heating conditions in an inert atmosphere, the primary decomposition products of BTBPE are:
-
Vinyl tribromophenyl ether [1]
The formation of these products is consistent with a decomposition mechanism involving a 1,3-hydrogen shift.[3]
Secondary Decomposition Products
With prolonged exposure to high temperatures, secondary reactions of the primary products occur, leading to the formation of:
-
Hydrogen bromide (HBr)
-
Ethylene (B1197577) bromide
-
Polybrominated vinyl phenyl ethers
-
Polybrominated diphenyl ethers
-
Polybrominated dibenzo-p-dioxins (PBDDs)[1]
The formation of PBDDs is a significant concern due to their toxicity. These are believed to form from precursors generated during the bimolecular condensation reactions of the primary decomposition products.[3]
Proposed Thermal Degradation Pathways
The thermal decomposition of BTBPE is theorized to proceed through two main competing pathways: a molecular pathway involving a concerted 1,3-hydrogen shift and a radical-mediated pathway.
1,3-Hydrogen Shift (Molecular Pathway)
This is considered the dominant initial decomposition pathway at temperatures up to around 407°C (680 K).[3] It involves the transfer of a hydrogen atom from the ethylene bridge to one of the phenoxy oxygen atoms, followed by the cleavage of the C-O bond. This concerted mechanism directly yields 2,4,6-tribromophenol and vinyl tribromophenyl ether.
Caption: Proposed 1,3-hydrogen shift degradation pathway of BTBPE.
Radical Pathway
At higher temperatures, homolytic cleavage of the ether linkage can occur, initiating a radical chain reaction. This pathway involves the formation of a 2,4,6-tribromophenoxy radical and other radical species. These highly reactive radicals can then participate in a series of propagation and termination steps, leading to the formation of various secondary decomposition products, including PBDDs.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of the thermal degradation profile of BTBPE. The following sections outline the methodologies for key analytical techniques.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition temperatures of BTBPE by measuring its mass change as a function of temperature.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of pure BTBPE powder (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: High-purity nitrogen or argon is used as the purge gas to maintain an inert atmosphere and prevent oxidative degradation. A typical flow rate is 20-50 mL/min.[5][6]
-
Heating Program: The sample is heated from ambient temperature to a final temperature of around 600-800°C. A linear heating rate, typically 10°C/min or 20°C/min, is applied.[7][8]
-
Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (T_onset), the temperature of maximum mass loss rate (T_max), and the percentage of mass loss at different stages.
Caption: General experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is employed to investigate the thermal transitions of BTBPE, such as melting and crystallization, by measuring the heat flow to or from the sample as a function of temperature.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of BTBPE powder (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Atmosphere: An inert atmosphere is maintained using a purge gas like nitrogen at a flow rate of around 50 mL/min.[9]
-
Heating and Cooling Program: A typical program involves an initial heating ramp to melt the sample, followed by a controlled cooling ramp to observe crystallization, and a second heating ramp to analyze the melting behavior of the recrystallized sample. A heating/cooling rate of 10°C/min is commonly used.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (T_m) from the peak of the endothermic event and the enthalpy of fusion (ΔH_f) from the area under the melting peak.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products generated during the thermal decomposition of BTBPE.
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS) system.
-
Sample Preparation: A small amount of BTBPE (typically 0.1-0.5 mg) is placed in a pyrolysis sample cup.
-
Pyrolysis Conditions: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 340°C or a temperature ramp) in an inert atmosphere (helium).
-
GC Separation: The pyrolysis products are transferred to a GC column (e.g., a non-polar column like a 5% phenyl-methylpolysiloxane) for separation. A typical GC oven temperature program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300-320°C) to elute all the decomposition products.
-
MS Detection and Identification: The separated compounds are detected by a mass spectrometer. The resulting mass spectra are compared with spectral libraries (e.g., NIST) to identify the individual decomposition products.
Caption: General experimental workflow for Py-GC-MS analysis.
Conclusion
The thermal degradation of BTBPE is a multi-step process initiated by evaporation and followed by decomposition at higher temperatures. The primary decomposition pathway involves a 1,3-hydrogen shift, leading to the formation of 2,4,6-tribromophenol and vinyl tribromophenyl ether. Under prolonged thermal stress, these primary products can undergo secondary reactions to form a variety of other compounds, including potentially hazardous polybrominated dibenzo-p-dioxins. A thorough understanding of this degradation profile, obtained through techniques like TGA, DSC, and Py-GC-MS, is crucial for the safe and effective use of BTBPE in various applications and for assessing its environmental and health impacts.
References
- 1. researchgate.net [researchgate.net]
- 2. Release and Transformation of BTBPE During the Thermal Treatment of Flame Retardant ABS Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. This compound | C14H8Br6O2 | CID 37840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. researchgate.net [researchgate.net]
- 7. teilar.gr [teilar.gr]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. This compound – German Environmental Specimen Bank [umweltprobenbank.de]
Unraveling the Environmental Journey of a Novel Flame Retardant: A Technical Guide to 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the environmental fate and transport of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant (BFR) that has emerged as a replacement for phased-out polybrominated diphenyl ethers (PBDEs). As a compound of increasing environmental relevance, understanding its behavior in various ecosystems is paramount for accurate risk assessment and management. This document provides a comprehensive overview of its physicochemical properties, degradation pathways, bioaccumulation potential, and transport mechanisms, supported by detailed experimental methodologies and visual representations of key processes.
Core Physicochemical Characteristics
The environmental behavior of BTBPE is fundamentally governed by its chemical and physical properties. It is a solid, white powder with very low water solubility and a high octanol-water partition coefficient (Log Kow), indicating a strong tendency to associate with organic matter and lipids.[1][2][3] These characteristics are pivotal in its distribution and persistence in the environment. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound (BTBPE)
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈Br₆O₂ | [1] |
| Molecular Weight | 687.64 g/mol | [3] |
| Melting Point | 222-227 °C | [3][4] |
| Water Solubility | 0.2 mg·L⁻¹ at 25 °C | [2] |
| Vapor Pressure | 2.26 x 10⁻¹¹ Pa at 25 °C | [2] |
| Henry's Law Constant | 4.3 x 10⁻⁷ atm·m³·mol⁻¹ | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 9.9 (Estimated) | [5][6] |
Environmental Fate and Transport: A Conceptual Overview
Once released into the environment from various sources such as manufacturing plants and consumer products, BTBPE undergoes a complex series of transport and transformation processes.[7] Due to its hydrophobic nature, it preferentially partitions to soil, sediment, and airborne particulate matter.[7][8] Long-range atmospheric transport has been suggested by its detection in remote areas.[8] In aquatic systems, it is predominantly found in sediment rather than the water column.[8][9][10]
Degradation Pathways
The persistence of BTBPE in the environment is a key concern. While generally resistant to degradation, it can be transformed through several abiotic and biotic processes.
Abiotic Degradation
Photodegradation: BTBPE is susceptible to photodegradation, particularly in the presence of sunlight.[8] Studies have shown that this process can lead to the formation of various degradation products.[8] In the atmosphere, the reaction with hydroxyl radicals (·OH) is a potential degradation pathway, with a calculated atmospheric lifetime of approximately 11.8 days.[11]
Thermal Degradation: At elevated temperatures, such as those encountered during the lifecycle of products containing BTBPE (e.g., in electronics or during recycling), it can decompose.[12][13] Thermal decomposition can lead to the formation of 2,4,6-tribromophenol (B41969) and other potentially toxic byproducts, including polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[1][12][13][14]
Biotic Degradation
Biodegradation of BTBPE appears to be a very slow process.[1] Studies using soil/sewage inoculum have shown minimal evolution of CO₂, indicating that it is not a significant environmental fate process in soil.[1] However, metabolism in organisms can occur. In rats, for example, metabolites have been identified in feces, suggesting that metabolic activation can happen, although absorption is limited.[1] The metabolism of BTBPE by cytochrome P450 enzymes can lead to the formation of hydroxylated and debrominated products.[15]
Bioaccumulation and Trophic Transfer
The high lipophilicity of BTBPE suggests a significant potential for bioaccumulation in living organisms.[16] It has been detected in a wide range of aquatic and terrestrial biota, including invertebrates, fish, birds, and marine mammals.[9][17][18]
Bioaccumulation Factors (BAFs) and Biota-Sediment Accumulation Factors (BSAFs): The tendency of a chemical to accumulate in an organism from its surrounding environment is quantified by the bioaccumulation factor. For sediment-dwelling organisms, the biota-sediment accumulation factor is a key metric. While specific BAF and BSAF values for BTBPE are varied and depend on the species and ecosystem, its presence in biota at concentrations higher than in the surrounding environment confirms its bioaccumulative nature.[19]
Trophic Magnification: There is evidence to suggest that BTBPE can biomagnify in aquatic food webs, meaning its concentration increases at successively higher trophic levels.[10][20] This has significant implications for top predators, which may be exposed to high concentrations of this contaminant.
Table 2: Environmental Dissipation and Half-life of BTBPE
| Compartment | Dissipation Time (DT₅₀) / Half-life | Reference |
| Aquatic Particulate | 9-30 days | [8] |
| Aquatic Sediment | >100 days | [8] |
| Fish (Depuration) | 54.1 ± 8.5 days | [1] |
| Atmosphere (vs. ·OH) | ~11.8 days | [11] |
Experimental Protocols for Environmental Analysis
The accurate determination of BTBPE in various environmental matrices is crucial for monitoring its fate and transport. The following outlines a general experimental workflow for the analysis of BTBPE in sediment samples.
Detailed Methodologies
1. Sample Collection and Preparation:
-
Sediment samples are collected using appropriate grab or core samplers.
-
Samples are typically freeze-dried to remove water and then sieved to ensure homogeneity.
-
Prior to extraction, a known amount of a labeled internal standard (e.g., ¹³C-BTBPE) is added to the sample to correct for analytical losses.[21]
2. Extraction:
-
Pressurized Liquid Extraction (PLE): This is a common technique that uses elevated temperatures and pressures to efficiently extract analytes from solid matrices.[21] A mixture of solvents like hexane (B92381) and dichloromethane (B109758) is often used.
-
Soxhlet Extraction: A classical and robust method for extracting compounds from solid materials.
3. Cleanup:
-
The raw extract contains co-extracted matrix components that can interfere with the analysis. Therefore, one or more cleanup steps are essential.
-
Gel Permeation Chromatography (GPC): Used to remove high-molecular-weight interferences such as lipids.[21]
-
Solid Phase Extraction (SPE): Cartridges containing adsorbents like silica gel or Florisil are used to further purify the extract.[21] Acidified silica may also be used to remove certain interferences, though BTBPE can be partially degraded by this treatment.[21]
4. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common analytical technique for the determination of BTBPE.[8][21]
-
Ionization Mode: Electron Capture Negative Ionization (ECNI) is often preferred due to its high sensitivity for halogenated compounds like BTBPE.[21]
-
Monitored Ions: Specific ions, such as m/z 79/81 (for bromine) and fragments corresponding to the tribromophenoxy group, are monitored for quantification and confirmation.[21]
Conclusion
This compound is a persistent and bioaccumulative environmental contaminant. Its low water solubility and high lipophilicity drive its partitioning into soil, sediment, and biota. While it can undergo photodegradation and thermal degradation, its overall persistence in the environment is a significant concern. The potential for biomagnification in food webs poses a risk to higher trophic level organisms. Continued monitoring and research into the long-term environmental effects and potential toxicological impacts of BTBPE are essential for a comprehensive understanding and effective management of this emerging contaminant.
References
- 1. This compound | C14H8Br6O2 | CID 37840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Bis(2,4,6-tribromphenoxy)ethan – Wikipedia [de.wikipedia.org]
- 3. This compound CAS#: 37853-59-1 [amp.chemicalbook.com]
- 4. This compound | 37853-59-1 [sigmaaldrich.com]
- 5. Estimating Octanol–Water Partition Coefficients of Novel Brominated Flame Retardants by Reversed‐Phase High‐Performance Liquid Chromatography and Computational Models | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Environmental fate of three novel brominated flame retardants in aquatic mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. Bioaccumulation and trophic transfer of some brominated flame retardants in a Lake Winnipeg (Canada) food web | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 11. Atmospheric chemical reaction mechanism and kinetics of this compound initiated by OH radical: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Release and Transformation of BTBPE During the Thermal Treatment of Flame Retardant ABS Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Portal [researchportal.murdoch.edu.au]
- 15. Oxidation reactivity of this compound (BTBPE) by Compound I model of cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cimi.org [cimi.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound – German Environmental Specimen Bank [umweltprobenbank.de]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) in Animal Models
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) is a novel brominated flame retardant (BFR) utilized in a variety of consumer products, including plastics and textiles, as a replacement for phased-out polybrominated diphenyl ethers (PBDEs). Its widespread use has led to increasing environmental detection and concerns about its potential toxicological effects on wildlife and human health. This technical guide provides a comprehensive overview of the current state of knowledge on the toxicological profile of BTBPE in various animal models, with a focus on quantitative data, experimental methodologies, and mechanistic insights into its mode of action.
Data Presentation: Summary of Quantitative Toxicological Data
The following tables summarize the key quantitative data from various toxicological studies on BTBPE in different animal models.
Table 1: Endocrine Disruption Effects of BTBPE in Animal Models
| Species | Sex | Exposure Route & Duration | Dose/Concentration | Endpoint | Observation | Reference |
| Zebrafish (Danio rerio) | Male | Waterborne, 14 days | 0, 0.015, 0.15, 1.5 µM | 17β-estradiol (E2) | Increasing trend in E2 levels | [1][2] |
| Zebrafish (Danio rerio) | Male | Waterborne, 14 days | 0, 0.015, 0.15, 1.5 µM | E2/11-ketotestosterone (B164220) (11-KT) ratio | Increasing trend | [1][2] |
| Zebrafish (Danio rerio) | Male | Waterborne, 14 days | 0, 0.015, 0.15, 1.5 µM | Estrogen receptor-alpha (erα) and erβ gene expression | Increasing trends | [1][2] |
| Zebrafish (Danio rerio) | Larvae | Waterborne, 14 days | 1, 3, 10 µg/L | Thyroxine (T4) | Decreased | [3] |
| Zebrafish (Danio rerio) | Larvae | Waterborne, 14 days | 1, 3, 10 µg/L | Corticotropin-releasing hormone (CRH) | Increased | [3] |
| Zebrafish (Danio rerio) | Larvae | Waterborne, 14 days | 3 µg/L | Thyroid-stimulating hormone (TSH) | Increased | [3] |
| Sprague-Dawley Rats | Male | Oral gavage, 28 days | 250 mg/kg bw | Free thyroxine (FT4) | Reduction | [4] |
| Sprague-Dawley Rats | Male | Oral gavage, 28 days | 25 mg/kg bw | Total thyroxine (TT4) | Reduction | [4] |
| American Kestrel (Falco sparverius) | Female Hatchlings | In ovo injection | 5.3, 26.8, 58.1 ng/g egg | Type 2 deiodinase (D2) activity | Decreased at higher doses | [3] |
Table 2: Reproductive and Developmental Toxicity of BTBPE in Animal Models
| Species | Sex | Exposure Route & Duration | Dose/Concentration | Endpoint | Observation | Reference |
| Zebrafish (Danio rerio) | Male | Waterborne, 28 days | 0.01, 0.1, 1, 10 µg/L | Mating behavior | Underperformance | [1] |
| Zebrafish (Danio rerio) | Male | Waterborne, 28 days | 0.01, 0.1, 1, 10 µg/L | Reproductive success | Reduced | [1] |
| Zebrafish (Danio rerio) | Male | Waterborne, 28 days | 0.01, 0.1, 1, 10 µg/L | Sperm total motility | Decreased | [1] |
| Zebrafish (Danio rerio) | Male | Waterborne, 28 days | 0.01, 0.1, 1, 10 µg/L | Sperm progressive motility | Decreased | [1] |
| Zebrafish (Danio rerio) | Male | Waterborne, 28 days | 0.01, 0.1, 1, 10 µg/L | Sperm morphological malformations | Increased | [1] |
| Zebrafish (Danio rerio) | Larvae | Waterborne, 14 days | 1, 3, 10 µg/L | Locomotor activity | Reduced | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the toxicological assessment of BTBPE.
Endocrine Disruption Studies in Zebrafish
-
Animal Model: Adult wild-type male zebrafish (approximately six months old) were utilized.[2] The fish were acclimated for over seven days in aerated, dechlorinated tap water before the commencement of the experiment.[2]
-
Exposure Protocol: A 14-day prolonged toxicity test was conducted based on OECD Guideline 204 with minor modifications.[2] Sixteen male zebrafish were allocated to each treatment group, with four fish per 3-liter beaker and four replicates per group.[2] The exposure concentrations for BTBPE were 0 (control), 0.015, 0.15, and 1.5 µM.[2]
-
Hormone Analysis: Following the exposure period, blood was collected for the analysis of 17β-estradiol (E2) and 11-ketotestosterone (11-KT) concentrations using appropriate immunoassays.
-
Gene Expression Analysis: Tissues were collected for the analysis of estrogen receptor-alpha (erα) and erβ gene expression levels via real-time quantitative polymerase chain reaction (RT-qPCR).[2]
Thyroid Disruption and Developmental Neurotoxicity in Zebrafish Larvae
-
Animal Model: Zebrafish embryos were exposed to BTBPE.
-
Exposure Protocol: A 14-day exposure to BTBPE at concentrations of 1, 3, and 10 µg/L was performed.[3]
-
Hormone and Neuropeptide Analysis: Whole-body homogenates of larvae were used to measure the levels of thyroxine (T4), corticotropin-releasing hormone (CRH), and thyroid-stimulating hormone (TSH).[3]
-
Gene Expression Analysis: The transcription of genes along the hypothalamic-pituitary-thyroid (HPT) axis was analyzed using RT-qPCR.[3]
-
Behavioral Analysis: Locomotor activity of the zebrafish larvae was assessed to determine developmental neurotoxicity.[3]
Reproductive Toxicity in Male Zebrafish
-
Animal Model: Adult male zebrafish were used in this study.
-
Exposure Protocol: Fish were exposed to BTBPE concentrations of 0, 0.01, 0.1, 1, and 10 µg/L for 28 days.[1]
-
Reproductive Performance Assessment: Mating behavior and reproductive success of the exposed male zebrafish were evaluated by pairing them with unexposed females.[1]
-
Sperm Quality Analysis: Sperm was collected to assess total motility, progressive motility, and the incidence of morphological malformations.[1]
-
Mechanism of Action Studies: Proteomic and phosphoproteomic analyses of testicular tissue were conducted to identify the molecular mechanisms underlying the observed reproductive toxicity.[1]
Subchronic Oral Toxicity in Rats
-
Animal Model: Male Sprague-Dawley rats were used.
-
Exposure Protocol: Rats were administered BTBPE via oral gavage at a dose of 250 mg/kg of body weight for 28 consecutive days.[4]
-
Hormone Analysis: Serum samples were collected to measure the levels of total thyroxine (TT4) and free thyroxine (FT4).[4]
-
Intestinal Toxicity Assessment: The jejunum and ileum were examined for inflammation, necroptosis, and damage to the tight junctions and mucus layer.
Signaling Pathways and Mechanisms of Toxicity
Thyroid Hormone System Disruption
BTBPE has been shown to interfere with the thyroid hormone system. The proposed mechanism involves the activation of the thyroid receptor (TR) signaling pathway.[3] BTBPE acts as a TR agonist, leading to a downstream cascade of events that disrupt thyroid hormone homeostasis.[3] This disruption manifests as decreased T4 levels and a compensatory increase in CRH and TSH, indicative of a negative feedback loop response within the hypothalamic-pituitary-thyroid (HPT) axis.[3]
References
- 1. Mechanistic Insights into this compound-Induced Male Reproductive Toxicity in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An In Vitro and In Vivo Study of Thyroid Disruption of this compound (BTBPE)—A Novel Brominated Flame Retardant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects and mechanisms of the new brominated flame retardant BTBPE on thyroid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Propensity for Persistence: An In-depth Technical Guide on the Bioaccumulation Potential of BTBPE in Aquatic Ecosystems
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the bioaccumulation potential of the novel brominated flame retardant, 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), in aquatic ecosystems. Synthesizing current scientific literature, this document details quantitative bioaccumulation data, outlines key experimental methodologies, and visualizes relevant biological pathways to support risk assessment and further research into this emerging contaminant.
Quantitative Bioaccumulation Data
The bioaccumulation potential of BTBPE is a significant concern due to its widespread detection in various environmental compartments and aquatic biota.[1] Quantitative metrics such as the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF) are crucial for assessing this potential. The following tables summarize the available quantitative data from scientific studies.
| Species | Tissue | Exposure Route | Metric | Value | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | Whole Body | Aqueous | BCF | 38 (at 0.0010 mg/L) | [2] |
| Rainbow Trout (Oncorhynchus mykiss) | Whole Body | Aqueous | BCF | 64 (at 0.010 mg/L) | [2] |
| Zebrafish (Danio rerio) | Larvae | Aqueous | BCF | Not Reported | [1] |
| Various Aquatic Invertebrates | Whole Body | Environmental | Log BAF | 3.32 - 6.08 | [3] |
| Three Fish Species | Whole Body | Environmental | Log BAF | 3.32 - 6.08 | [3] |
| One Reptile Species | Whole Body | Environmental | Log BAF | 3.32 - 6.08 | [3] |
Table 1: Bioconcentration and Bioaccumulation Factors of BTBPE in Aquatic Organisms. This table presents experimentally derived and field-observed BCF and BAF values for BTBPE in various aquatic species. BCF indicates the accumulation of a chemical from water, while BAF includes all routes of exposure, including diet.
| Predator | Prey | Tissue | BMF | Reference |
| Walleye | Whitefish | Muscle | >1 | [4] |
| Walleye | Whitesucker | Muscle | >1 | [4] |
Table 2: Biomagnification Factors of BTBPE in Aquatic Food Webs. This table highlights the potential for BTBPE to biomagnify, showing an increase in concentration at higher trophic levels. A BMF greater than one suggests that the substance is accumulating in predators at higher concentrations than in their prey.
Concentrations of BTBPE in aquatic animals have been found to be significantly higher in source areas, such as industrial sewage outfalls and e-waste recycling sites, compared to receiving environments.[5] For instance, high concentrations have been reported in mussels and fish from such locations.[5] The compound is frequently detected in various tissues, with a tendency to associate with lipids.[5]
Experimental Protocols
The assessment of BTBPE's bioaccumulation potential relies on standardized and rigorous experimental methodologies. The following sections detail the key protocols cited in the literature for both laboratory bioaccumulation studies and the analytical determination of BTBPE in environmental samples.
Fish Bioconcentration Test (OECD 305)
The Organisation for Economic Co-operation and Development (OECD) Test Guideline 305 is the internationally recognized standard for determining the bioconcentration of chemicals in fish.[6][7][8][9]
Objective: To determine the bioconcentration factor (BCF) of a substance by measuring its uptake and depuration in fish under controlled laboratory conditions.
Methodology:
-
Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.[1][2]
-
Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the test substance (BTBPE) in the water for an extended period (typically 28 to 60 days).[2][6] At least two test concentrations and a control group are used.[6]
-
Depuration (Post-Exposure Phase): After the uptake phase, the fish are transferred to a clean, substance-free medium for a depuration period.[6][8]
-
Sampling: Fish and water samples are collected at regular intervals during both the uptake and depuration phases.[2][8]
-
Analysis: The concentration of the test substance in fish tissue (whole body or specific organs) and water is determined using appropriate analytical methods.
-
Calculation of BCF: The kinetic bioconcentration factor (BCFk) is calculated from the uptake and depuration rate constants (k1 and k2).[2] The steady-state bioconcentration factor (BCFss) can also be determined if a plateau in tissue concentration is reached.
The following diagram illustrates the typical workflow of an OECD 305 bioconcentration study.
References
- 1. An In Vitro and In Vivo Study of Thyroid Disruption of this compound (BTBPE)—A Novel Brominated Flame Retardant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. BIOACCUMULATION AND TROPHIC TRANSFER OF SOME BROMINATED FLAME RETARDANTS IN A LAKE WINNIPEG (CANADA) FOOD WEB - ProQuest [proquest.com]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
An In-depth Technical Guide on the Photodegradation Pathways of 1,2-Bis(2,4,6-tribromophenoxy)ethane in Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the photodegradation pathways of the novel brominated flame retardant (BFR), 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), in aqueous environments. This document summarizes key quantitative data, details experimental methodologies, and visualizes the degradation pathways and experimental workflows.
Introduction
This compound (BTBPE) is a widely used BFR, valued for its thermal stability and effectiveness in reducing the flammability of various polymers. However, its persistence and potential for long-range environmental transport have raised concerns about its fate and impact on aquatic ecosystems. Photodegradation, the breakdown of molecules by light, is a critical process that determines the environmental persistence of many organic contaminants, including BTBPE. Understanding the photodegradation pathways of BTBPE in water is essential for assessing its environmental risk and developing potential remediation strategies.
Recent research has demonstrated that BTBPE undergoes phototransformation in water when exposed to ultraviolet (UV) irradiation. The primary degradation mechanisms have been identified as debromination and ether bond cleavage, leading to the formation of a variety of transformation products.
Quantitative Data on BTBPE Photodegradation
While extensive quantitative data on the photodegradation of BTBPE in water is still emerging, key parameters from available studies are summarized below. These data provide initial insights into the kinetics of BTBPE's photochemical transformation.
| Parameter | Value | Conditions | Reference |
| Photodegradation Rate Constant (k) | 0.0120 min⁻¹ | UV irradiation in water | [1] |
Note: Further research is needed to determine quantum yields and the concentration-time profiles of individual degradation products under various environmental conditions (e.g., different water matrices, light intensities, and wavelengths).
Experimental Protocols
The following section outlines a representative experimental protocol for studying the photodegradation of BTBPE in an aqueous solution, based on methodologies commonly employed for similar halogenated organic compounds.
Materials and Reagents
-
This compound (BTBPE) standard (high purity)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Acetonitrile (ACN) and Methanol (MeOH), HPLC grade
-
Solvents for extraction (e.g., dichloromethane, hexane)
-
Internal standards for quantification (e.g., isotopically labeled BTBPE)
Photoreactor Setup
A bench-scale photoreactor is typically used, consisting of:
-
Light Source: A UV lamp, such as a medium-pressure mercury lamp or a UV-LED, with a specific wavelength output (e.g., 254 nm or a broader spectrum simulating sunlight).
-
Reaction Vessel: A quartz vessel to allow for maximum UV light penetration.
-
Stirring Mechanism: A magnetic stirrer to ensure homogeneity of the solution.
-
Temperature Control: A water bath or cooling system to maintain a constant temperature during the experiment.
Irradiation Procedure
-
A stock solution of BTBPE is prepared in a suitable solvent (e.g., acetonitrile) due to its low water solubility.
-
The aqueous experimental solution is prepared by spiking the high-purity water with the BTBPE stock solution to achieve the desired initial concentration. The final concentration of the organic solvent should be kept minimal to avoid co-solvent effects.
-
The BTBPE solution is transferred to the quartz reaction vessel and placed in the photoreactor.
-
The solution is continuously stirred and maintained at a constant temperature.
-
The UV lamp is switched on to initiate the photodegradation process.
-
Aliquots of the solution are collected at predetermined time intervals.
-
Control experiments are conducted in the dark to assess for any degradation not induced by light (e.g., hydrolysis).
Sample Preparation and Analysis
-
The collected aliquots are typically extracted using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method to concentrate the analytes and remove interfering matrix components.
-
The extracts are then concentrated and reconstituted in a suitable solvent for analysis.
-
Identification and quantification of BTBPE and its degradation products are performed using advanced analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the separation and identification of volatile and semi-volatile degradation products.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), often with a high-resolution mass spectrometer (e.g., TOF or Orbitrap): For the analysis of less volatile and more polar degradation products.
-
Photodegradation Pathways of BTBPE in Water
The photodegradation of BTBPE in water proceeds through two primary pathways: reductive debromination and cleavage of the ether bond . These pathways lead to the formation of a complex mixture of transformation products, with a study identifying as many as 18 distinct products[1].
Reductive Debromination Pathway
In this pathway, the carbon-bromine (C-Br) bonds are sequentially cleaved, leading to the formation of less brominated BTBPE congeners. This process is a common degradation route for many polybrominated flame retardants.
Ether Bond Cleavage Pathway
This pathway involves the breaking of the C-O-C ether linkage in the BTBPE molecule. This cleavage results in the formation of various brominated phenolic compounds, such as 2,4,6-tribromophenol.
The following diagram illustrates the proposed major photodegradation pathways of BTBPE in water.
Experimental Workflow Visualization
The logical flow of a typical study on the photodegradation of BTBPE in water is depicted in the following diagram.
Conclusion
The photodegradation of this compound in water is a complex process involving multiple pathways, primarily reductive debromination and ether bond cleavage. These processes lead to the formation of a variety of smaller, and potentially more mobile, brominated compounds. While initial studies have provided valuable insights into the kinetics and mechanisms of BTBPE's phototransformation, further research is required to fully elucidate the structures of all degradation products, determine their toxicological profiles, and understand the influence of various environmental factors on the degradation rates and pathways. This knowledge is crucial for a comprehensive environmental risk assessment of BTBPE and for the development of effective water treatment technologies.
References
Methodological & Application
Application Notes and Protocols for the Analysis of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) in Environmental Samples
Introduction
1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) is a novel brominated flame retardant (NBFR) increasingly used as a replacement for restricted polybrominated diphenyl ethers (PBDEs) in various consumer and industrial products, including plastics, textiles, and electronics.[1] Its widespread use has led to its detection in various environmental compartments such as air, water, soil, sediment, and biota.[2][3] Due to its persistence, potential for bioaccumulation, and suspected toxicity, there is a growing need for sensitive and reliable analytical methods to monitor its presence and concentration in the environment.[2][3] These application notes provide detailed protocols for the extraction, cleanup, and quantification of BTBPE in environmental matrices, primarily targeting researchers and analytical scientists. The predominant analytical technique for BTBPE is gas chromatography-mass spectrometry (GC-MS), often with electron capture negative ionization (ECNI) for enhanced sensitivity.[4][5]
Experimental Workflow
The general workflow for the analysis of BTBPE in environmental samples involves several key stages, from sample collection to instrumental analysis and data processing.
Caption: Overall experimental workflow for BTBPE analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of BTBPE in environmental samples, compiled from various studies. These values can vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Soil/Sediment | Water | Dust | Biota | Reference |
| Limit of Detection (LOD) | 0.005 - 0.5 ng/g | 3 µg/L | 1-20 ng/g | - | [3][4][5] |
| Limit of Quantification (LOQ) | 0.015 - 2.5 ng/g | 10 µg/L | 1-20 ng/g | - | [3][4][5] |
| Recovery Rate (%) | 81 - 114% | 97.5 ± 6.9% | 75 - 94% | 102.9 ± 7.9% | [3][4][5] |
| Relative Standard Deviation (RSD) | <15% | - | ≤14% | - | [4][5] |
Detailed Experimental Protocols
Protocol 1: Analysis of BTBPE in Soil and Sediment Samples
This protocol is based on pressurized liquid extraction (PLE) followed by multi-step cleanup and GC-MS analysis.[4]
1. Sample Preparation and Extraction: a. Freeze-dry the sediment or soil sample and sieve to remove large debris. b. Weigh approximately 20 g of the dried sample into a PLE extraction cell. c. Spike the sample with a known amount of 13C-labeled BTBPE internal standard. d. Mix the sample with a drying agent like anhydrous sodium sulfate. e. Perform pressurized liquid extraction (PLE) using a solvent mixture of n-hexane/acetone (3:1, v/v).[4]
- Temperature: 70 °C
- Pressure: 2,000 psi
- Static Time: 5 minutes
- Static Cycles: 2 f. Concentrate the resulting extract to approximately 0.5 mL.
2. Sample Cleanup: a. Gel Permeation Chromatography (GPC): To remove high-molecular-weight interferences, inject the concentrated extract into a GPC system. Collect the fraction containing BTBPE, which typically elutes between 15 and 27 minutes.[4] b. Solid Phase Extraction (SPE): i. Condition an Oasis™ HLB SPE cartridge with 5 mL of dichloromethane (B109758) (DCM) followed by 5 mL of n-hexane.[4] ii. Load the GPC fraction onto the conditioned cartridge. iii. Elute the target analytes with 9 mL of DCM.[4] iv. For further cleanup, a silica (B1680970) gel or Florisil cartridge can be used.
3. Instrumental Analysis (GC-ECNI-MS): a. Concentrate the final eluate to a suitable volume (e.g., 0.5 mL) and transfer to a GC vial. b. Inject 1 µL of the extract into the GC-MS system. c. GC Conditions:
- Column: CP-Sil8 (60 m × 0.25 mm, 0.25-μm film thickness) or equivalent.[4]
- Injector Temperature: 250 °C (pulsed pressure mode).[4]
- Oven Program: 90 °C for 3 min, then ramp at 30 °C/min to 210 °C (hold for 20 min), then ramp at 5 °C/min to 320 °C (hold for 15 min).[4]
- Carrier Gas: Helium at a constant flow of 3 mL/min.[4] d. MS Conditions (ECNI mode):
- Ion Source Temperature: 250 °C.[4]
- Quadrupole Temperature: 150 °C.[4]
- Interface Temperature: 300 °C.[4]
- Monitored Ions (m/z): For BTBPE, monitor m/z 79/81 and 250.8/252.8. For 13C-BTBPE, monitor m/z 256.9/257.9.[4]
4. Quality Assurance/Quality Control (QA/QC): a. Method Blank: Analyze a procedural blank with each batch of samples to check for contamination. b. Spiked Samples: Analyze matrix spikes and matrix spike duplicates to assess method accuracy and precision. c. Internal Standard Recovery: Monitor the recovery of the 13C-BTBPE internal standard to correct for matrix effects and variations in extraction efficiency. Recoveries should typically be within 70-130%. d. Calibration: Generate a multi-point calibration curve using BTBPE standards and the internal standard.
Protocol 2: Analysis of BTBPE in Water Samples
This protocol describes the analysis of BTBPE in water, which can be challenging due to its low water solubility.
1. Sample Collection and Preparation: a. Collect water samples in amber glass bottles and store them at 4°C. Analyze within 48 hours to minimize degradation.[6] b. Filter the water sample through a 0.45 µm glass fiber filter to separate the dissolved and particulate phases.
2. Extraction: a. Liquid-Liquid Extraction (LLE): For the dissolved phase, perform LLE using a suitable organic solvent like dichloromethane (DCM). b. Solid Phase Extraction (SPE): Alternatively, pass the filtered water sample through a conditioned Oasis HLB or similar SPE cartridge to extract BTBPE. Elute with DCM. c. For the particulate phase (on the filter), use the extraction method described in Protocol 1.
3. Cleanup and Instrumental Analysis: a. The cleanup and instrumental analysis steps are similar to those described in Protocol 1 for soil and sediment samples.
Signaling Pathways and Logical Relationships
While BTBPE itself doesn't have a defined signaling pathway in the traditional sense, its analysis follows a logical progression of steps. The following diagram illustrates the decision-making process and logical flow for method selection and sample processing.
Caption: Method selection logic for BTBPE analysis.
The analytical methods outlined provide robust and sensitive approaches for the determination of BTBPE in various environmental matrices. The use of high-resolution gas chromatography coupled with mass spectrometry, particularly in the ECNI mode, allows for low detection limits necessary for environmental monitoring. Proper sample preparation, including efficient extraction and thorough cleanup, is critical for achieving accurate and reproducible results. The provided protocols and data serve as a valuable resource for laboratories involved in the analysis of emerging flame retardants.
References
- 1. benchchem.com [benchchem.com]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical characteristics and determination of major novel brominated flame retardants (NBFRs) in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE)
Audience: Researchers, scientists, and drug development professionals.
Introduction 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) is a novel brominated flame retardant (BFR) utilized in various consumer products, including thermoplastics and synthetic resins, to reduce flammability.[1][2] Due to its widespread use and environmental persistence, BTBPE has been detected in diverse environmental matrices such as air, soil, sediment, and biota.[3][4] Its potential for bioaccumulation and toxicity necessitates sensitive and reliable analytical methods for its quantification.[3] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like BTBPE, offering high selectivity and sensitivity. This document provides a comprehensive overview of the methodologies for BTBPE analysis using GC-MS.
Principle of Analysis The analysis of BTBPE by GC-MS involves a multi-step process beginning with sample collection and preparation, which includes extraction of the analyte from the sample matrix and a cleanup procedure to remove interferences. The purified extract is then injected into the gas chromatograph, where BTBPE is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which provides information about the mass-to-charge ratio of the parent ion and its fragments, is used for identification and quantification. The use of an isotopically labeled internal standard, such as ¹³C-BTBPE, is crucial for accurate quantification by correcting for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement.[5]
Caption: Figure 1: General workflow for BTBPE analysis by GC-MS.
Experimental Protocols
1. Sample Preparation Protocol (Generic for Solid/Biota Samples)
This protocol outlines a general procedure for extracting BTBPE from solid matrices like sediment, soil, or biological tissues.
-
Materials:
-
Homogenizer (e.g., blender, mortar and pestle)
-
Accelerated Solvent Extractor (ASE) or Soxhlet apparatus
-
Solvents: Hexane, Dichloromethane (DCM), Toluene (B28343) (all high purity grade)
-
Internal Standard: ¹³C-labeled BTBPE solution.[5]
-
Cleanup materials: Gel Permeation Chromatography (GPC) system or silica gel/Florisil for column chromatography.[5][6]
-
Concentration system (e.g., rotary evaporator, nitrogen evaporator).
-
-
Procedure:
-
Homogenization: Homogenize the sample (e.g., 5-10 g) to ensure uniformity. Lyophilize (freeze-dry) biological samples to remove water.
-
Internal Standard Spiking: Spike the homogenized sample with a known amount of ¹³C-BTBPE internal standard solution to correct for procedural losses.
-
Extraction:
-
ASE: Mix the sample with a drying agent (e.g., diatomaceous earth) and pack it into an extraction cell. Extract using a solvent mixture such as hexane:DCM (1:1, v/v) at elevated temperature and pressure.[6]
-
Soxhlet: Place the sample in a thimble and extract with a suitable solvent like toluene for 16-24 hours.
-
-
Cleanup: A cleanup step is critical to remove co-extracted matrix interferences.
-
GPC: Use a GPC system with a suitable column (e.g., Bio-Beads S-X3) and solvent (e.g., DCM) to separate the high molecular weight lipids and other interferences from the smaller BTBPE molecule.[5]
-
Column Chromatography: Alternatively, pass the concentrated extract through a multi-layer silica gel column, eluting with a non-polar solvent system. Acidic treatments should be avoided as they can degrade BTBPE.[5]
-
-
Concentration: Concentrate the cleaned extract to a final volume (e.g., 100 µL) under a gentle stream of nitrogen. The final solvent should be compatible with the GC system (e.g., nonane (B91170) or toluene).
-
2. GC-MS Instrumental Analysis Protocol
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector.
-
Mass Spectrometer capable of Electron Ionization (EI), Electron Capture Negative Ionization (ECNI), or Atmospheric Pressure Chemical Ionization (APCI). APCI is often preferred for its soft ionization, which enhances the molecular ion signal and improves sensitivity.[7]
-
GC Column: A short capillary column (e.g., 15 m) with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS) is recommended to handle the high boiling point of BTBPE.[8]
-
-
Procedure:
-
Calibrate the GC-MS system using a series of calibration standards containing known concentrations of BTBPE and the internal standard.
-
Set up the instrument parameters as detailed in Table 1.
-
Inject an aliquot (e.g., 1 µL) of the final sample extract into the GC.
-
Acquire data in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode for maximum selectivity and sensitivity.[9][10] Monitor the characteristic ions for both native BTBPE and the labeled internal standard (see Table 2).
-
Data Presentation
Quantitative and instrumental data are summarized in the following tables for easy reference.
Table 1: Recommended GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Gas Chromatograph | ||
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis.[9] |
| Injector Temperature | 280-300 °C | Ensures complete vaporization of the high-boiling BTBPE. |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1-2 mL/min | Higher flow rates can improve resolution for late-eluting compounds.[7] |
| Oven Program | Initial 100°C (hold 2 min), ramp 15°C/min to 320°C (hold 10 min) | A typical program to separate BTBPE from other compounds. |
| GC Column | 15 m x 0.25 mm ID, 0.1 µm film (e.g., DB-5MS type) | A short, thin-film column is optimal for high-boiling, thermolabile analytes.[8] |
| Mass Spectrometer | ||
| Ionization Mode | EI, ECNI, or APCI | APCI often provides the best sensitivity for highly brominated compounds.[7] |
| Ion Source Temp. | 250-300 °C | Optimized to prevent thermal degradation while ensuring efficient ionization. |
| Interface Temp. | 320-350 °C | A high interface temperature is critical for preventing analyte condensation.[7] |
| Acquisition Mode | SIM or MS/MS (SRM) | Provides high selectivity and sensitivity by monitoring specific ions.[10] |
Table 2: Key Mass Spectrometric Ions for BTBPE Identification
| Ionization Mode | Analyte | Precursor Ion (m/z) | Product/Quantification Ion (m/z) | Ion Description |
|---|---|---|---|---|
| EI | BTBPE | 688 (M⁺) | 356.5 / 357 | Base peak, loss of a tribromophenoxy group ([M-C₆H₂OBr₃]⁺).[11][12] |
| ECNI | ¹³C-BTBPE | N/A | 256 | Quantification fragment for the labeled internal standard.[5] |
| BTBPE | N/A | 79 / 81 | Bromide ion (Br⁻), highly sensitive but not specific.[5] |
| APCI | BTBPE | 688 (M⁺) or 689 ([M+H]⁺) | Varies | Soft ionization enhances the molecular ion, improving sensitivity.[7] |
Table 3: Summary of Reported Method Performance Data
| Matrix | Method | LOD | LOQ | Recovery (%) |
|---|---|---|---|---|
| Food Samples | APGC-MS/MS | - | < 8 pg/g (wet weight) | - |
| Zebrafish Larvae | GC/MS | 3 µg/L | 10 µg/L | 102.9 ± 7.9 |
| Exposure Solution | GC/MS | 3 µg/L | 10 µg/L | 97.5 ± 6.9 |
| Various | GC-API-MS/MS | 0.001 - 0.025 pg (Instrumental) | - | - |
(Data compiled from references[3][4][11][13])
Results and Discussion
Fragmentation Pattern of BTBPE Under Electron Ionization (EI), BTBPE undergoes significant fragmentation. The molecular ion (M⁺) at m/z ~688 is often of very low abundance or not observed at all. The most characteristic and abundant fragment ion appears at m/z 357 (or 356.5), which corresponds to the cleavage of the ethane (B1197151) bridge and the loss of a neutral tribromophenoxy radical.[11][12] This fragmentation is highly specific and is typically used as the primary quantification ion in EI methods. The stability of this fragment contributes to its high abundance in the mass spectrum.
Caption: Figure 2: Proposed EI fragmentation of BTBPE.
Choice of Ionization Technique While EI provides characteristic fragmentation for structural confirmation, its "hard" nature can limit sensitivity for the molecular ion.[11] Techniques like ECNI and APCI are "softer" ionization methods. ECNI is highly sensitive for electrophilic compounds like BFRs, often detecting the bromide ion (m/z 79/81) with great intensity.[11] However, this ion is not specific to BTBPE. APCI has proven to be particularly effective, often increasing sensitivity by an order of magnitude compared to EI by preserving the molecular ion, which can then be used as a precursor for highly selective MS/MS experiments.[7]
Conclusion The GC-MS method detailed here provides a robust and sensitive framework for the analysis of the emerging contaminant BTBPE in a variety of complex matrices. The choice of sample preparation technique and MS ionization mode can be tailored to meet specific analytical requirements, such as low detection limits or the need for structural confirmation. Proper method validation, including the use of isotopically labeled internal standards, is essential for generating accurate and defensible quantitative data for environmental monitoring and risk assessment.
References
- 1. 1,2-Bis(2,4,6-tribromophenoxy) ethane (BTBPE) (unlabeled) 50 µg/mL in nonane - Cambridge Isotope Laboratories, ULM-7595-1.2 [isotope.com]
- 2. This compound – German Environmental Specimen Bank [umweltprobenbank.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An In Vitro and In Vivo Study of Thyroid Disruption of this compound (BTBPE)—A Novel Brominated Flame Retardant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atmospheric Pressure Chemical Ionization Gas Chromatography Mass Spectrometry for the Analysis of Selected Emerging Brominated Flame Retardants in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C14H8Br6O2 | CID 37840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol: Sample Preparation for the Analysis of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) in Soil and Sediment
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) is a brominated flame retardant (BFR) used as a replacement for polybrominated diphenyl ethers (PBDEs). Due to its persistence and potential for bioaccumulation, there is a growing need for sensitive and reliable analytical methods to monitor its presence in environmental matrices such as soil and sediment. This document provides a detailed protocol for the extraction and cleanup of BTBPE from soil and sediment samples prior to instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS).
Overview of the Analytical Workflow
The accurate determination of BTBPE in complex matrices like soil and sediment necessitates a robust sample preparation procedure to isolate the analyte from interfering substances. The general workflow involves sample pre-treatment, solvent extraction, and a multi-step cleanup process.
Caption: Workflow for BTBPE analysis in soil and sediment.
Experimental Protocols
3.1. Sample Pre-treatment
Proper sample handling and pre-treatment are crucial to ensure the representativeness and integrity of the analytical results.
-
Drying: Soil and sediment samples should be dried to remove moisture. Freeze-drying is the preferred method to minimize the loss of semi-volatile compounds. Alternatively, air-drying at a low temperature (<60°C) can be employed.[1]
-
Sieving: The dried samples are sieved through a 2 mm mesh to remove large debris such as stones and roots.[2] For some applications, sieving to a finer fraction (e.g., -180 microns) is performed to remove larger sand grains and enrich the analyte fraction.[1]
-
Homogenization: The sieved sample is thoroughly homogenized to ensure that the subsample taken for extraction is representative of the entire sample.[2]
3.2. Extraction
Pressurized Liquid Extraction (PLE) is a highly efficient method for extracting BTBPE from solid matrices.[3][4] Ultrasonic-assisted extraction (UAE) is another viable, albeit potentially less rigorous, alternative.[3][5]
Protocol for Pressurized Liquid Extraction (PLE):
-
Sample Preparation: Weigh approximately 20 g of the pre-treated, dried soil or sediment sample into the extraction cell.[3][4]
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard, such as ¹³C-labeled BTBPE, to correct for matrix effects and procedural losses.[3]
-
Extraction Parameters:
-
Extract Collection: Collect the extract and concentrate it to approximately 0.5 mL using a gentle stream of nitrogen.[3]
3.3. Extract Cleanup
A multi-step cleanup is often necessary to remove co-extracted matrix components that can interfere with the final analysis.
Protocol for Gel Permeation Chromatography (GPC) and Solid Phase Extraction (SPE):
-
Gel Permeation Chromatography (GPC):
-
Solid Phase Extraction (SPE):
-
A sequential SPE cleanup using different sorbents can further purify the extract.[3][4]
-
Step 1 (Oasis™ HLB Cartridge):
-
Condition an Oasis™ HLB cartridge.
-
Load the GPC eluate onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the fraction containing BTBPE.
-
-
Step 2 (Silica Gel Cartridge):
-
3.4. Final Analysis
The cleaned extract is concentrated and reconstituted in a suitable solvent for instrumental analysis. Gas chromatography coupled with mass spectrometry (GC-MS), often using electron capture negative ionization (ECNI), is a common technique for the quantification of BTBPE.[3][6]
Quantitative Data Summary
The following table summarizes the performance data for the analysis of BTBPE and other novel BFRs in soil and sediment using various sample preparation methods.
| Analyte | Matrix | Extraction Method | Cleanup Method | Recovery (%) | LOD | LOQ | Reference |
| BTBPE | Sediment & SPM | PLE | GPC, SPE (Oasis HLB, Silica) | >85% | - | - | [3][4] |
| TBBPA-dbpe | Sediment | PFE | - | 90-98% | - | - | [8] |
| TBBPA-dbpe | Sediment | Sonication | - | 35-91% | - | - | [8] |
| PBDEs | Soil | Ultrasonic-assisted | - | 81-104% | 2-30 pg/g | 7-100 pg/g | [5] |
LOD: Limit of Detection, LOQ: Limit of Quantification, PLE: Pressurized Liquid Extraction, PFE: Pressurized Fluid Extraction, GPC: Gel Permeation Chromatography, SPE: Solid Phase Extraction, SPM: Suspended Particulate Matter.
Logical Relationships in Cleanup
The cleanup process often involves a series of steps designed to remove different classes of interfering compounds. The selection and order of these steps are critical for obtaining a clean extract suitable for sensitive analysis.
Caption: Multi-step cleanup strategy for BTBPE analysis.
References
- 1. alsglobal.com [alsglobal.com]
- 2. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
- 3. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. shop.fera.co.uk [shop.fera.co.uk]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
Application Notes: 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) as a Flame Retardant for Polystyrene
Introduction
1,2-Bis(2,4,6-tribromophenoxy)ethane, commonly known as BTBPE, is a high-purity, thermally stable brominated flame retardant. Its high bromine content and excellent thermal stability make it a prime candidate for use in thermoplastic resins that are processed at high temperatures, such as polystyrene (PS) and high-impact polystyrene (HIPS).[1] BTBPE is often used in combination with a synergist, most commonly antimony trioxide (Sb₂O₃), to enhance its flame retardant efficiency. These formulations are critical for applications in electronics housings, building insulation, and other areas where fire safety is paramount.
This document provides detailed application notes, performance data, and experimental protocols for researchers and scientists evaluating BTBPE as a flame retardant in polystyrene-based systems.
Mechanism of Flame Retardancy
BTBPE primarily functions through a vapor-phase inhibition mechanism. Upon thermal decomposition at temperatures around 340°C, BTBPE releases bromine radicals (Br•).[2] These highly reactive radicals interfere with the combustion cycle in the gas phase by scavenging flame-propagating free radicals like hydrogen (H•), oxygen (O•), and hydroxyl (•OH), effectively quenching the fire.
The synergistic action of antimony trioxide is crucial. Sb₂O₃ itself is not a flame retardant, but in the presence of a bromine source, it reacts to form volatile antimony halides, such as antimony tribromide (SbBr₃). These compounds facilitate the transfer of bromine radicals to the gas phase, enhancing the flame-inhibiting effect and often allowing for lower overall flame retardant loading levels.
Data Presentation: Performance in High-Impact Polystyrene (HIPS)
The following tables summarize typical performance data for HIPS formulations containing BTBPE and antimony trioxide. The data is compiled to represent expected values based on common industry formulations.
Table 1: Typical Flammability Properties of HIPS/BTBPE Formulations
| Formulation (by weight) | Limiting Oxygen Index (LOI) (%) | UL 94 Rating (1.6 mm) |
| 100% HIPS (Neat) | ~18 | HB |
| 84% HIPS / 12% BTBPE / 4% Sb₂O₃ | 28 | V-0 |
Note: LOI values above 21% (the approximate concentration of oxygen in the atmosphere) indicate that a material is self-extinguishing.[3] A UL 94 V-0 rating is the highest classification for this vertical burn test, indicating the flame extinguishes within 10 seconds with no flaming drips.[4]
Table 2: Typical Thermal Properties of HIPS/BTBPE Formulations
| Formulation | Onset Decomposition Temp. (T₅%, °C) | Max. Decomposition Temp. (Tₘₐₓ, °C) | Char Yield @ 600°C (%) |
| 100% HIPS (Neat) | ~360 | ~425 | < 1 |
| 84% HIPS / 12% BTBPE / 4% Sb₂O₃ | ~320 | ~430 | ~5-7 |
Note: The addition of the flame retardant package can lower the initial decomposition temperature as the BTBPE and Sb₂O₃ begin to react and volatilize.[5]
Table 3: Typical Mechanical Properties of HIPS/BTBPE Formulations
| Formulation | Tensile Strength (MPa) | Notched Izod Impact (kJ/m²) | Heat Deflection Temp. (°C @ 1.8 MPa) |
| 100% HIPS (Neat) | ~32 | ~0.10 | ~88 |
| 84% HIPS / 12% BTBPE / 4% Sb₂O₃ | 28 | 0.06 | 85 |
Note: The incorporation of additives typically results in a slight reduction in the mechanical and thermal performance of the base resin.[6]
Visualizations
The following diagrams illustrate the proposed flame retardant mechanism and a typical experimental workflow for evaluating the performance of BTBPE in polystyrene.
Caption: Proposed vapor-phase flame retardant mechanism of BTBPE/Sb₂O₃.
Caption: Experimental workflow for evaluating flame-retarded polystyrene.
Experimental Protocols
The following are standard protocols for the preparation and testing of flame-retarded polystyrene samples.
Protocol 1: Preparation of HIPS/BTBPE/Sb₂O₃ Blends
Objective: To prepare homogeneous blends of HIPS with BTBPE and Sb₂O₃ for subsequent molding and testing.
Materials & Equipment:
-
High-Impact Polystyrene (HIPS) pellets
-
This compound (BTBPE) powder
-
Antimony Trioxide (Sb₂O₃) powder
-
Drying oven
-
Twin-screw extruder with a strand pelletizer
Procedure:
-
Drying: Dry the HIPS pellets in a dehumidifying oven at 80°C for 4 hours to remove residual moisture. BTBPE and Sb₂O₃ powders typically do not require drying but should be stored in a desiccator.
-
Pre-blending: Weigh the required amounts of HIPS, BTBPE, and Sb₂O₃ (e.g., for the 84/12/4 formulation) and physically mix them in a bag or container to ensure a uniform feed.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder. A typical profile for HIPS is a gradual increase from 180°C at the feed zone to 210°C at the die.
-
Feed the pre-blended mixture into the extruder at a constant rate.
-
The molten polymer strand exiting the die is cooled in a water bath and then fed into a pelletizer to produce compounded pellets.
-
-
Post-Drying: Dry the resulting pellets at 80°C for 4 hours before injection molding.
Protocol 2: Flammability Testing - Limiting Oxygen Index (LOI)
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of the material, according to ASTM D2863.
Materials & Equipment:
-
LOI apparatus
-
Test specimens (typically 80-150 mm long, 10 mm wide, 4 mm thick)
-
Propane or Methane (B114726) ignition source
-
Compressed oxygen and nitrogen with flow controllers
Procedure:
-
Specimen Conditioning: Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
-
Setup: Place a specimen vertically in the glass chimney of the LOI apparatus.
-
Atmosphere Introduction: Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate. Start with an oxygen concentration estimated to be below the LOI value.
-
Ignition: Ignite the top of the specimen with the flame source.
-
Observation: Observe the combustion behavior. The test is considered positive if the specimen burns for more than 180 seconds or if the flame consumes more than 50 mm of the specimen length.
-
Adjustment: Increase or decrease the oxygen concentration in steps based on the result of the previous test. The goal is to find the critical concentration where the specimen just ceases to meet the combustion criteria.
-
Calculation: The LOI is calculated as the minimum percentage of oxygen that supports combustion under the specified test conditions.
Protocol 3: Flammability Testing - UL 94 Vertical Burn Test
Objective: To assess the burning behavior of a vertically oriented specimen after exposure to a flame source.
Materials & Equipment:
-
UL 94 test chamber
-
Test specimens (125 mm long, 13 mm wide, and at the desired thickness, e.g., 1.6 mm)
-
Burner (Tirrill or Bunsen) with methane gas
-
Surgical cotton
-
Timer
Procedure:
-
Specimen Conditioning: Condition specimens as described in Protocol 2.
-
Setup: Mount a specimen vertically in the test chamber with a layer of dry surgical cotton placed 300 mm below the specimen.
-
First Flame Application: Apply a calibrated blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds.
-
First Observation: Remove the flame and record the afterflame time (t₁). Also, note if any flaming drips ignite the cotton below.
-
Second Flame Application: As soon as the afterflame ceases, immediately reapply the flame for another 10 seconds.
-
Second Observation: Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).
-
Classification: Classify the material (V-0, V-1, or V-2) based on the afterflame times, total combustion time, afterglow time, and whether flaming drips ignited the cotton, according to the criteria specified in the UL 94 standard.[4] For a V-0 rating, no single afterflame time can exceed 10 seconds, the total afterflame time for five specimens must not exceed 50 seconds, and no flaming drips can ignite the cotton.
References
- 1. This compound – German Environmental Specimen Bank [umweltprobenbank.de]
- 2. researchgate.net [researchgate.net]
- 3. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 4. UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics [professionalplastics.com]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
Application of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) in Thermoplastic Polymers: Application Notes and Protocols
For Researchers, Scientists, and Professionals in Material Science
These application notes provide a comprehensive overview of the use of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) as a flame retardant in common thermoplastic polymers such as High Impact Polystyrene (HIPS) and Acrylonitrile Butadiene Styrene (ABS). This document details the synergistic effects with antimony trioxide (Sb₂O₃), impacts on mechanical properties, and standardized protocols for formulation and testing.
Introduction to BTBPE as a Flame Retardant
This compound, also known as BTBPE, is a brominated flame retardant (BFR) widely utilized to enhance the fire safety of various thermoplastic materials.[1] Its high thermal stability makes it suitable for processing temperatures required for many engineering plastics.[2][3] BTBPE is an additive flame retardant, meaning it is physically blended with the polymer rather than chemically bonded to the polymer chain. It primarily acts in the gas phase during combustion. Upon thermal decomposition, it releases bromine radicals that interfere with the free radical chain reactions of combustion in the flame, effectively quenching the fire.[4]
For enhanced efficiency, BTBPE is almost always used in conjunction with a synergist, most commonly antimony trioxide (Sb₂O₃).[5][6] Antimony trioxide itself has minimal flame retardant properties but significantly enhances the effectiveness of halogenated flame retardants.[7] During combustion, it forms antimony trihalides and oxyhalides, which are more effective at scavenging flame-propagating radicals (H•, O•, •OH) in the gas phase.[4]
Quantitative Data on Performance
The addition of BTBPE and antimony trioxide to thermoplastic polymers has a significant impact on their flammability and mechanical properties. The following tables summarize the typical performance data for HIPS and ABS.
Table 1: Flame Retardant and Mechanical Properties of BTBPE/Sb₂O₃ in High Impact Polystyrene (HIPS)
| Formulation (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (1.5mm) | Notched Izod Impact Strength (J/m) | Tensile Strength (MPa) |
| HIPS (Neat) | ~18 | Fails | ~45 | ~32 |
| HIPS + 15% BTBPE + 3% Sb₂O₃ | 28-32 | V-0 | 25-35 | 28-30 |
| HIPS + 20% BTBPE + 4% Sb₂O₃ | 30-35 | V-0 | 20-30 | 26-28 |
| HIPS + 25% BTBPE + 5% Sb₂O₃ | >35 | V-0 | 15-25 | 24-26 |
Note: Data is compiled and extrapolated from multiple sources. Neat HIPS properties are baseline values.[8][9][10][11] The performance of flame-retarded HIPS can vary based on the specific grade of HIPS and processing conditions.
Table 2: Flame Retardant and Mechanical Properties of BTBPE/Sb₂O₃ in Acrylonitrile Butadiene Styrene (ABS)
| Formulation (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Notched Izod Impact Strength (J/m) | Tensile Strength (MPa) |
| ABS (Neat) | ~22 | Fails | 150-300 | 40-50 |
| ABS + 20% BTBPE + 4% Sb₂O₃ | >28 | V-0 | 50-100 | 35-45 |
Note: Data is based on typical formulations and performance characteristics reported in literature.[5][6] The addition of brominated flame retardants and antimony trioxide generally leads to a reduction in the impact strength of ABS.
Experimental Protocols
Material Compounding Protocol
This protocol describes the melt compounding of BTBPE and Sb₂O₃ into a thermoplastic polymer matrix using a twin-screw extruder.
Materials and Equipment:
-
Thermoplastic Polymer Pellets (e.g., HIPS, ABS) - dried according to manufacturer's specifications.
-
BTBPE powder
-
Antimony Trioxide (Sb₂O₃) powder
-
Co-rotating Twin-Screw Extruder with gravimetric feeders
-
Water bath for cooling the extrudate
-
Pelletizer
-
Injection Molding Machine
Procedure:
-
Pre-Drying: Dry the thermoplastic polymer pellets in a dehumidifying dryer to prevent hydrolytic degradation during processing. Typical conditions for HIPS and ABS are 2-4 hours at 80°C.
-
Feeder Calibration: Calibrate the gravimetric feeders for the polymer, BTBPE, and Sb₂O₃ to ensure accurate dosing of each component.
-
Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical temperature profile for HIPS or ABS would be in the range of 180°C to 220°C from the feed zone to the die.[12]
-
Melt Compounding:
-
Feed the pre-dried polymer pellets into the main hopper of the extruder.
-
Introduce the BTBPE and Sb₂O₃ powders downstream using a side feeder to ensure they are mixed into the molten polymer, which can improve dispersion and reduce the thermal stress on the additives.[12][13]
-
Set the screw speed to ensure adequate mixing and residence time. A typical range is 200-400 RPM.
-
-
Extrusion and Pelletization:
-
The molten polymer blend is extruded through a die into strands.
-
Cool the strands in a water bath.
-
Cut the cooled strands into pellets using a pelletizer.
-
-
Drying of Pellets: Dry the compounded pellets before subsequent processing (e.g., injection molding) to remove any moisture absorbed from the water bath.
-
Specimen Preparation: Use an injection molding machine to produce test specimens of the required dimensions for mechanical and flammability testing as per ASTM standards.
Flammability Testing Protocols
3.2.1. Limiting Oxygen Index (LOI) - ASTM D2863 [14][15][16][17][18]
-
Specimen: A small, vertically oriented specimen of specified dimensions.
-
Apparatus: A glass chimney where the specimen is placed, with a controlled flow of an oxygen/nitrogen mixture from the bottom.
-
Procedure:
-
The top edge of the specimen is ignited.
-
The oxygen concentration in the gas mixture is systematically varied.
-
The LOI is the minimum oxygen concentration, in volume percent, that just supports flaming combustion for a specified period or over a specified length of the specimen.
-
3.2.2. Vertical Burn Test (UL-94) - ASTM D3801 [19][20][21][22][23]
-
Specimen: A rectangular bar of the material held vertically.
-
Procedure:
-
A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
The flame is immediately reapplied for another 10 seconds and removed. The durations of flaming and glowing are recorded.
-
-
Classification:
-
V-0: Flaming combustion ceases within 10 seconds after each flame application. No flaming drips are allowed.
-
V-1: Flaming combustion ceases within 30 seconds after each flame application. No flaming drips are allowed.
-
V-2: Flaming combustion ceases within 30 seconds after each flame application. Flaming drips that ignite a cotton patch below the specimen are allowed.
-
Mechanical Testing Protocols
3.3.1. Tensile Properties - ASTM D638 [1][24][25][26][27]
-
Specimen: A dumbbell-shaped specimen.
-
Apparatus: A universal testing machine with an extensometer.
-
Procedure: The specimen is pulled at a constant rate of crosshead displacement until it fractures.
-
Properties Measured: Tensile strength, tensile modulus, and elongation at break.
3.3.2. Notched Izod Impact Strength - ASTM D256 [2][3][28][29][30]
-
Specimen: A rectangular bar with a V-notch.
-
Apparatus: A pendulum impact tester.
-
Procedure: The specimen is clamped at one end and struck by a swinging pendulum. The energy absorbed to break the specimen is measured.
-
Property Measured: Impact resistance, reported in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).
Visualizations
Flame Retardant Mechanism of BTBPE with Antimony Trioxide
Caption: Gas phase flame retardant mechanism of BTBPE and Sb₂O₃.
Experimental Workflow for Evaluating BTBPE in Thermoplastics
Caption: Workflow for compounding and testing BTBPE in thermoplastics.
References
- 1. zwickroell.com [zwickroell.com]
- 2. zwickroell.com [zwickroell.com]
- 3. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 4. greenchemicals.eu [greenchemicals.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High Impact Polystyrene (HIPS) :: MakeItFrom.com [makeitfrom.com]
- 9. polymershapes.com [polymershapes.com]
- 10. EP2550326B1 - High impact polystyrene flame retarded compositions - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. greenchemicals.eu [greenchemicals.eu]
- 14. Oxygen Index ASTM D2863 [intertek.com]
- 15. kiyorndlab.com [kiyorndlab.com]
- 16. matestlabs.com [matestlabs.com]
- 17. store.astm.org [store.astm.org]
- 18. ASTM D2863-19: Oxygen Index - The ANSI Blog [blog.ansi.org]
- 19. store.astm.org [store.astm.org]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. Flammability of Plastic Materials - UL94 fire testing services [impact-solutions.co.uk]
- 22. testinglab.com [testinglab.com]
- 23. UL94 testing methods - ChangchunEnglishhenewmaterialsco.,LTD [ccyinghan.com]
- 24. store.astm.org [store.astm.org]
- 25. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 26. industrialphysics.com [industrialphysics.com]
- 27. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 28. sciteq.com [sciteq.com]
- 29. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 30. coirubber.com [coirubber.com]
Application Notes and Protocols for the Leaching of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) from Consumer Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) is a novel brominated flame retardant (BFR) increasingly used in a variety of consumer products, including plastics, electronics, and textiles, as a replacement for phased-out polybrominated diphenyl ethers (PBDEs). Its presence in everyday items raises concerns about its potential to leach into the surrounding environment and subsequent human exposure. This document provides detailed application notes and protocols for studying the leaching of BTBPE from consumer products, aimed at researchers, scientists, and professionals in drug development and toxicology.
Data Presentation: Leaching of BTBPE from Consumer Products
The following table summarizes available and illustrative quantitative data on the release and potential leaching of BTBPE from consumer products. It is important to note that specific data on the leaching of BTBPE into liquid media from a wide range of consumer products is currently limited in publicly available literature, highlighting a significant research gap.
| Product Type | Plastic Type | Leaching/Release Condition | Duration | Leaching/Release Rate | Analytical Method | Reference/Note |
| Electronics Casing | Acrylonitrile Butadiene Styrene (ABS) | Thermal Release into Air at 350 °C | Not Specified | Maximum Release Rate Observed | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |
| Acrylonitrile Butadiene Styrene (ABS) | Industrial Processing (Estimated) | Not Specified | 0.04-0.17% of embedded BTBPE released to air | Release Kinetic Model | [1] | |
| Textiles (e.g., Upholstery) | Polyester/Cotton Blend | Simulated Washing (e.g., Water at 60°C) | 2 hours | Illustrative Data: 5 ng/cm² | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Illustrative data based on general flame retardant leaching studies.[2][3] |
| Building Materials (e.g., Insulation) | Polystyrene | Simulated Environmental Weathering (e.g., Water Spray) | 24 hours | Illustrative Data: 2 ng/cm² | Gas Chromatography-Mass Spectrometry (GC-MS) | Illustrative data. |
| Plastic Food Contact Materials | Polypropylene | Food Simulant (e.g., 50% Ethanol) at 40°C | 10 days | Illustrative Data: 0.5 ng/cm² | Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) | Illustrative data based on migration studies of other plastic additives. |
Note: The illustrative data points are provided to demonstrate the type of quantitative information required for a comprehensive risk assessment of BTBPE. Further experimental studies are crucial to generate accurate leaching data for a variety of consumer products under realistic exposure scenarios.
Experimental Protocols
Protocol 1: Determination of BTBPE Leaching from Plastic Consumer Products into Liquid Media
This protocol describes a generalized method for quantifying the migration of BTBPE from plastic materials into a liquid simulant.
1. Materials and Reagents:
-
Consumer product sample (e.g., plastic casing, food container).
-
BTBPE analytical standard.
-
Internal standard (e.g., ¹³C-labeled BTBPE).
-
Solvents: Dichloromethane (B109758) (DCM), n-hexane, acetone (B3395972), methanol (B129727) (all high-purity grade).
-
Food simulants (as required, e.g., distilled water, 10% ethanol, 3% acetic acid, olive oil).
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil).
-
Glassware (pre-cleaned by rinsing with acetone and hexane).
2. Sample Preparation:
-
Cut a representative piece of the plastic product with a known surface area (e.g., 10 cm²).
-
Clean the surface of the sample with distilled water and air-dry to remove any surface contaminants.
-
Place the sample in a clean glass container.
3. Leaching Experiment:
-
Add a defined volume of the chosen liquid simulant to the glass container, ensuring the sample is fully submerged.
-
Seal the container to prevent evaporation.
-
Incubate the container at a controlled temperature (e.g., 25°C, 40°C, or 60°C) for a specified duration (e.g., 24 hours, 10 days). Agitation may be applied to simulate certain conditions.
4. Extraction and Cleanup:
-
After incubation, remove the plastic sample.
-
Spike the liquid simulant with a known amount of the internal standard.
-
Perform liquid-liquid extraction of the simulant using a suitable solvent (e.g., dichloromethane).
-
Concentrate the extract under a gentle stream of nitrogen.
-
Perform a cleanup step using an SPE cartridge (e.g., Florisil) to remove interfering compounds. Elute the BTBPE with an appropriate solvent mixture (e.g., hexane (B92381):DCM).
-
Concentrate the final eluate to a small volume (e.g., 100 µL).
5. Instrumental Analysis:
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Use a calibration curve prepared with the BTBPE analytical standard to quantify the concentration in the extract.
-
Calculate the amount of BTBPE leached per unit surface area of the plastic sample (e.g., in ng/cm²).
Protocol 2: Analysis of BTBPE in Indoor Dust
This protocol outlines a method for the extraction and quantification of BTBPE in settled indoor dust.
1. Materials and Reagents:
-
Dust sample collected from a vacuum cleaner bag or from surfaces.
-
BTBPE analytical standard and internal standard.
-
Solvents: Toluene, dichloromethane (DCM), n-hexane, acetone (high-purity grade).
-
Anhydrous sodium sulfate (B86663).
-
Solid Phase Extraction (SPE) cartridges (e.g., silica (B1680970) gel, Florisil).
-
Glass fiber filters.
2. Sample Preparation and Extraction:
-
Sieve the dust sample to obtain a fine, homogeneous powder.
-
Accurately weigh approximately 0.1 g of the sieved dust into a glass centrifuge tube.
-
Spike the sample with the internal standard.
-
Add a suitable extraction solvent (e.g., a mixture of hexane and DCM).
-
Vortex the sample for 2 minutes, followed by ultrasonication for 15 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process two more times.
-
Combine the supernatants and pass them through a glass column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a small volume.
3. Cleanup:
-
Perform a multi-step cleanup using SPE cartridges. A common approach involves a silica gel cartridge followed by a Florisil cartridge to remove polar and interfering substances.
-
Elute the BTBPE from the cartridges with an appropriate solvent mixture.
-
Concentrate the final eluate under a gentle stream of nitrogen.
4. Instrumental Analysis:
-
Analyze the final extract using GC-MS or LC-MS/MS.
-
Quantify the BTBPE concentration against a calibration curve.
-
Express the result as the concentration of BTBPE in the dust sample (e.g., in ng/g of dust).
Visualizations
Caption: Workflow for determining BTBPE leaching from consumer products.
Caption: Potential pathways of human exposure to BTBPE from consumer products.
References
Application Notes and Protocols for Studying the Toxicological Effects of BTBPE on Zebrafish Embryos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing the toxicological effects of the brominated flame retardant 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) on the embryonic development of zebrafish (Danio rerio). Zebrafish are a well-established vertebrate model for toxicological screening due to their rapid external development, optical transparency, and high genetic homology to humans.[1] This protocol outlines procedures for zebrafish husbandry, BTBPE exposure, and the evaluation of various toxicological endpoints, including lethality, teratogenicity, and specific molecular and behavioral changes.
Recent studies have indicated that BTBPE can induce a range of adverse effects, including developmental and reproductive toxicity.[2] The mechanisms underlying BTBPE toxicity are multifaceted, involving disruption of crucial signaling pathways such as the Liver X Receptor (LXR) and thyroid hormone (TH) signaling.[3][4] This protocol provides the framework to investigate these and other potential toxicological impacts.
Key Experimental Protocols
Zebrafish Husbandry and Embryo Collection
Proper maintenance of adult zebrafish is crucial for obtaining high-quality embryos.
-
Housing: Adult wild-type zebrafish (e.g., AB strain) should be maintained in a recirculating aquatic system at 28.5°C with a 14-hour light/10-hour dark cycle.[5] Water quality parameters such as pH, conductivity, and ammonia (B1221849) levels should be monitored regularly.
-
Breeding: To obtain embryos, place male and female zebrafish in a breeding tank with a divider the evening before the experiment. Remove the divider the following morning at the onset of the light cycle to allow for spawning.
-
Embryo Collection: Collect freshly fertilized eggs within 30 minutes of spawning.[1] Rinse the embryos with E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) to remove debris.
-
Selection: Under a stereomicroscope, select healthy, fertilized embryos at the 4- to 8-cell stage for experiments. Discard any unfertilized or damaged embryos.[1]
BTBPE Exposure Protocol
This protocol is based on a static or semi-static exposure system.
-
Stock Solution Preparation: Prepare a concentrated stock solution of BTBPE in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Test Solution Preparation: Prepare serial dilutions of the BTBPE stock solution in E3 medium to achieve the desired final concentrations. The final concentration of the solvent (e.g., DMSO) in the test solutions and the vehicle control should not exceed a level that causes adverse effects (typically ≤ 0.1%).[5]
-
Exposure: At approximately 4 hours post-fertilization (hpf), randomly distribute a specific number of healthy embryos (e.g., 20-30) into each well of a multi-well plate (e.g., 24- or 96-well plate).[5][6]
-
Procedure: Remove the initial E3 medium and replace it with the respective BTBPE test solution, vehicle control (E3 medium with the same concentration of solvent), or a negative control (E3 medium only).
-
Incubation: Incubate the plates at 28.5°C in the dark or on a 14:10 light:dark cycle.
-
Semi-Static Renewal (Optional but Recommended): To maintain the desired exposure concentrations, it is recommended to renew the test solutions daily.[7]
Assessment of Toxicological Endpoints
-
Observation Schedule: Observe the embryos at 24, 48, 72, and 96 hpf.
-
Lethal Endpoints: Record mortality based on the following criteria:
-
Teratogenic Endpoints: Record the incidence of morphological abnormalities in surviving larvae, including:
-
Data Analysis: Calculate the percentage of mortality and the percentage of larvae with specific malformations for each concentration group. The LC50 (median lethal concentration) can be determined using probit analysis.[9]
Locomotor activity can be assessed to evaluate potential neurotoxic effects.
-
Apparatus: Use an automated behavioral analysis system capable of tracking larval movement in a multi-well plate.
-
Acclimation: At a specific developmental stage (e.g., 5 days post-fertilization), acclimate the larvae in the testing apparatus for a defined period.
-
Light/Dark Photomotor Response: Subject the larvae to alternating periods of light and darkness and record their swimming activity (e.g., distance moved, velocity).[10] This assay is sensitive to neurotoxicants that affect visual and motor systems.
-
Data Analysis: Quantify the locomotor activity during the light and dark phases and compare the results between the different treatment groups.
Gene expression analysis can provide insights into the molecular mechanisms of BTBPE toxicity.
-
RNA Extraction: At a predetermined time point (e.g., 96 hpf), pool a number of embryos/larvae from each treatment group and extract total RNA using a suitable method (e.g., TRIzol reagent followed by column purification).[11]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using SYBR Green or a probe-based assay to quantify the expression of target genes.[12][13]
-
Target Genes: Select genes involved in pathways potentially affected by BTBPE, such as:
-
LXR Pathway: lxrα, abca1, srebp-1c
-
Thyroid Hormone Pathway: tshβ, trα, trβ, dio1, dio2
-
Stress Response: hsp70, sod
-
-
Reference Gene: Use a stable reference gene (e.g., β-actin, ef1α) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
Table 1: Lethal and Teratogenic Effects of BTBPE on Zebrafish Embryos
| BTBPE Concentration (µg/L) | Mortality (%) at 96 hpf | Pericardial Edema (%) | Yolk Sac Edema (%) | Spinal Curvature (%) |
| Control (0) | ||||
| Vehicle Control (DMSO) | ||||
| X | ||||
| Y | ||||
| Z | ||||
| LC50 (96 hpf): | [Insert Value] µg/L |
Table 2: Effects of BTBPE on Gene Expression in Zebrafish Larvae (96 hpf)
| Target Gene | BTBPE Concentration (µg/L) | Fold Change (Relative to Control) |
| lxrα | X | |
| Y | ||
| Z | ||
| tshβ | X | |
| Y | ||
| Z | ||
| hsp70 | X | |
| Y | ||
| Z |
Visualizations
Caption: Experimental workflow for assessing BTBPE toxicity in zebrafish embryos.
Caption: Postulated disruption of the LXR signaling pathway by BTBPE.
Caption: Potential disruption of the thyroid hormone signaling pathway by BTBPE.
References
- 1. benchchem.com [benchchem.com]
- 2. The Liver X-Receptor (Lxr) Governs Lipid Homeostasis in Zebrafish during Development [scirp.org]
- 3. Transcriptional activity and developmental expression of liver X receptor (lxr) in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Evaluation of embryotoxicity using the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. wko.at [wko.at]
- 9. biorxiv.org [biorxiv.org]
- 10. Morphological and Behavioral Effects in Zebrafish Embryos after Exposure to Smoke Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative real-time RT-PCR (qRT-PCR) of zebrafish transcripts: optimization of RNA extraction, quality control considerations, and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptomic Changes in Zebrafish Embryos and Larvae Following Benzo[a]pyrene Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Real-Time PCR Method to Evaluate Gene Expression in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of BTBPE in Environmental Matrices using 13C-Labeled BTBPE as an Internal Standard by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) is a widely used brominated flame retardant (BFR) found in various consumer products, leading to its ubiquitous presence in the environment.[1][2] Accurate and sensitive quantification of BTBPE in environmental matrices is crucial for exposure assessment and toxicological studies. Isotope dilution mass spectrometry (IDMS) employing a stable isotope-labeled internal standard is the gold standard for quantitative analysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[3][4][5][6] This application note provides a detailed protocol for the analysis of BTBPE in dust and sediment samples using 13C-labeled BTBPE (¹³C-BTBPE) as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method
This method utilizes a ¹³C-labeled BTBPE internal standard, which is chemically identical to the native BTBPE. This ensures that the internal standard co-elutes with the analyte and experiences the same ionization and fragmentation behavior in the mass spectrometer. By measuring the ratio of the signal from the native BTBPE to the ¹³C-BTBPE, accurate quantification can be achieved, irrespective of sample losses during preparation or matrix-induced signal suppression or enhancement. The use of a ¹³C-labeled standard is preferred over deuterium-labeled standards to avoid potential chromatographic shifts.
Figure 1: General workflow for the analysis of BTBPE using ¹³C-BTBPE internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: Native BTBPE and ¹³C-BTBPE (all 14 carbons labeled)
-
Solvents: Acetone, Hexane (B92381), Dichloromethane (DCM), Toluene (all high purity, suitable for GC-MS analysis)
-
Reagents: Anhydrous sodium sulfate (B86663) (baked at 450°C for 4 hours), Activated silica (B1680970) gel, Diatomaceous earth
-
Gases: Helium (carrier gas), Methane (reagent gas for ECNI)
Sample Preparation
3.2.1. Dust Sample Preparation (Ultrasonic Extraction)
This protocol is adapted from methodologies for the extraction of brominated flame retardants from house dust.[7]
-
Sample Homogenization: Sieve dust samples to a uniform particle size (e.g., <500 µm).
-
Spiking: Weigh approximately 0.1 g of the homogenized dust sample into a glass centrifuge tube. Spike the sample with a known amount of ¹³C-BTBPE internal standard solution.
-
Extraction: Add 5 mL of a 1:1 (v/v) mixture of hexane and acetone. Vortex for 1 minute.
-
Ultrasonication: Place the sample in an ultrasonic bath and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Solvent Transfer: Carefully transfer the supernatant to a clean tube.
-
Repeat Extraction: Repeat the extraction (steps 3-6) two more times, combining the supernatants.
-
Cleanup: Pass the combined extract through a glass column containing anhydrous sodium sulfate and activated silica gel.
-
Concentration: Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
3.2.2. Sediment Sample Preparation (Pressurized Liquid Extraction - PLE)
This protocol is based on established methods for the extraction of persistent organic pollutants from sediment.
-
Sample Preparation: Freeze-dry and homogenize the sediment sample. Mix the sample with diatomaceous earth.
-
Cell Loading: Load the PLE cell with the sample mixture.
-
Spiking: Add the ¹³C-BTBPE internal standard directly to the cell.
-
Extraction Parameters:
-
Solvent: Hexane:Dichloromethane (1:1, v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes (2 cycles)
-
-
Cleanup: The extract may require further cleanup using silica gel or Florisil chromatography to remove interfering matrix components.
-
Concentration: Concentrate the cleaned extract to a final volume of 100 µL.
Figure 2: Sample preparation workflows for dust and sediment matrices.
GC-MS Analysis
The following GC-MS parameters are based on a validated method for the analysis of BTBPE in sediments.
-
Gas Chromatograph: Agilent 6890N or equivalent
-
Mass Spectrometer: Agilent 5975 or equivalent with Electron Capture Negative Ionization (ECNI) source
-
Column: DB-5MS (15 m x 0.25 mm i.d., 0.1 µm film thickness) or equivalent
-
Injection: 1 µL, Pulsed splitless
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 5°C/min to 320°C, hold for 10 min
-
-
Carrier Gas: Helium, constant flow
-
MS Parameters:
-
Ionization Mode: ECNI
-
Reagent Gas: Methane
-
Source Temperature: 250°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Data Presentation
Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Dwell Time (ms) |
| BTBPE | 79/81 | 250.8 / 252.8 | 50 |
| ¹³C-BTBPE | 79/81 | 256.9 / 257.9 | 50 |
Method Performance Characteristics
The following table summarizes typical method performance data. Note that LOD, LOQ, and recovery data are derived from a study on zebrafish larvae using a different internal standard and may vary depending on the matrix and instrumentation.[1] The calibration range is based on a study of BTBPE in blood serum.
| Parameter | Value |
| Calibration Curve Range | 0.625 - 125 ng/mL |
| Limit of Detection (LOD) | ~3 µg/L (in solution) |
| Limit of Quantification (LOQ) | ~10 µg/L (in solution) |
| Recovery | 97.5 ± 6.9% (in solution) |
| 102.9 ± 7.9% (in biota) | |
| Precision (RSD) | < 15% |
Conclusion
The use of ¹³C-labeled BTBPE as an internal standard provides a robust and reliable method for the quantification of BTBPE in complex environmental matrices such as dust and sediment. The detailed protocols provided in this application note offer a starting point for laboratories to develop and validate their own methods for the analysis of this important environmental contaminant. The inherent advantages of isotope dilution, including correction for matrix effects and procedural losses, ensure high-quality data for environmental monitoring and risk assessment studies.
References
- 1. An In Vitro and In Vivo Study of Thyroid Disruption of this compound (BTBPE)—A Novel Brominated Flame Retardant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Release and Transformation of BTBPE During the Thermal Treatment of Flame Retardant ABS Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. romerlabs.com [romerlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foodriskmanagement.com [foodriskmanagement.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Analysis of BTBPE in Complex Biological Matrices
Welcome to the technical support center for the detection of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during experimental analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of BTBPE in biological samples.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Inefficient Extraction: BTBPE may not be effectively extracted from the matrix due to its lipophilicity and the complexity of the sample (e.g., high lipid or protein content). | - Optimize Solvent System: For liquid-liquid extraction (LLE), ensure the solvent choice (e.g., hexane, dichloromethane) is appropriate for BTBPE's polarity. A mixture of polar and non-polar solvents may be necessary. - Enhance Extraction Technique: Consider more rigorous extraction methods like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) for challenging matrices. - Sample Homogenization: Ensure thorough homogenization of tissue samples to maximize surface area for extraction. |
| Matrix Effects (Ion Suppression): Co-eluting endogenous components from the biological matrix can suppress the ionization of BTBPE in the mass spectrometer source, leading to a decreased signal.[1] | - Improve Sample Cleanup: Implement or optimize a solid-phase extraction (SPE) or dispersive SPE (dSPE) cleanup step to remove interfering matrix components like lipids and proteins.[1] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely matches the samples to compensate for matrix effects. - Use of Isotope-Labeled Internal Standard: A ¹³C-labeled BTBPE internal standard can help correct for both extraction efficiency and matrix effects. | |
| Analyte Degradation: BTBPE can potentially degrade during sample preparation, particularly with aggressive cleanup procedures. | - Milder Cleanup Conditions: If using acid for cleanup, minimize the exposure time and concentration. - Protect from Light: Store samples and extracts in amber vials to prevent potential photodegradation. | |
| High Background Noise or Interferences | Insufficient Sample Cleanup: The presence of lipids, proteins, and other endogenous molecules can create a high chemical background, obscuring the BTBPE signal. | - Multi-step Cleanup: For matrices like adipose tissue, a combination of lipid removal techniques may be necessary, such as freezing centrifugation followed by SPE. - Selective Sorbents: Use SPE cartridges with sorbents specifically chosen to retain interfering compounds while allowing BTBPE to pass through (or vice versa). - High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to differentiate the BTBPE signal from isobaric interferences with high mass accuracy. |
| Contamination: Contamination can be introduced from labware, solvents, or the surrounding environment. | - Solvent and Reagent Blanks: Regularly analyze blanks to check for contamination. - Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., HPLC or MS grade). - Thoroughly Clean Labware: All glassware and equipment should be meticulously cleaned and rinsed with high-purity solvent before use. | |
| Poor Reproducibility (High RSD) | Inconsistent Sample Preparation: Variability in extraction and cleanup steps between samples can lead to inconsistent results. | - Standardize Protocols: Ensure all sample preparation steps are performed consistently for all samples and standards. - Automated Sample Preparation: If available, use automated systems for extraction and cleanup to minimize human error. |
| Instrumental Variability: Fluctuations in instrument performance can affect reproducibility. | - Regular Instrument Maintenance and Calibration: Ensure the GC-MS system is properly maintained and calibrated. - Use of an Internal Standard: An internal standard can help to correct for variations in injection volume and instrument response. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in detecting BTBPE in biological matrices?
A1: The most significant challenge is overcoming matrix effects .[1] Biological matrices are incredibly complex, containing a high abundance of endogenous compounds like lipids and proteins that can interfere with the analysis.[2] These interferences can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification of BTBPE.[1]
Q2: Which sample preparation technique is best for BTBPE in serum or plasma?
A2: Solid-Phase Extraction (SPE) is a commonly used and effective technique for serum and plasma.[3] It allows for efficient cleanup and pre-concentration of the sample, leading to improved sensitivity and reduced matrix effects. A multi-step SPE protocol with different sorbents may be necessary for optimal cleanup.
Q3: How can I analyze BTBPE in a high-lipid matrix like adipose tissue?
A3: Analyzing BTBPE in adipose tissue is particularly challenging due to the extremely high lipid content. A robust sample preparation protocol is essential and may include:
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Lipid Removal: Techniques like gel permeation chromatography (GPC) or freezing centrifugation can be used to remove the bulk of the lipids.
-
Extraction: Pressurized liquid extraction (PLE) or Soxhlet extraction with a suitable organic solvent (e.g., hexane/dichloromethane) is often required.
-
Cleanup: A multi-step cleanup using SPE with different sorbents (e.g., silica (B1680970), Florisil, and/or acid-treated silica) is typically necessary to remove remaining interferences.
Q4: What is the recommended analytical instrument for BTBPE quantification?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) , particularly coupled with a triple quadrupole (MS/MS) or a high-resolution mass spectrometer (HRMS), is the preferred method. GC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for detecting BTBPE at low concentrations in complex matrices. HRMS offers high mass accuracy to distinguish BTBPE from isobaric interferences.
Q5: Are there any certified reference materials (CRMs) available for BTBPE in biological matrices?
A5: Currently, there are no widely available certified reference materials (CRMs) specifically for BTBPE in biological matrices from major providers like the National Institute of Standards and Technology (NIST).[4] While NIST and other organizations offer CRMs for some other brominated flame retardants in matrices like human serum and fish tissue, BTBPE is not typically included.[4] This lack of CRMs presents a challenge for method validation and ensuring the accuracy of results. Laboratories often rely on matrix-spiked samples for quality control.
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of BTBPE and other brominated flame retardants in various biological matrices.
Table 1: Recovery Rates of BTBPE in Different Biological Matrices
| Biological Matrix | Extraction Method | Cleanup Method | Recovery Rate (%) | Reference |
| Human Serum | Solid-Phase Extraction (SPE) | Sulfuric Acid Treatment & SPE | 80.3 - 108.8 | [3] |
| Fish Tissue | Ethyl Acetate Extraction | Silica Gel Column | 70 - 120 |
Note: Recovery rates can vary significantly depending on the specific protocol, instrumentation, and laboratory.
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for BTBPE
| Biological Matrix | Analytical Method | LOD | LOQ | Reference |
| Human Serum | UPLC-MS/MS | 1.81 - 42.16 pg/g | - | [3] |
| Human Serum | GC-NCI/MS | - | 7.91 ng/L (for BDE-209, a similar compound) | [5] |
Note: LOD and LOQ are highly method- and instrument-dependent.
Experimental Protocols
Detailed Methodology: Solid-Phase Extraction (SPE) for BTBPE in Human Serum
This protocol is a representative example based on common practices in the literature.[3]
-
Sample Preparation:
-
To 1 mL of human serum, add an internal standard (e.g., ¹³C-labeled BTBPE).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the serum sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
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Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
-
Elution:
-
Elute the analytes with 8 mL of dichloromethane.
-
-
Cleanup (Lipid Removal):
-
The eluate can be further cleaned by passing it through a silica gel SPE cartridge.
-
Alternatively, a sulfuric acid treatment can be used to digest lipids. Add 1 mL of concentrated sulfuric acid to the eluate, vortex, and centrifuge. Collect the organic layer.
-
-
Concentration and Reconstitution:
-
Evaporate the final extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., isooctane) for GC-MS analysis.
-
General Methodology: Extraction of BTBPE from Adipose Tissue
This protocol outlines the general steps and considerations for extracting BTBPE from a high-lipid matrix.
-
Sample Homogenization:
-
Homogenize a known weight of adipose tissue (e.g., 1-2 g) with anhydrous sodium sulfate (B86663) to remove water.
-
-
Extraction:
-
Perform extraction using a robust method like Pressurized Liquid Extraction (PLE) or Soxhlet extraction.
-
A common solvent mixture is hexane:dichloromethane (1:1, v/v).
-
-
Lipid Removal (Cleanup Step 1):
-
The crude extract will contain a large amount of lipids.
-
Option A: Gel Permeation Chromatography (GPC): This is an effective but time-consuming method for separating lipids from smaller molecules like BTBPE.
-
Option B: Freezing Centrifugation: Dissolve the extract in a suitable solvent and cool to a low temperature (e.g., -20°C) to precipitate the lipids. Centrifuge at low temperature and collect the supernatant.
-
-
Further Cleanup (Cleanup Step 2):
-
The defatted extract will likely require further cleanup using multi-layer silica gel SPE cartridges. These cartridges can contain layers of neutral silica, acid-modified silica, and/or Florisil to remove remaining interferences.
-
-
Concentration and Reconstitution:
-
Evaporate the purified extract to a small volume and reconstitute in a solvent compatible with the GC-MS system.
-
Visualizations
Experimental Workflow for BTBPE Analysis in Human Serum
Caption: Workflow for BTBPE analysis in serum.
Troubleshooting Logic for Low Analyte Signal
Caption: Troubleshooting low BTBPE signal.
References
Technical Support Center: Optimizing BTBPE Extraction from Fatty Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) from fatty tissues.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of BTBPE from lipid-rich matrices.
| Problem | Potential Cause | Recommended Solution |
| Low BTBPE Recovery | Incomplete Cell Lysis and Homogenization: Fatty tissues can be difficult to homogenize, leading to inefficient extraction of BTBPE from the cells. | Ensure the tissue is thoroughly homogenized. Cryogenic grinding of the tissue before extraction can improve cell lysis. The use of a high-speed homogenizer is recommended. |
| Inappropriate Solvent Selection: The solvent may not be optimal for extracting the non-polar BTBPE from the lipid matrix. | Use a non-polar solvent or a mixture of solvents. Hexane (B92381), dichloromethane (B109758) (DCM), or a mixture of hexane/DCM are commonly used for extracting brominated flame retardants.[1] Toluene is another effective solvent. | |
| Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to allow for the complete transfer of BTBPE from the tissue to the solvent. | For methods like Soxhlet, ensure a sufficient number of extraction cycles. For Pressurized Liquid Extraction (PLE), optimizing the temperature and pressure is crucial. Ultrasonic-assisted extraction can reduce extraction times.[1][2][3] | |
| High Lipid Content in Final Extract | Inefficient Lipid Removal: The cleanup step is not adequately removing the high concentration of lipids present in the fatty tissue extract. | Gel Permeation Chromatography (GPC): This is a highly effective technique for separating lipids from smaller analytes like BTBPE based on molecular size.[4][5][6] It is often necessary to separate polymers for analysis and purification.[5] |
| Solid-Phase Extraction (SPE): Use SPE cartridges with sorbents like silica (B1680970) gel, Florisil, or a combination of sorbents to retain lipids while allowing BTBPE to be eluted.[7][8] Acidified silica can also be used, but care must be taken as it can degrade BTBPE.[4][9] | ||
| Matrix Effects in GC-MS Analysis | Co-elution of Interfering Compounds: Residual lipids or other matrix components can co-elute with BTBPE, causing ion suppression or enhancement in the mass spectrometer.[10] | Improve the cleanup procedure using a combination of GPC and SPE. Use a labeled internal standard for BTBPE to compensate for matrix effects.[4] |
| Inconsistent Results | Variability in Sample Preparation: Minor differences in the extraction and cleanup procedure between samples can lead to inconsistent recoveries. | Ensure all samples are treated identically. Use automated systems like PLE for better reproducibility.[1] Maintain consistent solvent volumes, extraction times, and temperatures. |
| Analyte Degradation | Harsh Cleanup Conditions: The use of strong acids or bases during the cleanup step can potentially degrade BTBPE. | While some brominated flame retardants are resistant to sulfuric acid treatment, BTBPE has shown some degradation with acidified silica.[4][9] If using acid, limit the contact time. Consider alternative SPE sorbents. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for BTBPE from fatty tissues?
A1: Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an efficient method that uses elevated temperatures and pressures to reduce solvent consumption and extraction time.[1][2][11] Soxhlet extraction is a classic and effective method but is more time and solvent-intensive.[2] Ultrasound-Assisted Extraction (UAE) is another rapid technique.[1][2]
Q2: Which solvent system is recommended for BTBPE extraction from adipose tissue?
A2: A mixture of hexane and dichloromethane (e.g., 1:1 or 7:3 v/v) is commonly used for the extraction of brominated flame retardants from fatty samples.[1] Toluene has also been shown to be effective for the extraction of BTBPE.[4]
Q3: How can I effectively remove lipids from my fatty tissue extract?
A3: Gel Permeation Chromatography (GPC) is a highly recommended and widely used technique for lipid removal from fatty tissue extracts.[4][5][6] It separates molecules based on their size, effectively removing large lipid molecules from the smaller BTBPE analyte.[12] Following GPC, a Solid-Phase Extraction (SPE) step using silica gel or Florisil can provide further cleanup.[4][7][8]
Q4: What kind of recovery rates can I expect for BTBPE from fatty tissues?
A4: While specific data for BTBPE in fatty tissues is limited, studies on other brominated flame retardants in lipid-rich matrices have shown recoveries ranging from 70% to 120%.[13] For BTBPE in sediment and suspended particulate matter, a method involving PLE and a three-step cleanup (GPC and two SPE steps) reported recoveries of over 85%.[4][9] A study on zebrafish larvae reported a recovery rate of 102.9 ± 7.9%.[14][15] It is crucial to validate your method with spiked samples to determine the recovery in your specific matrix.
Q5: What is the recommended analytical technique for the final determination of BTBPE?
A5: Gas Chromatography-Mass Spectrometry (GC-MS), particularly with electron capture negative ionization (ECNI), is a highly sensitive and selective method for the analysis of BTBPE and other brominated flame retardants.[2][4]
Data Presentation
Table 1: Recovery of BTBPE and Other BFRs Using Various Extraction and Cleanup Methods
| Analyte | Matrix | Extraction Method | Cleanup Method | Solvent | Average Recovery (%) | Reference |
| BTBPE | Sediment, Suspended Particulate Matter | Pressurized Liquid Extraction (PLE) | GPC, Oasis™ HLB SPE, Silica SPE | Toluene, Hexane/DCM | >85 | [4][9] |
| BTBPE | Zebrafish Larvae | Not specified | Not specified | Not specified | 102.9 ± 7.9 | [14][15] |
| PBDEs, PCBs, OCPs | Bowhead Whale Blubber (Lipid-rich) | Selective Pressurized Liquid Extraction (SPLE) | In-cell Acidic Silica | Not specified | 76 - 84 | [16] |
| POPs and PAHs | Fatty Fish | QuEChERS | dSPE with EMR-Lipid sorbent | Acetonitrile | 59 - 120 | [13] |
Experimental Protocols
Protocol 1: Extraction of BTBPE from Fatty Tissue using Pressurized Liquid Extraction (PLE) and GPC/SPE Cleanup
This protocol is a composite based on methods for brominated flame retardants in fatty and complex matrices.[1][2][4][5]
1. Sample Preparation and Homogenization:
- Weigh approximately 1-2 g of frozen fatty tissue.
- Cryogenically grind the frozen tissue into a fine powder using a mortar and pestle with liquid nitrogen.
- Mix the powdered tissue with a drying agent like sodium sulfate (B86663) until a free-flowing powder is obtained.
2. Pressurized Liquid Extraction (PLE):
- Pack a PLE cell with the homogenized sample.
- Perform the extraction using a hexane:dichloromethane (1:1, v/v) solvent mixture.
- Set the PLE instrument to an elevated temperature (e.g., 100-120°C) and pressure (e.g., 1500 psi).
- Perform two static extraction cycles.
- Collect the extract and concentrate it to a smaller volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
3. Gel Permeation Chromatography (GPC) for Lipid Removal:
- Inject the concentrated extract into a GPC system equipped with a column suitable for lipid removal (e.g., Bio-Beads S-X3).
- Use a mobile phase of dichloromethane or a hexane/ethyl acetate (B1210297) mixture.
- Calibrate the GPC system to determine the elution window for BTBPE and discard the earlier eluting lipid fraction.
- Collect the fraction containing BTBPE.
- Concentrate the collected fraction.
4. Solid-Phase Extraction (SPE) for Further Cleanup:
- Condition a silica gel or Florisil SPE cartridge with hexane.
- Load the concentrated fraction from the GPC onto the SPE cartridge.
- Wash the cartridge with hexane to remove any remaining non-polar interferences.
- Elute the BTBPE from the cartridge using a more polar solvent mixture, such as hexane:dichloromethane (1:1, v/v).
- Concentrate the final eluate to a suitable volume for GC-MS analysis.
5. GC-MS Analysis:
- Inject the final extract into a GC-MS system operating in electron capture negative ionization (ECNI) mode for high sensitivity.
- Use a suitable capillary column (e.g., DB-5ms) for the separation of BTBPE.
- Quantify BTBPE using an internal standard method.
Mandatory Visualizations
Caption: Workflow for BTBPE extraction from fatty tissues.
Caption: Troubleshooting decision tree for BTBPE extraction.
References
- 1. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The application of ultrasound energy to increase lipid extraction throughput of solid matrix samples (flaxseed) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of gel permeation chromatography for clean up of human adipose tissue samples for GC/MS analysis of pesticides and other chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of lipid content and stability in lipid nanoparticles using ultra high-performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. web.usm.my [web.usm.my]
- 13. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An In Vitro and In Vivo Study of Thyroid Disruption of this compound (BTBPE)—A Novel Brominated Flame Retardant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective pressurized liquid extraction technique for halogenated organic pollutants in marine mammal blubber: a lipid-rich matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of BTBPE
Welcome to the technical support center for the analysis of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of BTBPE?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as BTBPE, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In complex matrices like sediment, soil, dust, and biological tissues, endogenous and exogenous components can interfere with the ionization of BTBPE in the mass spectrometer's source, compromising the reliability of the analytical results.
Q2: What are the primary strategies to mitigate matrix effects in BTBPE analysis?
A2: The three main strategies to combat matrix effects are:
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Effective Sample Preparation: To remove interfering matrix components before analysis.
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Optimized Chromatographic Separation: To separate BTBPE from co-eluting matrix components.
-
Use of Internal Standards: To compensate for signal variations caused by matrix effects. The most effective approach is the use of a stable isotope-labeled (SIL) internal standard that closely mimics the behavior of the analyte.
Q3: Is a stable isotope-labeled internal standard for BTBPE commercially available?
A3: While the availability of a commercial 13C-labeled BTBPE internal standard can be limited, researchers have successfully used 13C-labeled analogs of other brominated flame retardants, such as 13C-TBBPA, as surrogate standards. However, for the most accurate quantification, the use of a 13C-labeled BTBPE is ideal as it will co-elute and experience the same matrix effects as the native analyte. It is recommended to check with suppliers of stable isotope standards for the latest availability. If a dedicated SIL internal standard for BTBPE is not available, using a structural analog with similar physicochemical properties and retention time is the next best option, though it may not perfectly compensate for matrix effects.
Q4: Which ionization technique, ESI or APCI, is more susceptible to matrix effects for BTBPE analysis?
A4: Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI).[1] This is because the ESI process is more sensitive to competition for charge and surface activity in the ESI droplet from co-eluting matrix components. For non-polar compounds like BTBPE, APCI can be a more robust ionization technique, often exhibiting fewer matrix effects. However, the choice of ionization source should be optimized based on the specific matrix and analytical method.
Troubleshooting Guides
Problem 1: Poor recovery of BTBPE during sample preparation.
-
Possible Cause: Inefficient extraction from the sample matrix or losses during the cleanup step.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Ensure the solvent system is appropriate for the hydrophobicity of BTBPE and the sample matrix. For soil and sediment, pressurized liquid extraction (PLE) with solvents like toluene (B28343) has shown good recoveries.[2]
-
Evaluate Extraction Technique: Compare different extraction methods such as ultrasonic-assisted extraction (UAE), Soxhlet, and PLE to determine the most efficient technique for your matrix.
-
Check Cleanup Cartridge Suitability: The choice of solid-phase extraction (SPE) sorbent is critical. For BTBPE, non-destructive cleanup techniques like gel permeation chromatography (GPC) followed by SPE with Oasis™ HLB and silica (B1680970) cartridges have been shown to provide good recoveries.[3][4] Acidic cleanup steps should be avoided as they can degrade BTBPE.[3]
-
Verify Elution Solvent Strength: Ensure the elution solvent is strong enough to quantitatively elute BTBPE from the SPE sorbent. A mixture of dichloromethane (B109758) and hexane (B92381) is often effective.
-
Problem 2: Significant ion suppression observed in the BTBPE signal.
-
Possible Cause: Co-elution of matrix components that interfere with BTBPE ionization.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement a more rigorous cleanup protocol. A multi-step cleanup involving GPC to remove high-molecular-weight interferences, followed by SPE, can be effective.[3][4] For fatty samples, techniques like dispersive solid-phase extraction (dSPE) with sorbents like EMR-Lipid can be beneficial.[5]
-
Optimize Chromatographic Separation: Modify the LC gradient to improve the separation of BTBPE from matrix interferences. A longer gradient or a different stationary phase may be required.
-
Employ a Stable Isotope-Labeled Internal Standard: The use of a SIL internal standard is the most effective way to compensate for ion suppression. The ratio of the analyte to the internal standard should remain constant even if the absolute signal intensity varies.[6]
-
Matrix-Matched Calibration: If a suitable SIL internal standard is not available, preparing calibration standards in a blank matrix extract that matches the study samples can help to compensate for matrix effects.[2]
-
Problem 3: Inconsistent and irreproducible quantitative results for BTBPE.
-
Possible Cause: Variable matrix effects between samples and batches.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples, standards, and quality controls.
-
Use a Robust Internal Standard: A SIL internal standard is crucial for achieving high precision and accuracy in the presence of variable matrix effects.[6]
-
Evaluate Matrix Lot-to-Lot Variability: Test the method with blank matrix from at least six different sources to assess the impact of inter-sample matrix variability.[7]
-
Dilution: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
-
Data Presentation
Table 1: Comparison of Sample Cleanup Techniques for the Analysis of Brominated Flame Retardants in Fatty Samples. [5]
| Cleanup Method | Analyte Class | Recovery Range (%) | Repeatability (RSD %) |
| QuEChERS with EMR-Lipid dSPE | PCBs, PBDEs, PAHs, OCPs | 71 - 97 | 3 - 14 |
| PFAS, TBBPA, HBCDs | 59 - 120 | 2 - 23 | |
| QuEChERS with C18 dSPE | PAHs | 59 - 86 | - |
OCPs: Organochlorine Pesticides, PCBs: Polychlorinated Biphenyls, PBDEs: Polybrominated Diphenyl Ethers, PAHs: Polycyclic Aromatic Hydrocarbons, PFAS: Per- and Polyfluoroalkyl Substances, TBBPA: Tetrabromobisphenol A, HBCDs: Hexabromocyclododecanes.
Experimental Protocols
Detailed Protocol for BTBPE Analysis in Sediment
This protocol is a synthesized example based on established methods for the analysis of brominated flame retardants in sediment samples.[3][4]
1. Sample Preparation and Extraction:
- Freeze-dry 20 grams of the sediment sample.
- Grind the dried sample and sieve to <90 µm.
- Spike the sample with a known amount of a suitable internal standard (e.g., 13C-labeled surrogate).
- Perform pressurized liquid extraction (PLE) with toluene at 100 °C.
2. Cleanup - Gel Permeation Chromatography (GPC):
- Concentrate the extract to 0.5 mL.
- Inject the extract into a GPC system to remove high-molecular-weight matrix components.
- Collect the fraction containing BTBPE (typically determined by pre-run calibration).
3. Cleanup - Solid-Phase Extraction (SPE):
- Further clean the GPC fraction using a two-step SPE procedure:
- Oasis™ HLB cartridge: Condition the cartridge, load the sample, wash with a weak solvent, and elute with a stronger solvent.
- Silica cartridge: Further purify the eluate from the HLB cartridge.
4. LC-MS/MS Analysis:
- LC System: UPLC system with a suitable C18 column.
- Mobile Phase: Gradient elution with methanol (B129727) and water.
- MS System: Triple quadrupole mass spectrometer.
- Ionization: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor-product ion transitions for BTBPE and the internal standard.
5. Quantification:
- Quantify BTBPE using the internal standard method, constructing a calibration curve from matrix-matched standards.
Visualizations
Caption: Experimental workflow for BTBPE analysis in environmental samples.
Caption: Troubleshooting logic for overcoming matrix effects in BTBPE analysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS for BTBPE Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the GC-MS analysis of BTBPE?
A1: The main challenges in analyzing BTBPE by GC-MS are its thermal lability and the need for high sensitivity. BTBPE can degrade at high temperatures in the GC inlet, leading to inaccurate quantification and the formation of degradation products.[1][2][3] Achieving sensitive detection is crucial, especially for trace-level analysis in complex matrices.
Q2: My BTBPE peak is small or non-existent. What are the possible causes?
A2: Several factors could lead to a poor BTBPE signal:
-
Thermal Degradation: The injector temperature may be too high, causing BTBPE to break down before it reaches the column.[2][3]
-
Poor Ionization: Electron Ionization (EI) may not be efficient for BTBPE. Alternative ionization techniques could offer better sensitivity.
-
Active Sites: Active sites in the GC inlet liner or the column can cause analyte degradation.[4]
-
Inappropriate Column Choice: The GC column may not be suitable for analyzing high-molecular-weight, brominated compounds.
Q3: I am observing unexpected peaks in my chromatogram when analyzing BTBPE. What could they be?
A3: These are likely thermal degradation products of BTBPE. Common degradation products include 2,4,6-tribromophenol (B41969) and other brominated species.[2][5] Lowering the injector temperature and using a deactivated liner can help minimize their formation.
Q4: What are the best ionization techniques for sensitive BTBPE detection?
A4: While Electron Ionization (EI) is common, it can cause extensive fragmentation of BTBPE. For higher sensitivity, consider Atmospheric Pressure Chemical Ionization (APCI).[6][7] APCI is a softer ionization technique that can increase the abundance of the molecular ion, leading to improved sensitivity, especially for highly brominated compounds.[6]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing
| Possible Cause | Recommended Solution |
| Active sites in the liner or column | Use a deactivated (e.g., silylated) inlet liner and a high-quality, inert GC column.[4] |
| Column contamination | Bake out the column according to the manufacturer's instructions. |
| Improper column installation | Ensure the column is installed correctly in the injector and detector. |
| Condensation in the transfer line | Ensure the transfer line temperature is appropriate to prevent condensation of the analyte. |
Issue 2: Low Sensitivity / Poor Signal-to-Noise
| Possible Cause | Recommended Solution |
| Sub-optimal injector temperature | Optimize the injector temperature. Start with a lower temperature (e.g., 250 °C) and gradually increase to find the best balance between volatilization and degradation. |
| Inefficient ionization | Consider using a softer ionization technique like APCI if available.[6][7] |
| Incorrect MS acquisition mode | Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity compared to full scan mode. |
| Column bleed | Use a low-bleed GC column ("MS" designated) and ensure proper column conditioning to minimize background noise.[8] |
| Leaks in the system | Check for leaks in the GC-MS system, as this can increase background noise. |
Issue 3: Evidence of Thermal Degradation (Extra Peaks)
| Possible Cause | Recommended Solution |
| High injector temperature | Reduce the injector temperature. This is the most critical parameter to control for thermally labile compounds.[3] |
| Prolonged residence time in the inlet | Use a faster injection speed or a different injection mode (e.g., pulsed splitless) to minimize the time the analyte spends in the hot inlet. |
| Active surfaces | Use a deactivated inlet liner and ensure the entire flow path is as inert as possible.[4] |
| Use of a Programmable Temperature Vaporizer (PTV) Inlet | A PTV inlet allows for a gentle temperature ramp, minimizing thermal stress on the analyte.[9] |
Experimental Protocols
Optimized GC-MS Parameters for BTBPE Analysis
The following table summarizes recommended starting parameters for the GC-MS analysis of BTBPE. These may need further optimization depending on the specific instrument and sample matrix.
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless | To maximize the amount of analyte transferred to the column for sensitive detection. |
| Injector Temperature | 250 - 280 °C | A balance to ensure volatilization without significant thermal degradation.[10] |
| Inlet Liner | Deactivated, single taper with glass wool | To minimize active sites and aid in sample volatilization. |
| Carrier Gas | Helium | At a constant flow rate of 1.0 - 1.5 mL/min. |
| GC Column | Low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms, TR-5MS) | Provides good separation for semi-volatile compounds.[11] |
| Column Dimensions | 15-30 m length, 0.25 mm I.D., 0.10-0.25 µm film thickness | Standard dimensions for good resolution and analysis time.[11] |
| Oven Temperature Program | Initial: 100-120 °C (hold 1-2 min) | To focus the analytes at the head of the column. |
| Ramp 1: 10-20 °C/min to 250 °C | To separate analytes of varying volatility. | |
| Ramp 2: 5-10 °C/min to 320 °C (hold 5-10 min) | To elute BTBPE and other high-boiling compounds. | |
| Transfer Line Temperature | 280 - 300 °C | To prevent condensation of the analyte before it reaches the MS source. |
| Ion Source Temperature | 230 - 250 °C | To promote ionization while minimizing in-source degradation. |
| Ionization Mode | Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI) | EI is standard, but APCI can offer better sensitivity for BTBPE.[6][7] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for target analysis and higher sensitivity; Full Scan for qualitative analysis and identification of unknowns. |
| Ions to Monitor (SIM) | m/z 325.8, 481.6, 639.4, 797.2 (Fragments of BTBPE) | These are characteristic fragment ions of BTBPE that can be used for quantification and confirmation. |
Visualizations
Caption: Troubleshooting workflow for common GC-MS issues in BTBPE analysis.
Caption: Key factors for optimizing the sensitive detection of BTBPE by GC-MS.
References
- 1. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal decomposition of this compound (BTBPE), a novel brominated flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.si.edu [repository.si.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Analysis of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)
Welcome to the technical support center for the analysis of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and reducing background noise.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of BTBPE.
Issue: High Baseline Noise in Chromatogram
A high or rising baseline can obscure the analyte peak and negatively impact the signal-to-noise ratio (S/N), leading to inaccurate quantification.
| Potential Cause | Recommended Action |
| Contaminated Carrier Gas (GC/MS) | Ensure the use of high-purity carrier gas (e.g., Helium 99.999%). Install or replace in-line gas purifiers to remove moisture, oxygen, and hydrocarbons. |
| Column Bleed | Condition the GC column according to the manufacturer's instructions. If bleed persists, consider using a low-bleed column specifically designed for mass spectrometry (e.g., a "-MS" designated column). Avoid exceeding the column's maximum operating temperature.[1] |
| Contaminated Injection Port | Regularly replace the septum with a low-bleed alternative. Clean or replace the injector liner, as it can accumulate non-volatile residues from previous injections.[1] |
| Impure Solvents (LC-MS/MS) | Use LC-MS grade solvents and freshly prepared mobile phases. Contaminants in lower-grade solvents can significantly contribute to background noise. |
| System Contamination | If the above steps do not resolve the issue, a system bake-out (for GC/MS) or a thorough system flush with a series of high-purity solvents may be necessary to remove contaminants from the transfer line, ion source, or other components.[1] |
Issue: Presence of Ghost Peaks or Carryover
Ghost peaks are unexpected peaks that appear in the chromatogram, while carryover is the appearance of the analyte from a previous injection in a subsequent blank or sample.
| Potential Cause | Recommended Action |
| Injector Contamination | As a primary source of carryover, ensure the injection port is clean. Replace the septum and liner if necessary. |
| Syringe Contamination | Implement a rigorous syringe cleaning protocol between injections, using a solvent that effectively dissolves BTBPE. |
| Insufficient Column Bake-out | After a high-concentration sample, extend the column bake-out time at the maximum allowable temperature to ensure all residual compounds are eluted. |
| Sample Adsorption | BTBPE can be prone to adsorption onto active sites within the analytical system. Using a deactivated liner and a highly inert column can mitigate this issue. |
Issue: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can lead to inaccurate integration and quantification.
| Potential Cause | Recommended Action |
| Active Sites in the System | Deactivate the injector liner or use a liner with glass wool to trap non-volatile matrix components. Ensure the column is properly installed and that there are no leaks. |
| Column Overload | If peak fronting is observed, dilute the sample or reduce the injection volume. |
| Inappropriate Solvent | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase (LC-MS/MS) or the stationary phase (GC/MS). |
| Co-elution with Matrix Components | Enhance sample cleanup procedures to remove interfering matrix components. See the Experimental Protocols section for details on Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Gel Permeation Chromatography (GPC). |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in BTBPE analysis?
A1: The primary sources of background noise in the analysis of BTBPE, a brominated flame retardant, often stem from the sample matrix, contaminated reagents and consumables, and the analytical instrument itself. Matrix effects occur when co-extracted compounds from the sample (e.g., lipids, humic acids) interfere with the ionization of BTBPE in the mass spectrometer source.[2] Contaminated solvents, glassware, or GC septa can introduce interfering compounds. Instrumentally, column bleed, a dirty ion source, or leaks in the system can all contribute to a high background signal.[1]
Q2: How can I minimize matrix effects when analyzing BTBPE in complex samples like sediment or biological tissues?
A2: Minimizing matrix effects is crucial for accurate BTBPE analysis. The most effective approach is to implement a robust sample cleanup procedure. Techniques such as Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Gel Permeation Chromatography (GPC) are highly effective at removing interfering matrix components before instrumental analysis.[2] For instance, GPC is particularly useful for removing high molecular weight substances like lipids from biological samples.[3]
Q3: Which analytical technique, GC/MS or LC-MS/MS, is more suitable for BTBPE analysis?
A3: Both Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for the analysis of BTBPE. GC is often coupled with Electron Capture Negative Ionization (ECNI)-MS, which provides high sensitivity for halogenated compounds like BTBPE.[4] However, LC-MS/MS can be advantageous for thermally labile compounds and may require less sample derivatization. The choice of technique often depends on the sample matrix, the required sensitivity, and the availability of instrumentation.
Q4: What are the expected recovery rates for BTBPE using common sample preparation methods?
A4: Recovery rates for BTBPE can vary depending on the sample matrix and the specific protocol used. However, well-optimized methods can achieve high recoveries. For example, studies have shown that pressurized liquid extraction followed by cleanup steps can yield recoveries greater than 85%.[2] For solid phase extraction, recoveries can also be in a similar range with proper optimization of the sorbent and elution solvents. It is essential to validate the method with spiked samples to determine the recovery in your specific matrix.
Q5: How can I improve the signal-to-noise ratio for my BTBPE analysis?
A5: Improving the signal-to-noise (S/N) ratio can be achieved by either increasing the signal of the analyte or decreasing the background noise. To increase the signal, you can optimize the injection volume, and the ionization and fragmentation parameters in the mass spectrometer. To decrease the noise, focus on thorough sample cleanup to reduce matrix effects, use high-purity solvents and gases, and ensure regular maintenance of your instrument to minimize contamination and column bleed.[1]
Quantitative Data on Noise Reduction
Effective sample preparation is paramount in reducing background noise and improving the signal-to-noise (S/N) ratio for BTBPE analysis. The following table summarizes the typical improvements seen with different cleanup techniques.
| Sample Preparation Technique | Matrix Type | Typical Recovery (%) | Estimated S/N Improvement (Factor) |
| None (Dilute and Shoot) | Simple (e.g., clean water) | >90 | 1 (Baseline) |
| Liquid-Liquid Extraction (LLE) | Moderately Complex (e.g., wastewater) | 70-90 | 2-5 |
| Solid Phase Extraction (SPE) | Complex (e.g., sediment, dust) | 80-110 | 5-15 |
| Gel Permeation Chromatography (GPC) | High Lipid Content (e.g., biological tissue) | 85-105 | 10-20 |
Note: The S/N improvement is an estimation based on typical performance and can vary depending on the complexity of the matrix and the optimization of the method.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for BTBPE in Sediment Samples
This protocol describes a general procedure for the extraction and cleanup of BTBPE from sediment samples using SPE.
-
Sample Preparation:
-
Air-dry the sediment sample and sieve it to remove large debris.
-
Accurately weigh approximately 5 grams of the homogenized sample into a clean extraction vessel.
-
Spike the sample with a known amount of an appropriate internal standard (e.g., ¹³C-labeled BTBPE).
-
-
Extraction:
-
Add 20 mL of a 1:1 mixture of hexane (B92381) and acetone (B3395972) to the sample.
-
Sonicate the mixture for 15 minutes.
-
Centrifuge the sample and carefully decant the supernatant into a clean tube.
-
Repeat the extraction two more times, combining the supernatants.
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
-
SPE Cleanup:
-
Condition a silica (B1680970) gel SPE cartridge (e.g., 6 mL, 1 g) by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Load the 1 mL sample extract onto the cartridge.
-
Wash the cartridge with 5 mL of hexane to elute less polar interferences. Discard this fraction.
-
Elute the BTBPE from the cartridge with 10 mL of a 1:1 mixture of hexane and dichloromethane (B109758) into a clean collection tube.
-
Concentrate the eluate to a final volume of 1 mL for instrumental analysis.
-
Protocol 2: Gel Permeation Chromatography (GPC) for BTBPE in Biological Tissues
This protocol is suitable for removing high molecular weight interferences, such as lipids, from biological tissue extracts.
-
Sample Preparation and Extraction:
-
Homogenize approximately 2 grams of the tissue sample.
-
Mix the homogenized tissue with anhydrous sodium sulfate (B86663) to create a dry, free-flowing powder.
-
Spike with an internal standard.
-
Perform a Soxhlet extraction for 18 hours with a 1:1 mixture of hexane and dichloromethane.
-
Concentrate the extract to 2 mL.
-
-
GPC Cleanup:
-
The GPC system should be equipped with a column suitable for separating lipids from smaller molecules (e.g., Envirobeads SX-3).
-
The mobile phase is typically a 1:1 mixture of cyclohexane (B81311) and ethyl acetate (B1210297) at a flow rate of 5 mL/min.[3]
-
Calibrate the GPC system by injecting a standard mixture containing both lipids (e.g., corn oil) and BTBPE to determine the elution window for BTBPE.
-
Inject the 2 mL sample extract onto the GPC column.
-
Collect the fraction corresponding to the elution time of BTBPE, discarding the earlier eluting lipid fraction.
-
Concentrate the collected fraction to the desired final volume for analysis.
-
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: Solid Phase Extraction (SPE) workflow for BTBPE analysis in sediment.
References
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of BTBPE
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you might encounter during the HPLC analysis of BTBPE, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my BTBPE peak showing significant tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in the analysis of hydrophobic compounds like BTBPE.
Possible Causes:
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Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 column can interact with BTBPE, causing some molecules to be retained longer than others.
-
Low Mobile Phase Strength: The mobile phase may not be strong enough to elute the highly hydrophobic BTBPE molecules efficiently from the column.
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Column Contamination: The column may be contaminated with strongly retained compounds from previous injections, creating active sites that interact with BTBPE.
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Poor Sample Solubility: If BTBPE is not fully dissolved in the injection solvent, it can lead to tailing. BTBPE is known to be insoluble in water and has limited solubility in some organic solvents.[1][2]
Solutions:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with end-capping minimize the number of free silanol groups, reducing secondary interactions.
-
Increase the Organic Content of the Mobile Phase: A higher percentage of a strong organic solvent like acetonitrile (B52724) or methanol (B129727) in the mobile phase will increase its eluotropic strength and improve the peak shape of hydrophobic compounds.[3]
-
Incorporate an Acidic Modifier: Adding a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase can suppress the ionization of residual silanol groups, thereby reducing peak tailing.
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Ensure Complete Sample Dissolution: Dissolve the BTBPE standard or sample in a solvent that is compatible with the mobile phase and ensures complete solubility. Due to its low solubility, sonication or gentle heating might be necessary.[2] It is slightly soluble in chloroform (B151607) and ethyl acetate (B1210297) with heating.[2]
-
Column Washing: Implement a robust column washing procedure between analyses to remove any strongly retained contaminants.
Q2: My BTBPE peak is fronting. What could be the cause?
Peak fronting, the inverse of tailing, is less common for hydrophobic compounds but can occur under certain conditions.
Possible Causes:
-
Sample Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread at the column inlet, resulting in fronting.
Solutions:
-
Reduce Sample Concentration or Injection Volume: Prepare a more dilute sample or reduce the volume injected onto the column.
-
Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase. If a different solvent must be used, it should be weaker than the mobile phase to ensure proper focusing of the analyte at the head of the column.
Q3: I am observing split or shoulder peaks for BTBPE. What should I do?
Split or shoulder peaks suggest that the analyte is experiencing two different retention processes.
Possible Causes:
-
Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in split peaks.
-
Partially Clogged Frit: A blockage in the column inlet frit can lead to a non-uniform flow of the mobile phase.
-
Co-elution with an Impurity: The peak may not be pure BTBPE and could be co-eluting with a closely related compound.
-
Sample Degradation: BTBPE might be degrading on the column or in the sample solution.
Solutions:
-
Column Maintenance: Reverse-flush the column (if the manufacturer's instructions permit) to remove any particulate matter from the inlet frit. If a void is suspected, the column may need to be replaced.
-
Use a Guard Column: A guard column can protect the analytical column from contamination and particulates.
-
Verify Sample Purity: Analyze a fresh, high-purity standard of BTBPE to confirm that the splitting is not due to an impurity.
Q4: My BTBPE peak is broad, leading to poor resolution. How can I sharpen it?
Broad peaks can compromise the accuracy of quantification and the resolution of closely eluting compounds.
Possible Causes:
-
Low Mobile Phase Flow Rate: A flow rate that is too low can lead to band broadening due to diffusion.
-
Large Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.
-
High Column Temperature: While elevated temperatures can sometimes improve peak shape, excessively high temperatures can have the opposite effect for some compounds.
-
Column Aging: Over time, the efficiency of an HPLC column degrades, leading to broader peaks.
Solutions:
-
Optimize Flow Rate: Experiment with slightly higher flow rates to find the optimal balance between analysis time and peak sharpness.
-
Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect the components of your HPLC system.
-
Adjust Column Temperature: Investigate the effect of varying the column temperature on the peak shape. A good starting point is often slightly above ambient temperature (e.g., 30-40 °C).
-
Replace the Column: If the column has been used extensively or shows signs of degradation, replacing it with a new one is often the best solution.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanols | Use an end-capped column; add an acidic modifier to the mobile phase. |
| Low mobile phase strength | Increase the percentage of organic solvent (e.g., acetonitrile, methanol). | |
| Column contamination | Implement a thorough column wash protocol between runs; use a guard column. | |
| Poor sample solubility | Ensure complete dissolution in a compatible solvent; consider sonication. | |
| Peak Fronting | Sample overload | Reduce sample concentration or injection volume. |
| Sample solvent incompatibility | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Split/Shoulder Peaks | Column void or channeling | Replace the column. |
| Partially clogged frit | Reverse-flush the column (if permissible). | |
| Co-eluting impurity | Analyze a fresh, high-purity standard. | |
| Broad Peaks | Low flow rate | Optimize the flow rate. |
| Large extra-column volume | Use shorter, narrower-bore tubing. | |
| Column aging | Replace the column. |
Experimental Protocols
Below is a representative experimental protocol for the analysis of novel brominated flame retardants, including BTBPE, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method can be adapted for HPLC-UV analysis by modifying the detection parameters.
Sample Preparation (from dust samples) [4]
-
Weigh 0.5 g of the dust sample.
-
Spike with a mass-labeled internal standard if available.
-
Mix with a dispersant such as diatomaceous earth.
-
Perform accelerated solvent extraction (ASE) with a mixture of hexane (B92381) and dichloromethane.
-
Evaporate the extract to dryness.
-
Reconstitute the residue in 2 mL of methanol:toluene (1:1).
HPLC-MS/MS Method [4]
| Parameter | Condition |
| Column | Thermo Scientific™ Accucore™ RP-MS (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Flow Rate | 400 µL/min |
| Gradient Program | 0-4 min: 20% to 40% B4-9 min: 40% to 100% B9-12 min: Hold at 100% B12-12.1 min: 100% to 20% B12.1-16 min: Equilibrate at 20% B |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Detector | Tandem Mass Spectrometer (e.g., Q Exactive HRAM Mass Spectrometer) |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the HPLC analysis of BTBPE.
Caption: A flowchart outlining a systematic approach to diagnosing and resolving poor peak shape issues in the HPLC analysis of BTBPE.
References
Technical Support Center: Synthesis of High-Purity 1,2-Bis(2,4,6-tribromophenoxy)ethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of high-purity 1,2-Bis(2,4,6-tribromophenoxy)ethane, a critical reference standard for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete deprotonation of 2,4,6-tribromophenol (B41969). | Ensure the base is fresh and of high purity. Consider using a stronger base or increasing the reaction temperature. |
| Low reaction temperature or insufficient reaction time. | Increase the reaction temperature to the recommended range (e.g., 80-100°C) and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC. | |
| Impure starting materials. | Verify the purity of 2,4,6-tribromophenol and 1,2-dibromoethane (B42909) using appropriate analytical techniques (e.g., NMR, GC-MS). | |
| Presence of Impurities in the Final Product | Unreacted 2,4,6-tribromophenol. | Optimize the stoichiometry of the reactants. Improve purification by recrystallization or column chromatography. |
| Mono-etherified byproduct (1-(2-bromoethoxy)-2,4,6-tribromobenzene). | Increase the molar ratio of 2,4,6-tribromophenol to 1,2-dibromoethane. Extend the reaction time. | |
| Thermal decomposition of the product. | Maintain the reaction temperature below the decomposition temperature of the product. Avoid excessive heating during workup and purification. | |
| Difficulty in Product Purification | Product oiling out during recrystallization. | Select an appropriate recrystallization solvent system. Ensure the product is fully dissolved at high temperature and allow for slow cooling. |
| Co-elution of impurities during column chromatography. | Optimize the mobile phase and stationary phase for better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Williamson ether synthesis.[1] This involves the reaction of two moles of 2,4,6-tribromophenol with one mole of 1,2-dibromoethane in the presence of a base.
Q2: What are some suitable solvents and bases for this synthesis?
A2: Based on similar syntheses, polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) are suitable. Acetone (B3395972) can also be used. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or potassium hydroxide (KOH).[2]
Q3: What are the potential side reactions to be aware of?
A3: The primary side reaction is the formation of the mono-etherified product, 1-(2-bromoethoxy)-2,4,6-tribromobenzene. At higher temperatures, thermal decomposition of the desired product can also occur.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The disappearance of the starting material (2,4,6-tribromophenol) and the appearance of the product spot/peak will indicate the reaction's progression.
Q5: What is a suitable method for purifying the crude product?
A5: Recrystallization is a common method for purifying the crude product. Solvents such as ethanol, or a mixture of ethyl acetate (B1210297) and hexane (B92381), can be effective.[4] For higher purity, column chromatography using silica (B1680970) gel may be necessary.
Q6: How can I confirm the identity and purity of the final product?
A6: The identity of the product can be confirmed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The purity can be determined by HPLC or GC-MS analysis.[5][6]
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on the principles of Williamson ether synthesis for similar compounds.
Materials:
-
2,4,6-Tribromophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Brine solution
Procedure:
-
To a solution of 2,4,6-tribromophenol in acetone, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and evaporate the acetone under reduced pressure.
-
To the residue, add deionized water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with cold hexane.
-
Dry the purified crystals under vacuum.
HPLC-UV Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v) with 0.1% phosphoric acid.[5] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
GC-MS Analysis
| Parameter | Condition |
| Column | Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[7] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 280°C |
| Oven Program | Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min |
| MS Transfer Line | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-750 amu |
Visualizations
Caption: Experimental workflow for the synthesis and analysis of high-purity this compound.
Caption: A logical flowchart for troubleshooting common issues during the synthesis of this compound.
References
- 1. This compound | C14H8Br6O2 | CID 37840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cssp.chemspider.com [cssp.chemspider.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. 1,2-Bis(2,4,6-tribromophenoxy) ethane (BTBPE) (unlabeled) 50 µg/mL in nonane - Cambridge Isotope Laboratories, ULM-7595-1.2 [isotope.com]
- 7. gcms.cz [gcms.cz]
Technical Support Center: Analysis of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is BTBPE and why is thermal degradation a concern?
A1: BTBPE, or this compound, is a brominated flame retardant (BFR) commonly used in various polymers like thermoplastics and resins to increase their fire resistance.[1][2][3] Thermal degradation is a significant concern because BTBPE can decompose at elevated temperatures, which are often encountered during sample preparation and analysis. This degradation can lead to inaccurate quantification and the formation of potentially hazardous byproducts such as 2,4,6-tribromophenol (B41969) and vinyl tribromophenyl ether.[4][5][6][7]
Q2: At what temperature does BTBPE begin to degrade?
A2: Studies have shown that the pyrolysis of BTBPE starts at approximately 340°C.[7][8] However, it's important to note that even at lower temperatures, such as 240°C, BTBPE can evaporate unaltered, and when embedded in plastics like ABS, significant release and decomposition can occur at temperatures of 350°C and above.[7][9][10] Therefore, it is crucial to maintain temperatures below these thresholds during sample preparation and analysis.
Q3: What are the common analytical techniques for BTBPE analysis, and which is best to avoid thermal degradation?
A3: Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing BTBPE. However, the high temperatures used in the GC injector can cause thermal degradation.[3][11] To mitigate this, optimizing GC conditions (e.g., using a lower inlet temperature or a programmable temperature vaporizer) is crucial. Alternatively, liquid chromatography-mass spectrometry (LC-MS) is an excellent option as it operates at lower temperatures, thus minimizing the risk of thermal degradation.[1][2]
Q4: Can the choice of solvent affect the thermal stability of BTBPE during sample preparation?
A4: While the primary factor for degradation is temperature, the solvent choice can play a role in the overall stability of the sample extract. For thermally labile compounds, non-polar solvents may enhance thermostability.[12] However, the choice of solvent is often dictated by the extraction method and the sample matrix. Common solvents used for the extraction of brominated flame retardants include hexane (B92381), dichloromethane, acetone, and toluene.[5][13] The key is to minimize the exposure time to elevated temperatures regardless of the solvent used.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation of BTBPE.
Issue 1: Low recovery of BTBPE in the final extract.
| Possible Cause | Troubleshooting Step |
| Thermal Degradation during Extraction | - If using high-temperature extraction methods like Accelerated Solvent Extraction (ASE) or Microwave-Assisted Extraction (MAE), reduce the extraction temperature. For ASE, aim for temperatures well below 200°C.[14][15] - Consider using non-thermal or low-temperature extraction methods such as Ultrasonic-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) with carbon dioxide, which is effective at lower temperatures.[1][6][16][17][18] |
| Incomplete Extraction | - Ensure the solvent system is appropriate for the sample matrix. A mixture of polar and non-polar solvents (e.g., hexane:dichloromethane or hexane:acetone) often yields better results for BFRs.[4][5] - Increase the extraction time or the number of extraction cycles. - Ensure the sample is finely ground to increase the surface area for extraction. |
| Analyte Loss during Solvent Evaporation | - Use a gentle stream of nitrogen for solvent evaporation at a low temperature (e.g., 30-40°C). - Avoid evaporating the sample to complete dryness, as this can lead to the loss of semi-volatile compounds. Reconstitute the sample in a suitable solvent immediately after evaporation. |
Issue 2: Presence of degradation products in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Degradation in the GC Inlet | - Lower the injector temperature. Start with a temperature around 250°C and optimize as needed. - Use a programmable temperature vaporizer (PTV) inlet to allow for a gentle temperature ramp. - Consider using on-column injection to introduce the sample directly onto the column without passing through a hot inlet.[3] |
| Degradation on the GC Column | - Ensure the use of a high-quality, inert GC column. - Check for and address any potential sources of contamination or active sites in the GC system (e.g., liner, seals). - Perform regular maintenance, such as trimming the column and replacing the liner. |
| Degradation during Sample Extraction | - As with low recovery, switch to a lower-temperature extraction method (UAE, SFE) or reduce the temperature of thermal methods (ASE, MAE). |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of BTBPE from Solid Samples
This protocol is suitable for samples where low-temperature extraction is critical to prevent thermal degradation.
-
Sample Preparation: Homogenize and weigh approximately 1-2 grams of the solid sample into a glass extraction vessel.
-
Spiking: Spike the sample with an appropriate internal standard.
-
Solvent Addition: Add 20 mL of a suitable extraction solvent (e.g., a 1:1 mixture of hexane and dichloromethane).
-
Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).
-
Extraction: After sonication, centrifuge the sample and carefully decant the supernatant into a clean flask.
-
Repeat: Repeat the extraction process (steps 3-5) two more times with fresh solvent.
-
Solvent Evaporation: Combine the extracts and reduce the volume to approximately 1 mL using a gentle stream of nitrogen.
-
Clean-up: Perform a clean-up step, such as solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge, to remove interfering matrix components.
-
Final Concentration: Evaporate the cleaned extract to the final desired volume and reconstitute in a suitable solvent for analysis.
Protocol 2: Accelerated Solvent Extraction (ASE) of BTBPE with Temperature Control
This protocol utilizes the efficiency of ASE while minimizing thermal degradation by carefully controlling the temperature.
-
Sample Preparation: Mix the homogenized sample (approximately 1-5 grams) with a dispersing agent like diatomaceous earth and pack it into an extraction cell.
-
Spiking: Add the internal standard directly to the cell.
-
ASE Parameters: Set the following parameters on the ASE system:
-
Solvent: Hexane:Dichloromethane (1:1, v/v)
-
Temperature: 100-120°C (to remain well below the degradation temperature)
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Cycles: 2-3
-
-
Extraction: Run the automated extraction process.
-
Solvent Evaporation and Clean-up: Follow steps 7-9 from the UAE protocol.
Data Presentation
The following table summarizes the operational parameters of different extraction techniques and their suitability for the analysis of thermally sensitive BTBPE.
| Extraction Technique | Operating Temperature | Solvent Consumption | Extraction Time | Suitability for BTBPE |
| Soxhlet Extraction | Solvent Boiling Point | High | Long (hours) | Moderate (potential for degradation with prolonged heating) |
| Ultrasonic-Assisted Extraction (UAE) | Ambient to slightly elevated | Moderate | Short (minutes) | High (low-temperature operation minimizes degradation)[1][6] |
| Microwave-Assisted Extraction (MAE) | Elevated (e.g., 100-150°C) | Low to Moderate | Short (minutes) | Moderate (requires careful temperature control) |
| Accelerated Solvent Extraction (ASE) | Elevated (e.g., 100-200°C) | Low | Short (minutes) | High (with optimized, lower temperatures)[13][14][15][19] |
| Supercritical Fluid Extraction (SFE) | Mild (e.g., 40-60°C) | Low (CO2) | Short to Moderate | High (low-temperature, non-organic solvent)[16][17][18] |
Visualizations
Caption: Workflow for Minimizing BTBPE Thermal Degradation.
Caption: Troubleshooting Logic for BTBPE Analysis.
References
- 1. Analysis of common and emerging brominated flame retardants in house dust using ultrasonic assisted solvent extraction and on-line sample preparation via column switching with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. nilu.no [nilu.no]
- 9. Release and Transformation of BTBPE During the Thermal Treatment of Flame Retardant ABS Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Understanding thermal and organic solvent stability of thermoalkalophilic lipases: insights from computational predictions and experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Accelerated solvent extraction - Wikipedia [en.wikipedia.org]
- 15. Accelerated Solvent Extraction (ASE) | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 17. cris.vtt.fi [cris.vtt.fi]
- 18. mdpi.com [mdpi.com]
- 19. Accelerated solvent extraction (ASE) of environmental organic compounds in soils using a modified supercritical fluid extractor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing analytical interferences during the quantification of BTBPE.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant signal suppression/enhancement for BTBPE in my samples. What is the likely cause and how can I mitigate it?
A1: The most common cause of signal variability in BTBPE analysis is the matrix effect .[1][2] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of BTBPE in the mass spectrometer source, leading to either a decrease (suppression) or increase (enhancement) in the detected signal.[1] Matrix effects are particularly prevalent in complex samples such as sediment, sludge, and biological tissues.[2][3][4]
Troubleshooting Steps:
-
Assess for Matrix Effects: To confirm if you are experiencing matrix effects, you can perform a post-extraction spike experiment.[1] A significant difference in the signal of a standard in a clean solvent versus a spiked blank matrix extract indicates the presence of matrix effects.[1]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.[5][6] Common cleanup techniques for BTBPE include:
-
Solid-Phase Extraction (SPE): Can be used to isolate BTBPE from interfering compounds.
-
Gel Permeation Chromatography (GPC): Effective for removing high molecular weight interferences like lipids.[7]
-
Acid Treatment: Concentrated sulfuric acid can be used to remove organic interferences from sample extracts.[8]
-
-
Utilize Stable Isotope Dilution (SID): SID is a highly recommended method for accurate quantification of BTBPE in complex matrices.[9][10][11] By spiking the sample with a known amount of a stable isotope-labeled BTBPE internal standard at the beginning of the sample preparation, any loss of analyte or signal suppression/enhancement during the process will be corrected for.[10][12]
-
Optimize Chromatographic Separation: Improving the separation of BTBPE from co-eluting matrix components can reduce interference.[1] This can be achieved by modifying the mobile phase gradient, changing the column stationary phase, or adjusting the mobile phase pH.[1]
-
Change Ionization Technique: If using Liquid Chromatography-Mass Spectrometry (LC-MS), consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), as these techniques can be less susceptible to matrix effects for certain compounds.[1] For Gas Chromatography-Mass Spectrometry (GC-MS), using a GC-APCI source can enhance sensitivity and reduce interferences compared to traditional Electron Ionization (EI).[13][14]
Q2: What are the best analytical techniques for BTBPE quantification?
A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for the analysis of BTBPE.[15] The choice between the two often depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
GC-MS: This is a robust and widely available technique for BTBPE analysis.[14] For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) is often employed.[14] Using advanced ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) can further improve sensitivity, especially for highly brominated compounds like BTBPE.[13][14]
-
LC-MS/MS: This technique is particularly useful for analyzing thermolabile and polar compounds and can be less prone to some of the issues associated with high temperatures in GC analysis. However, LC-MS can be more susceptible to matrix effects.
Q3: I am having difficulty with the recovery of BTBPE during sample preparation. What are some common causes and solutions?
A3: Low recovery of BTBPE can be due to several factors during the sample preparation process.
Potential Causes and Solutions:
-
Incomplete Extraction: Ensure that the solvent and extraction technique are appropriate for the sample matrix. Sonication and accelerated solvent extraction (ASE) are common methods.[16][17]
-
Losses during Cleanup: Some cleanup steps, such as multi-layer silica (B1680970) gel columns, can lead to the loss of analyte if not optimized correctly.
-
Adsorption to Labware: BTBPE can adsorb to glass and plastic surfaces. It is recommended to use silanized glassware and minimize the use of plastics.
-
Use of an Internal Standard: The most reliable way to account for recovery losses is to use a stable isotope-labeled internal standard from the beginning of the sample preparation.[10]
Quantitative Data Summary
The following table summarizes the impact of different analytical approaches on the recovery and limits of detection for BTBPE and other brominated flame retardants.
| Analytical Technique | Matrix | Cleanup Method | Recovery (%) | Limit of Detection (LOD) | Reference |
| GC-APCI-MS/MS | Food | Not specified | - | < 10 fg | |
| GC-MS (ECNI) | Dust | Sulfuric acid and activated silica gel | - | <10 ng/g | [8] |
| LC-MS/MS | Sewage Sludge | GPC | - | pg range | |
| GC-MS | Vegetables | MSPD and DLLME | 82.9–113.8 | 1.9–75.1 µg/kg | [15] |
| LC-MS | Indoor Air | - | 87.0 - 101.9 (with SID) | 0.1 ng/m³ | [9] |
Experimental Protocols
Protocol 1: General Workflow for BTBPE Analysis in Solid Samples (Dust, Soil, Sediment)
This protocol provides a general workflow for the extraction and cleanup of solid samples for BTBPE analysis.[16]
-
Sample Homogenization and Spiking:
-
Sieve the sample to remove large debris.
-
Weigh approximately 0.5 g of the homogenized sample into an extraction cell.
-
Spike the sample with a ¹³C-labeled internal standard.
-
-
Extraction (Accelerated Solvent Extraction - ASE):
-
Mix the spiked sample with a dispersant like diatomaceous earth.
-
Place the mixture into an ASE cell and extract with an appropriate solvent (e.g., hexane:dichloromethane).
-
-
Cleanup (Multi-layer Silica Gel Column):
-
Concentrate the extract.
-
Apply the concentrated extract to a multi-layer silica gel column for cleanup.
-
Elute the fraction containing BTBPE.
-
-
Analysis:
-
Concentrate the final extract and analyze by GC-MS/MS or LC-MS/MS.
-
Visualizations
Caption: General workflow for BTBPE analysis in solid samples.
Caption: Decision tree for troubleshooting signal suppression or enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. PFAS Ghosts: How to identify, evaluate, and exorcise new and existing analytical interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nilu.no [nilu.no]
- 8. researchgate.net [researchgate.net]
- 9. Development of stable isotope dilution quantification liquid chromatography-mass spectrometry method for estimation of exposure levels of bisphenol A, 4-tert-octylphenol, 4-nonylphenol, tetrabromobisphenol A, and pentachlorophenol in indoor air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brewingscience.de [brewingscience.de]
- 11. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 12. imreblank.ch [imreblank.ch]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. dtsc.ca.gov [dtsc.ca.gov]
Best practices for storage and handling of BTBPE analytical standards
This guide provides best practices, troubleshooting advice, and frequently asked questions for the storage and handling of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for BTBPE analytical standards?
A1: The recommended storage temperature for BTBPE analytical standards can vary depending on the form of the standard (solid vs. solution) and the manufacturer's specifications. It is crucial to consult the Certificate of Analysis (CoA) for specific storage instructions.[1][2] Generally, BTBPE standards should be stored protected from light and moisture.[1] Common storage conditions include room temperature, refrigeration (2-8°C), or freezing (at or below -20°C).[3]
Q2: What solvents are suitable for preparing BTBPE standard solutions?
A2: BTBPE is poorly soluble in water but soluble in organic solvents.[4] Toluene and nonane (B91170) are commonly used solvents for commercially available BTBPE solutions.[5] For preparing stock solutions from a solid standard, high-purity solvents such as toluene, acetone, hexane, or acetonitrile (B52724) are appropriate, depending on the analytical method (e.g., GC-MS or LC-MS).[3]
Q3: Is BTBPE sensitive to light?
A3: Yes, some brominated flame retardants can be sensitive to light and may degrade upon exposure.[6] It is a best practice to store BTBPE standards, both in solid form and in solution, in amber vials or otherwise protected from light to prevent photodegradation.[7]
Q4: How should I handle a new shipment of BTBPE analytical standard?
A4: Upon receiving a new BTBPE standard, immediately check the integrity of the container's seal and verify that the shipping conditions (e.g., cold chain) were maintained.[3] Review the Certificate of Analysis for information on purity, concentration, storage conditions, and expiry date.[3] Label the standard with a unique laboratory code and the date of receipt, and record the total weight of the container before first use.[3] Store the standard at the recommended temperature as soon as possible.
Q5: My BTBPE standard is in lyophilized (freeze-dried) form. How do I properly reconstitute it?
A5: To reconstitute a lyophilized BTBPE standard, first allow the vial to equilibrate to room temperature.[8] Briefly centrifuge the vial to ensure all the powder is at the bottom.[8][9] Using a calibrated pipette, add the precise volume of the recommended solvent as indicated on the Certificate of Analysis to achieve the desired concentration.[8] Gently agitate or sonicate the vial to ensure complete dissolution; avoid vigorous shaking, which can cause denaturation if the standard contains any proteinaceous components.[8] Allow the solution to sit for 15-30 minutes to ensure the standard is fully dissolved.[8]
Storage and Handling Data
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Consult Certificate of Analysis. Options include room temperature, 2-8°C, or ≤ -20°C. | [1][3] |
| Light Protection | Store in amber vials or in the dark. | [7] |
| Moisture Protection | Keep container tightly sealed in a dry environment. | [1] |
| Recommended Solvents | Toluene, nonane, acetone, hexane, acetonitrile. | [3][5] |
| Incompatible Materials | Strong oxidizing agents. |
Troubleshooting Guide
Issue: Poor or Incomplete Dissolution of Solid BTBPE Standard
-
Possible Cause: Insufficient solvent volume or inappropriate solvent choice. BTBPE has low solubility in some solvents.
-
Solution:
-
Ensure you are using a recommended solvent (e.g., toluene, acetone).
-
Increase the solvent volume to achieve a lower, more soluble concentration.
-
Gently warm the solution and use sonication for 10-15 minutes to aid dissolution.
-
If particulates remain, the standard may have degraded or contain impurities. Contact the manufacturer.
-
Issue: Inconsistent Peak Areas in Chromatographic Analysis (e.g., GC-MS)
-
Possible Cause 1: Standard Degradation. BTBPE can degrade under thermal stress or light exposure, leading to the formation of byproducts such as 2,4,6-tribromophenol.[6][10][11]
-
Solution: Prepare a fresh working solution from your stock. If the issue persists, open a new vial of the standard. Ensure proper storage away from light and heat sources.
-
-
Possible Cause 2: Injection Variability. Issues with the autosampler, syringe, or injection technique can lead to inconsistent injection volumes.[12][13]
-
Solution: Check the syringe for leaks or bubbles. Observe an injection cycle to ensure the correct volume is being aspirated.[12] Clean or replace the syringe if necessary.
-
-
Possible Cause 3: Inlet Issues. Active sites in the GC inlet liner or contamination can cause analyte loss.[14][15]
-
Solution: Replace the inlet liner with a fresh, deactivated liner. Trim a small portion (e.g., 10-20 cm) from the front of the GC column to remove any active sites that may have developed.[15]
-
-
Possible Cause 4: Improper Solution Storage. Evaporation of solvent from working standards can lead to an increase in concentration over time.
-
Solution: Store working solutions in tightly sealed vials with minimal headspace. Prepare fresh working standards regularly.
-
Issue: Appearance of Ghost Peaks in the Chromatogram
-
Possible Cause: Contamination of the syringe, GC inlet, or column from previous injections.
-
Solution:
-
Rinse the syringe with a high-purity solvent.
-
Clean the GC inlet and replace the septum and liner.[14]
-
Bake out the GC column at a high temperature (below the maximum limit) to remove contaminants.
-
If ghost peaks persist, it may indicate carryover from a highly concentrated sample. Run several solvent blanks between samples.
-
Experimental Protocols
Protocol 1: Preparation of a BTBPE Stock Solution (100 µg/mL) from Solid Standard
Materials:
-
BTBPE analytical standard (solid)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL)
-
Analytical balance (readable to at least 0.0001 g)
-
High-purity solvent (e.g., toluene)
-
Glass Pasteur pipettes or syringes
-
Amber glass storage vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the container of solid BTBPE to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a target amount of the BTBPE solid (e.g., 2.5 mg) into a clean weighing boat. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid to a 25 mL volumetric flask. Use a small amount of the chosen solvent (e.g., toluene) to rinse the weighing boat and ensure all the solid is transferred.
-
Dilution: Add solvent to the flask until it is about half-full. Gently swirl to dissolve the solid. A brief sonication may be used to aid dissolution.
-
Final Volume: Once the solid is completely dissolved, bring the solution to the final volume with the solvent. The bottom of the meniscus should be level with the calibration mark on the flask.
-
Homogenization: Cap the flask and invert it several times (e.g., 15-20 times) to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store at the recommended temperature (e.g., 2-8°C).
Protocol 2: Stability Assessment of BTBPE Working Solutions
Objective: To determine the short-term (benchtop) and long-term (storage) stability of prepared BTBPE working solutions.
Procedure:
-
Preparation: Prepare a fresh batch of BTBPE working standards at low and high concentrations relevant to your analytical range.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze these standards (n=3-5 replicates for each concentration) using your validated analytical method. Calculate the mean peak area and relative standard deviation (RSD). This will serve as your baseline.
-
Short-Term (Benchtop) Stability:
-
Leave aliquots of the low and high concentration standards on the lab bench at ambient temperature for a specified period (e.g., 8, 12, or 24 hours).
-
After the specified time, re-analyze the standards and compare the mean peak area to the time-zero results.
-
-
Long-Term (Storage) Stability:
-
Store aliquots of the low and high concentration standards under the intended storage conditions (e.g., 2-8°C or ≤ -20°C).
-
Analyze the stored standards at regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).
-
Compare the mean peak area at each time point to the time-zero results.
-
-
Acceptance Criteria: The working solution is considered stable if the mean response at each time point is within a predefined percentage (e.g., ±15%) of the initial mean response.
Visualizations
Caption: Workflow for troubleshooting inconsistent BTBPE analytical results.
Caption: Decision tree for proper BTBPE standard storage upon receipt.
References
- 1. 1,2-Bis(2,4,6-tribromophenoxy) ethane (BTBPE) (unlabeled) 50 µg/mL in nonane - Cambridge Isotope Laboratories, ULM-7595-1.2 [isotope.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability Assessment of a Polymeric Brominated Flame Retardant in Polystyrene Foams under Application-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. cusabio.com [cusabio.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal decomposition of this compound (BTBPE), a novel brominated flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Researcher's Guide to the Validation of Analytical Methods for 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) in Biota
For researchers, scientists, and drug development professionals, the accurate quantification of emerging environmental contaminants in biological samples is paramount. This guide provides a comprehensive comparison of analytical methodologies for the determination of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a widely used brominated flame retardant, in various biota. We delve into the performance of common analytical techniques, provide detailed experimental protocols, and visualize a key metabolic pathway of BTBPE.
Comparative Analysis of Analytical Methods
The two primary analytical techniques for the quantification of BTBPE in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Both offer high sensitivity and selectivity, yet they possess distinct advantages and disadvantages depending on the specific application and laboratory capabilities.
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like BTBPE. When coupled with tandem mass spectrometry (GC-MS/MS), it provides excellent selectivity and low detection limits. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is well-suited for the analysis of a broader range of compounds, including those that are less volatile or thermally labile. The choice between these methods often depends on factors such as the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.
| Performance Parameter | GC-MS/MS Method | LC-MS/MS Method (Anticipated) |
| Limit of Detection (LOD) | 3 µg/L | Potentially lower, in the ng/L to low µg/L range |
| Limit of Quantification (LOQ) | 10 µg/L | Potentially in the low µg/L range |
| Recovery | 93.64 ± 10.59% | Generally in the range of 80-120% |
| Precision (RSD) | Not explicitly stated, but good reproducibility is implied | Typically <15-20% |
Note: The GC-MS/MS data is derived from a study on BTBPE in an exposure solution for zebrafish analysis.[1] Anticipated LC-MS/MS performance is based on general capabilities of the technique for similar analytes.
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the extraction, clean-up, and instrumental analysis of BTBPE in biota. These protocols are synthesized from various methodologies reported in the scientific literature and should be adapted and validated for specific matrices and laboratory conditions.
Sample Preparation and Extraction from Fish Tissue
This protocol is a representative example for the extraction of BTBPE from fish tissue, a common matrix in environmental monitoring.
-
Homogenization: A representative portion of the fish tissue (e.g., muscle, liver) is homogenized to ensure a uniform sample.
-
Extraction: The homogenized tissue is mixed with a suitable organic solvent, such as a mixture of hexane (B92381) and dichloromethane (B109758) or acetonitrile.[2] The mixture is then subjected to an extraction technique like ultrasonication or pressurized liquid extraction (PLE) to efficiently extract BTBPE from the tissue matrix.
-
Lipid Removal: Fish tissues have a high lipid content which can interfere with the analysis. A common clean-up step involves the use of concentrated sulfuric acid to digest the lipids, followed by liquid-liquid partitioning.[3] Alternatively, solid-phase extraction (SPE) with silica-based sorbents can be employed for lipid removal.
-
Solvent Exchange: The solvent of the cleaned extract is carefully evaporated and exchanged to a solvent compatible with the instrumental analysis (e.g., toluene (B28343) for GC-MS/MS).[1]
Sample Preparation and Extraction from Marine Mammal Blubber
Marine mammal blubber is a critical matrix for monitoring lipophilic contaminants like BTBPE.
-
Biopsy and Storage: Blubber samples are typically collected using a biopsy dart.[4] To preserve the integrity of the sample, it should be stored frozen at -20°C or lower.[5]
-
Extraction: A subsample of the blubber is homogenized and extracted with organic solvents. Due to the high lipid content, methods like Soxhlet extraction or accelerated solvent extraction (ASE) with solvents such as hexane and dichloromethane are effective.
-
Clean-up: Multi-layer silica (B1680970) gel columns containing different acid- and base-modified silica are commonly used to remove lipids and other interfering substances. Gel permeation chromatography (GPC) is another effective technique for separating the large lipid molecules from the smaller BTBPE molecules.
Sample Preparation and Extraction from Bird Eggs
Bird eggs are valuable for assessing the maternal transfer of contaminants.
-
Sample Collection and Homogenization: The contents of the egg are removed and homogenized.[6]
-
Extraction: The homogenized egg material is typically freeze-dried to remove water and then extracted with organic solvents like a mixture of dichloromethane and hexane.[7]
-
Clean-up: The extract is cleaned up using techniques similar to those for fish and marine mammal tissues, often involving silica gel or Florisil® column chromatography to remove lipids and other co-extractives.
Instrumental Analysis
-
Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The temperature program is optimized to achieve good separation of BTBPE from other compounds.
-
Ionization and Mass Analysis: Electron impact (EI) is a common ionization technique. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for BTBPE.[1]
-
Chromatographic Separation: The extract is injected into a liquid chromatograph with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used for separation.
-
Ionization and Mass Analysis: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. Similar to GC-MS/MS, the mass spectrometer is operated in MRM mode to monitor specific transitions for BTBPE, ensuring accurate quantification.
Metabolic Pathway of BTBPE
BTBPE is known to be metabolized in biota, and understanding its metabolic fate is crucial for assessing its toxicological effects. The primary metabolic pathway involves the cytochrome P450 (CYP) enzyme system, which is a major player in the detoxification of foreign compounds.[8][9][10] The metabolism of BTBPE is also linked to the Liver X Receptor (LXR), a nuclear receptor that plays a key role in regulating lipid metabolism.
Caption: Cytochrome P450-mediated metabolism of BTBPE and its interaction with the Liver X Receptor.
References
- 1. longdom.org [longdom.org]
- 2. LC-MS vs. GC-MS, online extraction systems, advantages of technology for drug screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. archive.iwc.int [archive.iwc.int]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Matrix: An Inter-laboratory Comparison Guide to BTBPE Measurement in Dust Samples
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of emerging contaminants is paramount. This guide provides a comparative overview of analytical methodologies for the measurement of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant, in indoor dust samples. As no formal inter-laboratory comparison study dedicated to BTBPE has been identified, this document synthesizes data from various scientific publications to offer a "virtual" inter-laboratory comparison, highlighting the different approaches and results reported in the field.
Data Summary
The following table summarizes the quantitative data on BTBPE concentrations found in dust samples from different studies. This allows for a direct comparison of the range of BTBPE levels detected in various indoor environments.
| Study (Author, Year) | Sample Type | Number of Samples | BTBPE Concentration Range (ng/g) | Median BTBPE Concentration (ng/g) |
| Stapleton et al., 2008[1][2] | U.S. House Dust | 19 | 1.6 - 789 | 30 |
| Ali et al., 2011[3][4] | E-waste Facility Dust (Thailand) | 21 | 3 - 22,600 | Not Reported |
| Tao et al., 2023[5] | E-waste Dismantling Workplace Dust (China) | Not Specified | 43.3 - 1694 | 157 - 169 |
Experimental Protocols
Accurate measurement of BTBPE in complex matrices like dust requires robust and well-defined experimental protocols. Below are detailed methodologies extracted from the cited literature, covering sample extraction, clean-up, and instrumental analysis.
Sample Extraction and Clean-up
The initial step in analyzing BTBPE in dust involves extracting the analyte from the solid matrix and removing interfering substances.
Method 1: Soxhlet Extraction with Multi-step Column Cleanup (As described by Ali et al., 2011)[3][4]
-
Extraction: Dust samples are typically extracted using a Soxhlet apparatus with a solvent mixture such as hexane/acetone.
-
Cleanup: A multi-step cleanup procedure is employed to remove interfering compounds.
-
Activated Silica (B1680970) Gel Column: The extract is first passed through a column containing activated silica to fractionate the sample.
-
Acidified Silica and Florisil® Columns: Further cleanup is achieved using a combination of acidified silica (to remove lipids) and Florisil® (to remove polar interferences).
-
Method 2: Ultrasonic Extraction with Solid-Phase Extraction (SPE) Cleanup (General approach based on common techniques)
-
Extraction: Samples are extracted using ultrasonication with a suitable solvent (e.g., hexane/dichloromethane).
-
Cleanup: The crude extract is cleaned up using solid-phase extraction (SPE) cartridges, such as silica or Florisil®, to isolate the BTBPE from other components in the dust matrix.
Instrumental Analysis
Gas chromatography coupled with mass spectrometry is the most common technique for the quantification of BTBPE.
Gas Chromatography-Mass Spectrometry in Electron Capture Negative Ionization (GC/ECNI-MS)
-
Principle: This is a highly sensitive and selective method for the detection of halogenated compounds like BTBPE. In the ECNI mode, the mass spectrometer is operated to detect negative ions, which are readily formed by electron-capturing compounds.
-
Typical Parameters:
-
Gas Chromatograph (GC): Equipped with a capillary column (e.g., DB-5ms).
-
Injector: Splitless or on-column injection is used to introduce the sample.
-
Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode to monitor specific ions characteristic of BTBPE. The bromide ions (m/z 79 and 81) are often used for quantification due to their high abundance in the mass spectrum of brominated compounds.[3][4]
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for an inter-laboratory comparison of BTBPE in dust and the logical relationship between different analytical steps.
Caption: A typical workflow for an inter-laboratory comparison study.
Caption: Logical relationship of the analytical steps for BTBPE measurement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alternate and new brominated flame retardants detected in U.S. house dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical characteristics and determination of major novel brominated flame retardants (NBFRs) in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head Battle of Brominated Flame Retardants: BTBPE vs. DecaBDE
In the realm of flame retardants, the shift from legacy chemicals to newer alternatives is a topic of intense scientific scrutiny. This guide provides a comprehensive comparison of the flame retardant efficacy of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant, and decabromodiphenyl ether (decaBDE), a widely used but now restricted legacy flame retardant. This comparison is based on available experimental data to inform researchers, scientists, and drug development professionals on their relative performance.
Executive Summary
Both BTBPE and decaBDE function primarily in the gas phase as halogenated flame retardants. Upon thermal decomposition, they release bromine radicals that interfere with the combustion cycle in the gas phase, thereby quenching the flame. While both are effective in imparting flame retardancy to various polymers, their performance metrics can vary depending on the polymer matrix and the presence of synergists.
Direct, comprehensive, side-by-side comparative studies with identical formulations are scarce in publicly available literature. However, by compiling data from various studies on common polymers such as High Impact Polystyrene (HIPS) and Acrylonitrile Butadiene Styrene (ABS), an assessment of their relative efficacy can be made. Decabromodiphenyl ethane (B1197151) (DBDPE), a structurally similar and common replacement for decaBDE, is also included in this comparison to provide a broader context.
Quantitative Performance Data
The following tables summarize the flame retardant performance of BTBPE and decaBDE in different polymer systems. It is crucial to note that the data are compiled from different sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Flame Retardant Performance in High Impact Polystyrene (HIPS)
| Flame Retardant | Loading (%) | Synergist | UL 94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Time to Ignition (TTI) (s) | Total Heat Released (THR) (MJ/m²) |
| DecaBDE (DBDPO) | 12 | 2% Antimony Trioxide | V-0 | ↓ 49% (compared to pure HIPS) | - | - |
| DBDPE | 12 | 2% Antimony Trioxide | V-0 | ↓ (synergistic reduction with clay) | - | - |
| Pure HIPS | 0 | None | Burns | ~937 | - | ~62.7 |
Note: Data for decaBDE and DBDPE in HIPS is derived from a study on synergism with nano-dispersed clay, indicating high efficiency with antimony trioxide. A separate study on pure HIPS provides baseline data.[1]
Table 2: Flame Retardant Performance in Acrylonitrile Butadiene Styrene (ABS)
| Flame Retardant | Loading (%) | Synergist | Limiting Oxygen Index (LOI) (%) | UL 94 Rating |
| BTBPE | Not Specified | Not Specified | - | V-0 |
| Decabromobiphenyl * | 17 | 3% Antimony Trioxide | 29 | Rating of 1** |
| Pure ABS | 0 | None | 22 | Flammable |
*Decabromobiphenyl is a closely related brominated flame retardant to decaBDE.[2] **UL 94 rating of "1" likely corresponds to V-1 in modern classification. Note: Information on BTBPE in ABS achieving a V-0 rating is mentioned in the literature, though specific loading levels were not provided.[3] Data for pure ABS is also available for comparison.[4]
Mechanisms of Flame Retardancy
Both BTBPE and decaBDE operate through a gas-phase flame inhibition mechanism. The process can be summarized as follows:
-
Thermal Decomposition: When the polymer is exposed to heat, the flame retardant decomposes.
-
Release of Halogen Radicals: This decomposition releases bromine radicals (Br•).
-
Flame Poisoning: These highly reactive bromine radicals interfere with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals in the flame, which are essential for sustaining the combustion chain reaction.
-
Inhibition of Combustion: By scavenging these key radicals, the flame's propagation is hindered, leading to extinguishment or a significant reduction in the burning rate.
Antimony trioxide (Sb₂O₃) is a common synergist used with brominated flame retardants. It reacts with the released hydrogen bromide (HBr) to form antimony trihalides (e.g., SbBr₃), which are more effective at scavenging radicals in the flame zone.
References
Performance Showdown: Selecting the Optimal SPE Cartridge for BTBPE Cleanup
For researchers, scientists, and drug development professionals engaged in the analysis of brominated flame retardants (BFRs), the efficient cleanup of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) from complex sample matrices is a critical step. The choice of solid-phase extraction (SPE) cartridge can significantly impact recovery, purity, and analytical sensitivity. This guide provides an objective comparison of three commonly used normal-phase SPE sorbents—Silica (B1680970), Florisil, and Alumina (B75360)—for BTBPE cleanup, supported by available experimental data and detailed methodologies.
The selection of an appropriate SPE sorbent is crucial for isolating BTBPE from environmental and biological samples, which often contain a multitude of interfering compounds. Silica, Florisil (a magnesium-silica gel co-precipitate), and Alumina (aluminum oxide) are polar sorbents that effectively retain polar interferences while allowing the nonpolar BTBPE to be eluted.
Comparative Performance of SPE Sorbents for BTBPE Cleanup
To facilitate a clear comparison, the performance characteristics of Silica, Florisil, and Alumina for BTBPE cleanup are summarized below. It is important to note that while direct comparative studies providing quantitative data for all three sorbents under identical conditions are limited, the following table synthesizes available data and typical performance characteristics based on their application in BFR analysis.
| Sorbent | BTBPE Recovery Rate | Key Advantages | Common Elution Solvents |
| Silica | >85% (in sediment)[1] | High polarity, well-characterized, good for general cleanup of polar interferences.[1] | Hexane (B92381), Dichloromethane (DCM), or mixtures thereof. |
| Florisil | Data not available for BTBPE; generally good for chlorinated pesticides and other BFRs. | A cost-effective alternative to silica, particularly effective for removing polar interferences from nonpolar matrices.[2] Its larger particle size can be advantageous for viscous samples. | Hexane, Hexane/Dichloromethane, Hexane/Acetone, Hexane/Ethyl Acetate (B1210297). |
| Alumina | Data not available for BTBPE; used for cleanup of various BFRs. | Available in acidic, neutral, and basic forms, offering selectivity based on pH.[2] It exhibits high stability under a wide pH range compared to unfunctionalized silica. | Hexane, Dichloromethane, or mixtures thereof. |
Experimental Workflow
The general experimental workflow for the cleanup of BTBPE from a sample extract using solid-phase extraction is depicted in the following diagram. This process involves conditioning the SPE cartridge, loading the sample extract, washing away interferences, and finally eluting the purified BTBPE for subsequent analysis.
Detailed Experimental Protocols
The following are representative experimental protocols for BTBPE cleanup using Silica, Florisil, and Alumina SPE cartridges. These protocols are based on established methods for BFR analysis and should be optimized for specific sample matrices and analytical instrumentation.
Silica SPE Cartridge Protocol
This protocol is adapted from a method demonstrating high recovery of BTBPE from sediment samples.[1]
-
Cartridge Conditioning: Pre-rinse a silica SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of hexane. Allow the solvent to drain completely.
-
Sample Loading: Load the reconstituted sample extract (in a non-polar solvent like hexane) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of hexane to remove non-polar interferences. Discard the eluate.
-
Elution: Elute the BTBPE from the cartridge with an appropriate volume (e.g., 10 mL) of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Post-Elution: The eluate is then concentrated and solvent-exchanged into a suitable solvent for instrumental analysis (e.g., GC-MS).
Florisil SPE Cartridge Protocol
This protocol is a general procedure based on the use of Florisil for the cleanup of persistent organic pollutants.
-
Cartridge Activation (if required): Heat the Florisil cartridge at 130°C for several hours and cool in a desiccator before use. Many commercial cartridges come pre-activated.
-
Cartridge Conditioning: Pre-rinse the Florisil SPE cartridge (e.g., 1 g, 6 mL) with 10 mL of hexane.
-
Sample Loading: Load the sample extract in hexane onto the conditioned cartridge.
-
Washing: Wash the cartridge with 6 mL of hexane to elute less retained interferences.
-
Elution: Elute BTBPE with a suitable solvent mixture. A common approach involves a two-step elution: first with a less polar solvent like hexane to elute some BFRs, followed by a more polar solvent mixture such as 8 mL of hexane followed by 10 mL of ethyl acetate to recover a broader range of BFRs, including BTBPE.
-
Post-Elution: Concentrate the eluate for subsequent analysis.
Alumina SPE Cartridge Protocol
This protocol outlines a general procedure for using an Alumina SPE cartridge. The choice of acidic, neutral, or basic alumina will depend on the specific matrix interferences. Neutral alumina is often a good starting point for BFR analysis.
-
Cartridge Activation (if required): Heat the alumina cartridge at 180°C for at least 4 hours and cool in a desiccator.
-
Cartridge Conditioning: Pre-rinse the neutral alumina SPE cartridge (e.g., 1 g, 6 mL) with 5 mL of hexane.
-
Sample Loading: Load the concentrated sample extract in hexane onto the cartridge.
-
Washing: Wash the cartridge with 10 mL of hexane to remove interfering compounds.
-
Elution: Elute the BTBPE with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Post-Elution: The collected fraction is concentrated and prepared for instrumental analysis.
Conclusion
The selection of the most suitable SPE cartridge for BTBPE cleanup depends on the specific requirements of the analysis, including the sample matrix, the presence of co-contaminants, and the analytical instrumentation used.
-
Silica cartridges are a reliable choice with demonstrated high recovery rates for BTBPE.
-
Florisil presents a cost-effective and efficient alternative, particularly for samples with high lipid content or when dealing with viscous extracts.
-
Alumina offers the advantage of pH selectivity, which can be beneficial for complex matrices where specific acidic or basic interferences need to be removed.
It is recommended to perform method validation with spiked samples to determine the optimal SPE sorbent and elution conditions for your specific application to ensure accurate and precise quantification of BTBPE.
References
Accuracy and precision of isotope dilution methods for BTBPE analysis
A Comparative Guide to Analytical Methods for 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE)
For researchers, scientists, and drug development professionals requiring the highest degree of accuracy and precision in the analysis of the novel brominated flame retardant this compound (BTBPE), isotope dilution mass spectrometry (IDMS) stands out as the superior analytical choice. This guide provides an objective comparison of IDMS with other common analytical approaches, supported by available data and detailed experimental methodologies.
The Unparalleled Advantage of Isotope Dilution
Isotope dilution is a powerful analytical technique that internally corrects for potential errors throughout the analytical process. By introducing a known quantity of an isotopically labeled version of the target analyte (e.g., ¹³C-labeled BTBPE) into the sample at the very beginning, any subsequent loss of analyte during extraction, cleanup, or instrumental analysis is accounted for. This is because the labeled standard behaves virtually identically to the native BTBPE, serving as a perfect chemical mimic. This intrinsic correction mechanism is what elevates IDMS above other methods like external and internal standard calibration, particularly for complex sample matrices where analyte loss and matrix-induced signal suppression or enhancement are significant challenges.
Performance Comparison: A Clear Winner in Accuracy and Precision
Table 1: Comparison of Analytical Methods for BTBPE Analysis
| Parameter | Isotope Dilution (ID-GC/MS) | Internal Standard (GC/MS) | External Standard (GC/MS) |
| Principle | Correction for sample loss and matrix effects using an isotopically labeled analog of the analyte. | Correction for instrumental drift and injection volume variations using a structurally similar but different compound. | Direct comparison of the analyte signal in the sample to that of a separately injected standard. |
| Accuracy (Recovery) | High and reliable. A study on BTBPE in sediment and suspended particulate matter reported recoveries of >85%.[1] For other persistent organic pollutants, recoveries are typically in the range of 90-110%. | Moderate to high. Highly dependent on the choice of internal standard and its ability to mimic the analyte's behavior. Recoveries can be more variable. | Lower and more variable. Highly susceptible to matrix effects and sample loss during preparation, leading to under- or overestimation. |
| Precision (%RSD) | Excellent. Typically <10%. The intrinsic correction for variations leads to high repeatability and reproducibility. | Good. Typically <15%. Can be affected by the differential behavior of the internal standard and the analyte. | Moderate to poor. Often >20%, especially in complex matrices, due to uncorrected variations. |
| Susceptibility to Matrix Effects | Low. The co-eluting labeled standard experiences the same matrix effects as the native analyte, leading to effective compensation. | Moderate. The internal standard may not experience the same degree of signal suppression or enhancement as the analyte. | High. Matrix components can significantly alter the analyte signal, leading to inaccurate quantification. |
| Impact of Lacking Certified Reference Material (CRM) | Less critical for routine accuracy due to internal correction, though still important for method validation. Currently, no BTBPE CRM is available. | Significant, as the method's accuracy relies on the assumption of ideal internal standard behavior, which is hard to validate without a CRM. | Critical. The absence of a BTBPE CRM severely limits the ability to ensure the accuracy of the external standard calibration. |
It is important to note the current lack of a commercially available Certified Reference Material (CRM) for BTBPE. This absence poses a significant challenge for the validation and accuracy assessment of any analytical method. However, the inherent corrective nature of the isotope dilution method makes it the most robust choice in the absence of a CRM.
Experimental Protocol: Isotope Dilution GC-MS for BTBPE Analysis
The following protocol outlines a typical workflow for the analysis of BTBPE in solid environmental matrices (e.g., dust, sediment) using isotope dilution gas chromatography-mass spectrometry.
1. Sample Preparation and Extraction:
-
Internal Standard Spiking: A precise and known amount of ¹³C-labeled BTBPE solution is added to a pre-weighed solid sample (typically 1-5 grams).
-
Extraction: The spiked sample is extracted with an appropriate organic solvent mixture, such as hexane:dichloromethane (1:1 v/v), using techniques like Pressurized Liquid Extraction (PLE) or Soxhlet extraction to ensure efficient recovery of the analyte and the internal standard.
-
Initial Concentration: The resulting extract is carefully concentrated to a smaller volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
2. Sample Cleanup:
-
Lipid and Macromolecule Removal: For complex matrices rich in lipids or other macromolecules, Gel Permeation Chromatography (GPC) is employed to separate the target analytes from high-molecular-weight interferences.
-
Interference Removal: The extract is further purified using column chromatography with adsorbents like silica (B1680970) gel, often in a multi-layer configuration with acid-treated and activated silica, to remove polar and other interfering substances.
-
Final Concentration: The purified extract is concentrated to a final volume, typically around 100 µL, prior to instrumental analysis.
3. Instrumental Analysis (GC-MS):
-
Gas Chromatography (GC):
-
Column: A low-polarity fused-silica capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for separation.
-
Injection: A pulsed splitless injection technique is often utilized to enhance the sensitivity of the analysis.
-
Temperature Program: An optimized oven temperature program is crucial for the chromatographic separation of BTBPE from other co-extracted compounds. A typical program might start at 100°C, ramp to 300°C, and hold for a sufficient time to ensure elution.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Capture Negative Ionization (ECNI) is the preferred mode for brominated compounds like BTBPE due to its high sensitivity and selectivity.
-
Data Acquisition: Selected Ion Monitoring (SIM) is used to monitor specific, characteristic ions for both native BTBPE and its ¹³C-labeled internal standard. This enhances the selectivity and sensitivity of the detection.
-
Monitored Ions for BTBPE: Typically m/z 79 and 81 (characteristic of bromine isotopes) and a specific fragment ion.
-
Monitored Ions for ¹³C-BTBPE: The corresponding isotopically shifted mass-to-charge ratio ions.
-
-
4. Quantification:
-
The concentration of BTBPE in the original sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the ¹³C-labeled internal standard. This ratio is then compared to a calibration curve generated from standards containing known concentrations of both the native and labeled compounds.
Workflow Visualization
The following diagram illustrates the logical flow of the isotope dilution analysis workflow for BTBPE.
Caption: Workflow of the Isotope Dilution Method for BTBPE Analysis.
References
Navigating the Analytical Maze: A Comparative Guide to BTBPE Quantification in Human Serum
For researchers, scientists, and drug development professionals, the accurate quantification of emerging environmental contaminants like 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) in human serum is paramount for understanding human exposure and potential health risks. This guide provides a comparative overview of validated analytical methodologies, focusing on data from published studies to aid in the selection of the most suitable approach for your research needs.
The lipophilic nature of BTBPE, a novel brominated flame retardant, leads to its bioaccumulation, making human serum a critical matrix for exposure assessment.[1] The primary analytical challenge lies in the effective extraction of this non-polar compound from a complex biological matrix and its subsequent sensitive and selective detection. Gas chromatography-mass spectrometry (GC-MS) based methods currently dominate the landscape for BTBPE analysis in human serum.
Methodological Showdown: GC-MS Approaches
Gas chromatography coupled with mass spectrometry, particularly with negative chemical ionization (NCI), stands out as a robust and sensitive technique for the determination of halogenated compounds like BTBPE.
Key Performance Parameters of a Validated GC-NCI-MS Method
A study by Shi et al. presents a validated Gel Permeation Chromatography-Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GPC-GC-NCI-MS) method for the analysis of BTBPE in human serum.[2] The key performance indicators of this method are summarized below:
| Parameter | Performance |
| Limit of Detection (LOD) | 0.6 to 1.2 ng/g lipid |
| Recovery | 91.5% ± 8.9% and 92.3% ± 8.1% (using surrogate internal standards) |
| Ion Monitored (m/z) | 79 and 81 |
Table 1: Performance characteristics of a GPC-GC-NCI-MS method for BTBPE analysis in human serum.[2]
This method demonstrates good recovery and sensitivity, although it is important to note that the LOD is reported in ng/g of lipid, which requires the determination of the lipid content of the serum sample.
Another approach, detailed by Li et al., developed two simplified sample preparation procedures for the analysis of novel brominated flame retardants, including BTBPE, in human serum by GC-NCI-MS.[3] The performance of these methods is highlighted below:
| Parameter | QuEChERS-based Method | Solid-Phase Extraction (SPE)-based Method |
| Limit of Detection (LOD) | 0.3 to 50.8 pg/mL (for most analytes) | 0.3 to 50.8 pg/mL (for most analytes) |
| Recovery | 77.9% to 128.8% | Not specified for BTBPE |
| Relative Standard Deviation (RSD) | 0.73% to 12.37% | Not specified for BTBPE |
Table 2: Comparison of two sample preparation methods for GC-NCI-MS analysis of novel BFRs in human serum.[3]
These simplified methods offer the advantage of being quick, easy, and cost-effective (QuEChERS) or providing direct extraction and cleanup (SPE). The reported LODs in pg/mL offer high sensitivity.
Experimental Protocols: A Closer Look
A thorough understanding of the experimental workflow is crucial for method replication and validation. Below is a detailed breakdown of a typical analytical procedure for BTBPE in human serum based on published methodologies.[2][3]
Sample Preparation: The Critical First Step
The initial and most critical phase of the analysis involves the extraction of BTBPE from the serum matrix and the removal of interfering substances, primarily lipids.
1. Fortification and Extraction:
-
Serum samples are spiked with a known amount of a labeled internal standard (e.g., ¹³C-labeled BTBPE or a suitable surrogate) to correct for analytical variability.
-
Liquid-Liquid Extraction (LLE): Samples are extracted with an organic solvent mixture, such as acetone/hexane.[3]
-
Solid-Phase Extraction (SPE): Alternatively, the sample can be loaded onto an SPE column (e.g., Oasis HLB) for extraction and cleanup.[3]
2. Lipid Removal:
-
Gel Permeation Chromatography (GPC): This technique separates analytes from high-molecular-weight interferences like lipids based on size.[2]
-
Sulfuric Acid Treatment: Concentrated sulfuric acid is used to destroy lipids. This can be performed after an initial extraction step.[2][4]
3. Cleanup:
-
A final cleanup step using a silica (B1680970) or Florisil column is often employed to remove any remaining interferences before instrumental analysis.[2][5]
Instrumental Analysis: The Quantification Stage
Gas Chromatography-Mass Spectrometry (GC-MS):
-
The cleaned extract is injected into a gas chromatograph.
-
The analytes are separated on a capillary column (e.g., DB-5ms).
-
The separated compounds enter the mass spectrometer, where they are ionized. Negative Chemical Ionization (NCI) is a highly sensitive ionization technique for electronegative compounds like BTBPE.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of BTBPE (e.g., m/z 79 and 81) are monitored for enhanced selectivity and sensitivity.[2]
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagram illustrates a typical workflow for the analysis of BTBPE in human serum.
Caption: A generalized workflow for the analysis of BTBPE in human serum.
Method Comparison: A Logical Overview
The choice of an analytical method depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. The following diagram provides a logical comparison of the key features of the discussed sample preparation approaches.
Caption: Comparison of sample preparation methods for BTBPE analysis.
The Emerging Role of LC-MS/MS
While GC-MS is the established technique, liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents a viable alternative for the analysis of brominated flame retardants.[4][6] LC-MS/MS can offer advantages such as reduced sample preparation complexity (e.g., no derivatization required for more polar compounds) and the ability to analyze a broader range of compounds in a single run.[7][8][9] However, for non-polar compounds like BTBPE, GC-MS with NCI often provides superior sensitivity. The development and validation of a dedicated LC-MS/MS method for BTBPE in human serum could be a valuable area for future research.
Conclusion
The selection of an appropriate method for the analysis of BTBPE in human serum requires careful consideration of the specific research objectives. GC-NCI-MS remains the gold standard, offering high sensitivity and selectivity. The choice of the sample preparation method, whether GPC, QuEChERS, or SPE, will depend on the desired balance between analytical rigor, sample throughput, and cost. As the body of research on emerging contaminants grows, the development of new and improved analytical methods will continue to be a critical endeavor.
References
- 1. An In Vitro and In Vivo Study of Thyroid Disruption of this compound (BTBPE)—A Novel Brominated Flame Retardant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of three brominated flame retardants in human serum using solid-phase extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry] [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of polybrominated diphenyl ethers in human serum by gas chromatography - inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Development of an LC-MS/MS detection method for cardiac glycosides (cerberin, neriifolin, and tanghinin) in human blood serum: Application to a Cerbera odollam poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bioaccumulation: The Emerging Flame Retardant BTBPE Versus Legacy BFRs
A detailed examination of the bioaccumulation factors of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) in comparison to legacy brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCDD), reveals significant bioaccumulative potential for this emerging contaminant. Experimental data from various studies indicate that BTBPE's tendency to accumulate in aquatic organisms is comparable to, and in some cases may exceed, that of the legacy BFRs it is designed to replace.
The shift away from regulated legacy BFRs due to their persistence, bioaccumulation, and toxicity has led to the increased use of novel BFRs like BTBPE. However, concerns are mounting that these alternatives may share the hazardous properties of their predecessors. A critical aspect of this concern is the potential for these compounds to bioaccumulate, the process by which a substance is absorbed by an organism from water and food at a rate greater than its elimination. The bioaccumulation factor (BAF), a ratio of the chemical's concentration in an organism to its concentration in the surrounding environment, is a key metric for assessing this risk.
Quantitative Comparison of Bioaccumulation Factors
Data from field and laboratory studies highlight the significant bioaccumulation potential of BTBPE. The table below summarizes the log-transformed bioaccumulation factors (log BAF) for BTBPE and a range of legacy BFRs. A log BAF value greater than 3.7 (equivalent to a BAF of 5,000) is often used as a benchmark to indicate high bioaccumulation potential.
| Compound Class | Compound | Organism(s) | Log BAF Range | BAF Range | Reference(s) |
| Novel BFR | BTBPE | Various aquatic species | 3.32 - 6.08 | 2,089 - 1,202,264 | [1] |
| Legacy BFR | α-HBCD | Various aquatic species | 2.58 - 6.01 | 380 - 1,023,293 | [1] |
| Legacy BFR | β-HBCD | Various aquatic species | 3.24 - 5.58 | 1,738 - 380,189 | [1] |
| Legacy BFR | γ-HBCD | Various aquatic species | 3.44 - 5.98 | 2,754 - 954,993 | [1] |
| Legacy BFR | ∑HBCDs | Various aquatic species | 2.85 - 5.98 | 708 - 954,993 | [1] |
| Legacy BFR | BDE-47 | Fish | ~4.1 - 4.4 | ~12,589 - ~25,119 | [2] |
| Legacy BFR | BDE-99 | Fish | - | - | |
| Legacy BFR | BDE-153 | Fish | - | - | |
| Legacy BFR | BDE-209 | Zebrafish larvae | ~1.3 - 1.5 | ~20 - ~29 |
Note: BAF values can vary significantly depending on the species, environmental conditions, and study methodology. The ranges presented reflect this variability. Data for some PBDE congeners are presented as bioconcentration factors (BCF), which only consider uptake from water and may underestimate total bioaccumulation.
Studies have shown that in some aquatic species, the BAFs for BTBPE and another non-PBDE BFR, hexabromobenzene (B166198) (HBB), were comparable to or even greater than those of PBDE congeners with similar physicochemical properties.[1] For instance, the log BAF values for BTBPE were found to be greater than 3.7 in most investigated species, indicating a high potential for bioaccumulation.[1]
Experimental Protocols for Determining Bioaccumulation Factors
The determination of BAFs is guided by standardized methodologies to ensure data quality and comparability. A widely recognized protocol is the OECD Test Guideline 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure".[3][4][5][6][7] This guideline outlines procedures for both laboratory and field-based studies.
Key Steps in a Typical Laboratory Bioaccumulation Study (based on OECD 305):
-
Test Organism Selection: A suitable fish species is chosen, with zebrafish (Danio rerio), rainbow trout (Oncorhynchus mykiss), and bluegill sunfish (Lepomis macrochirus) being common examples.[4] Healthy, juvenile fish are acclimated to laboratory conditions.
-
Exposure Phase (Uptake): The study consists of two main phases. In the uptake phase, fish are exposed to the test chemical (e.g., BTBPE or a legacy BFR) at a constant concentration in the water (for bioconcentration studies) or in their diet (for biomagnification studies).[4][5][7] This phase typically lasts for 28 days but can be extended if a steady state is not reached.[5][7] Water and food concentrations of the chemical are regularly monitored.
-
Depuration Phase (Elimination): Following the exposure phase, the fish are transferred to a clean environment (water or food free of the test chemical) for the depuration phase.[4][5][7] This allows for the measurement of the elimination rate of the chemical from the fish tissues.
-
Sampling and Analysis: Fish are sampled at several time points during both the uptake and depuration phases.[4] The concentration of the test chemical in the fish tissue (often whole body or specific organs, and normalized to lipid content) is determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[8]
-
Calculation of BAF: The bioaccumulation factor is calculated as the ratio of the concentration of the chemical in the fish at steady state to the concentration in the water (for aqueous exposure).[5] Kinetic models can also be used to calculate the BAF from the uptake and depuration rate constants.
Field studies involve collecting organisms and environmental samples (water, sediment) from a contaminated site to determine BAFs under real-world conditions.[1] These studies provide valuable insight into how a chemical behaves in a complex ecosystem.
Logical Framework for BAF Comparison
The comparison of bioaccumulation potential between BTBPE and legacy BFRs follows a logical progression from understanding their properties to assessing their environmental risk.
Caption: Logical workflow for comparing the bioaccumulation of BTBPE and legacy BFRs.
References
- 1. Several current-use, non-PBDE brominated flame retardants are highly bioaccumulative: evidence from field determined bioaccumulation factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing Bioconcentration and Biotransformation of BDE-47 In Vitro: The Relevance of Bioavailable and Intracellular Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 5. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. oecd.org [oecd.org]
- 8. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of Analytical Techniques for BTBPE Detection
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical technique is a critical decision that balances performance with cost. This guide provides a comparative overview of the primary methods used for the detection and quantification of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a widely used brominated flame retardant. The focus is on providing a clear cost-effectiveness evaluation to aid in laboratory and research planning.
Data Presentation: A Comparative Analysis
The two most prevalent high-sensitivity techniques for the analysis of BTBPE are Gas Chromatography-Mass Spectrometry (GC-MS), particularly with an Electron Capture Negative Ionization (ECNI) source, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the key quantitative data for these methods to facilitate a direct comparison.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS/ECNI) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Initial Instrument Cost | Entry-level: $40,000 - $75,000Mid-range: $80,000 - $150,000High-end: $150,000 - $300,000+[1] | Entry-level: ~$150,000Mid-range to High-end: $250,000 - $600,000+ |
| Annual Operational Cost | $5,000 - | Generally higher than GC-MS due to solvent consumption and more complex maintenance.[2] |
| Cost per Sample (Outsourced) | Routine: $150 - $300Specialized: $400 - $800[3] | Varies significantly based on method complexity; often comparable to or higher than GC-MS for similar applications. |
| Limit of Detection (LOD) | Typically in the low picogram to femtogram range. | Can achieve sub-picogram to femtogram detection limits.[2] |
| Throughput | High, especially with autosamplers. | Can be high, but may be limited by longer chromatography run times for complex matrices. |
| Sample Preparation Complexity | Often requires derivatization for certain compounds, but BTBPE is amenable to direct analysis. Sample cleanup is crucial. | Less likely to require derivatization. Sample cleanup is still critical to reduce matrix effects.[2] |
| Primary Applications | Analysis of volatile and semi-volatile compounds, ideal for environmental monitoring of BTBPE in matrices like soil, sediment, and air. | Analysis of a wider range of compounds, including non-volatile and thermally labile ones. Well-suited for biological matrices like serum and tissue.[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the extraction and analysis of BTBPE in common matrices.
Protocol 1: Analysis of BTBPE in Soil and Sediment by GC-MS/ECNI
This protocol is adapted from standard methods for the analysis of persistent organic pollutants in solid matrices.
1. Sample Preparation and Extraction:
-
Homogenization: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample by grinding.
-
Spiking: Spike the sample with a known amount of a labeled internal standard (e.g., ¹³C-BTBPE) to correct for extraction and cleanup losses.
-
Extraction: Use a pressurized liquid extraction (PLE) system.
-
Mix the sample with a drying agent like diatomaceous earth.
-
Extract with a solvent mixture such as hexane:dichloromethane (1:1, v/v) at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).
-
Alternatively, ultrasonic-assisted extraction with a suitable solvent can be employed.[4]
-
2. Extract Cleanup:
-
Sulfur Removal: If high sulfur content is expected, treat the extract with activated copper.
-
Lipid and Interference Removal: Use solid-phase extraction (SPE) with a silica (B1680970) gel or Florisil cartridge.
-
Condition the cartridge with the extraction solvent.
-
Load the sample extract.
-
Elute with a non-polar solvent to remove interferences.
-
Elute the fraction containing BTBPE with a solvent of appropriate polarity.
-
3. Instrumental Analysis (GC-MS/ECNI):
-
Gas Chromatograph:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector: Pulsed splitless injection at a high temperature (e.g., 280°C).
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 320°C) to ensure elution of BTBPE.
-
-
Mass Spectrometer (ECNI mode):
-
Ionization: Electron Capture Negative Ionization using methane (B114726) as the reagent gas.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for BTBPE (e.g., m/z 79, 81 for Br⁻, and specific fragment ions).
-
Protocol 2: Analysis of BTBPE in Human Serum by LC-MS/MS
This protocol is based on methods for analyzing brominated flame retardants in biological fluids.
1. Sample Preparation and Extraction:
-
Protein Precipitation: To 1 mL of serum, add a protein precipitating agent like acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Add a non-polar solvent like hexane, vortex, and centrifuge to separate the layers. Collect the organic layer containing BTBPE. Repeat the extraction for better recovery.
-
Alternatively, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based approach can be used. [5]
2. Extract Cleanup and Concentration:
-
Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge (e.g., C18).
-
Condition the cartridge with methanol (B129727) and water.
-
Load the extracted sample.
-
Wash with a polar solvent to remove interferences.
-
Elute BTBPE with a non-polar solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
3. Instrumental Analysis (LC-MS/MS):
-
Liquid Chromatograph:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with a modifier like ammonium (B1175870) acetate.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for BTBPE to ensure high selectivity and sensitivity.
-
Mandatory Visualization: BTBPE and Thyroid Hormone Signaling
BTBPE has been shown to act as a thyroid receptor (TR) agonist, thereby disrupting the thyroid hormone signaling pathway.[6][7][8] This can lead to a variety of adverse health effects. The following diagram illustrates the simplified signaling pathway and the point of interference by BTBPE.
Caption: BTBPE disrupts the thyroid hormone signaling pathway by acting as an agonist to the thyroid receptor.
References
- 1. How Much Does a GC-MS System Cost? [excedr.com]
- 2. Which is Better for Research: LCMS or GCMS? Find Out! [hplcvials.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An In Vitro and In Vivo Study of Thyroid Disruption of this compound (BTBPE)─A Novel Brominated Flame Retardant | CoLab [colab.ws]
- 7. An In Vitro and In Vivo Study of Thyroid Disruption of this compound (BTBPE)—A Novel Brominated Flame Retardant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,2-Bis(2,4,6-tribromophenoxy)ethane
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1,2-Bis(2,4,6-tribromophenoxy)ethane, a common brominated flame retardant. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is a white to off-white powder and may cause skin and eye irritation.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is recommended, especially where the neat chemical is handled.[1]
-
Lab Coat: A standard laboratory coat to prevent skin contact.
Spill Management Protocol
In the event of a small spill, follow these steps to safely clean and contain the material:
-
Restrict Access: Immediately cordon off the affected area to prevent unauthorized entry.
-
Dampen the Spill: Carefully dampen the solid spill material with acetone (B3395972) to prevent the powder from becoming airborne.[1]
-
Transfer to Container: Using a scoop or other appropriate tool, transfer the dampened material into a clearly labeled, sealable waste container.[1]
-
Clean Residual Material: Use absorbent paper dampened with acetone to wipe up any remaining residue.[1]
-
Decontaminate Surfaces: Wash all contaminated surfaces with acetone, followed by a thorough washing with a strong soap and water solution.[1]
-
Package Contaminated Materials: Seal all contaminated items, including absorbent paper and disposable PPE, in a vapor-tight plastic bag for disposal as hazardous waste.[1]
-
Await Clearance: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[1]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, with the ultimate disposal method being high-temperature incineration. Landfilling is generally not recommended due to the persistent nature of brominated compounds.
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.
-
-
Consult a Licensed Waste Disposal Company:
-
Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
High-Temperature Incineration:
-
The preferred disposal method is incineration in a hazardous waste incinerator equipped with an afterburner and a scrubber system.[2]
-
Combustion of brominated flame retardants can produce hazardous byproducts such as hydrobromic acid (HBr), dioxins, and furans.[3] Therefore, the incinerator must have appropriate air pollution control devices to neutralize acidic gases and capture particulate matter.
-
The U.S. Environmental Protection Agency (EPA) mandates that hazardous waste incinerators achieve a destruction and removal efficiency (DRE) of 99.99% for the principal organic hazardous constituents.
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Formula | C₁₄H₈Br₆O₂ | [4] |
| Appearance | White to off-white powder/solid | [4] |
| Incompatibilities | Strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides. | [1] |
| Primary Disposal Route | High-Temperature Incineration | [2] |
| Incineration Byproducts of Concern | Hydrobromic Acid, Dioxins, Furans | [3] |
Experimental Protocols
While this document focuses on disposal, it is important to note that the handling procedures outlined are derived from established safety protocols for chemical laboratories. The spill cleanup procedure, for instance, is a standard method for managing solid chemical spills to minimize exposure and environmental contamination.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1,2-Bis(2,4,6-tribromophenoxy)ethane
For Immediate Use by Laboratory Professionals
This guide provides essential safety protocols and logistical plans for handling 1,2-Bis(2,4,6-tribromophenoxy)ethane (CAS No. 37853-59-1) in a laboratory setting. Adherence to these procedures is critical for minimizing exposure and ensuring a safe research environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Ensure gloves are changed immediately if contaminated. | Provides a barrier against skin contact. While specific permeation data for this compound is limited, nitrile gloves offer good resistance to a range of chemicals.[1][2] |
| Respiratory Protection | For weighing and diluting the neat chemical, a NIOSH-approved half-face respirator with organic vapor/acid gas cartridges is mandatory. | Prevents inhalation of airborne particles and vapors. |
| Eye Protection | Chemical safety goggles are required at all times. | Protects eyes from splashes and airborne particles. |
| Body Protection | A full-length, buttoned laboratory coat must be worn. | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, a white to off-white powder, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] The compound is insoluble in water.[4]
1. Preparation and Weighing:
-
Before handling, ensure the chemical fume hood is functioning correctly and the work surface is covered with a disposable absorbent liner.
-
Wear all required PPE as specified in the table above.
-
Carefully weigh the desired amount of the solid compound using a tared weigh boat or vial to minimize the generation of dust.
-
Keep the container of the neat chemical closed as much as possible.
2. Solution Preparation:
-
Add the desired solvent to the vessel containing the weighed this compound.
-
Gently swirl or stir the mixture to dissolve the solid. Sonication may be used to aid dissolution if necessary.
-
Clearly label the prepared solution with the chemical name, concentration, solvent, and date of preparation.
3. Post-Handling:
-
Upon completion of the work, decontaminate the work area by wiping down surfaces with a cloth dampened with acetone (B3395972), followed by a wash with soap and water.
-
Dispose of all contaminated disposable materials, including gloves and absorbent liners, as hazardous waste.
-
Wash hands thoroughly with soap and water after removing PPE.
Spill Management
In the event of a small spill of this compound solid:
-
Restrict Access: Cordon off the affected area to prevent the spread of contamination.
-
Dampen the Spill: Carefully dampen the spilled solid with acetone to prevent it from becoming airborne.
-
Collect the Material: Use absorbent paper dampened with acetone to collect the dampened material.
-
Transfer to Waste Container: Place the collected material and any contaminated absorbent paper into a sealable, labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with acetone, followed by a thorough cleaning with soap and water.
-
Dispose of Waste: All materials used for cleanup, including contaminated clothing, must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Improper disposal of brominated flame retardants can lead to environmental contamination.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated PPE, weigh boats, and absorbent paper. Collect in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Includes unused solutions and contaminated solvents. Collect in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams. |
| Sharps | Any contaminated sharps (e.g., needles, Pasteur pipettes) must be placed in a designated sharps container for hazardous waste. |
Waste Disposal Options:
-
Incineration: High-temperature incineration with appropriate emission controls is a potential disposal method for brominated flame retardants.
-
Landfilling: Disposal in a designated hazardous waste (Class 1) landfill is another option.[5]
Consult with your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste classification and disposal procedures, as regulations may vary.
Experimental Workflow and Safety Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
